MBX2982
Description
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Structure
3D Structure
Properties
IUPAC Name |
2-[1-(5-ethylpyrimidin-2-yl)piperidin-4-yl]-5-[[4-(tetrazol-1-yl)phenoxy]methyl]-1,3-thiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N8OS/c1-2-16-11-24-22(25-12-16)29-9-7-17(8-10-29)21-23-13-20(32-21)14-31-19-5-3-18(4-6-19)30-15-26-27-28-30/h3-6,11-13,15,17H,2,7-10,14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHETUNSBORWKSS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CN=C(N=C1)N2CCC(CC2)C3=NC=C(S3)COC4=CC=C(C=C4)N5C=NN=N5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N8OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
MBX2982 Mechanism of Action in Pancreatic Beta-Cells: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
MBX2982 is a potent and selective agonist of the G protein-coupled receptor 119 (GPR119), a promising therapeutic target for the treatment of type 2 diabetes. Its mechanism of action in pancreatic beta-cells is centered on the potentiation of glucose-stimulated insulin (B600854) secretion (GSIS). This guide provides a detailed overview of the molecular pathways, experimental validation, and quantitative effects of this compound on pancreatic beta-cell function.
Core Mechanism of Action in Pancreatic Beta-Cells
This compound exerts its effects on pancreatic beta-cells through a well-defined signaling cascade initiated by the activation of GPR119. This receptor is coupled to the stimulatory G protein, Gαs.[1] The binding of this compound to GPR119 triggers a conformational change in the receptor, leading to the activation of Gαs. This, in turn, stimulates adenylyl cyclase to increase the intracellular concentration of the second messenger, cyclic adenosine (B11128) monophosphate (cAMP).[1][2]
The elevated cAMP levels then amplify the primary glucose-sensing pathway of the beta-cell, resulting in enhanced insulin secretion, particularly in the presence of high glucose concentrations.[1] This glucose-dependent action is a key feature of GPR119 agonists, minimizing the risk of hypoglycemia. The downstream effects of cAMP are mediated through two main effector proteins: Protein Kinase A (PKA) and Exchange protein directly activated by cAMP (Epac).[3][4] Both PKA and Epac contribute to the potentiation of insulin granule exocytosis.[3][4]
Furthermore, this compound exhibits a dual mechanism of action by also stimulating the release of incretin (B1656795) hormones, such as glucagon-like peptide-1 (GLP-1), from intestinal L-cells where GPR119 is also expressed.[1][5] GLP-1, in turn, acts on its own receptor on beta-cells, further augmenting cAMP production and insulin secretion.
Signaling Pathway of this compound in Pancreatic Beta-Cells
The signaling cascade initiated by this compound in pancreatic beta-cells is a critical component of its insulinotropic effect.
Quantitative Data
While comprehensive dose-response data for this compound in pancreatic beta-cells from peer-reviewed publications are limited, the following tables summarize the available quantitative information.
Table 1: In Vitro Activity of this compound on cAMP Accumulation
| Parameter | Cell Line | Value | Reference |
| Acute pEC50 | HEK-GPR119 | 8.79 ± 0.12 | [2] |
| Sustained pEC50 | HEK-GPR119 | 7.03 ± 0.13 | [2] |
Note: Data from a human embryonic kidney (HEK) cell line stably expressing human GPR119. pEC50 is the negative logarithm of the molar concentration of an agonist that produces 50% of the maximal possible effect.
Table 2: Qualitative Effects of this compound on Insulin Secretion and Related Parameters
| Experimental System | Effect | Observations | Reference |
| Isolated Islets | Stimulation of GSIS | Directly stimulates glucose-sensitive insulin secretion. | [1] |
| Male Patients with IFG | Enhanced GSIS | Evidence of enhanced GSIS during a graded glucose infusion. | [1] |
| Male Patients with IFG | Glucose Excursion | Significant reductions of 26-37% in a mixed meal tolerance test. | [1] |
| Male Patients with IFG | Glucagon | 17% reduction with a 300 mg dose in a mixed meal tolerance test. | [1] |
IFG: Impaired Fasting Glucose
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the mechanism of action of GPR119 agonists like this compound in pancreatic beta-cells.
Glucose-Stimulated Insulin Secretion (GSIS) Assay in Isolated Pancreatic Islets
This protocol outlines the steps to measure insulin secretion from isolated islets in response to glucose, with and without a GPR119 agonist.
Materials:
-
Isolated pancreatic islets (e.g., from mouse or human)
-
Krebs-Ringer Bicarbonate (KRB) buffer supplemented with 0.1% BSA, containing low (e.g., 2.8 mM) and high (e.g., 16.7 mM) glucose concentrations
-
This compound stock solution (in DMSO)
-
96-well plates
-
Insulin ELISA kit
Procedure:
-
Islet Preparation: After isolation, culture islets overnight to allow for recovery.
-
Pre-incubation: Hand-pick islets of similar size and place them in a 96-well plate (5-10 islets per well) containing KRB buffer with low glucose. Incubate for 1-2 hours at 37°C to establish a basal insulin secretion rate.
-
Basal Secretion: Replace the pre-incubation buffer with fresh low-glucose KRB buffer, with or without the desired concentration of this compound. Incubate for 1 hour at 37°C. Collect the supernatant for basal insulin measurement.
-
Stimulated Secretion: Replace the buffer with high-glucose KRB buffer, with or without the same concentration of this compound. Incubate for 1 hour at 37°C. Collect the supernatant for stimulated insulin measurement.
-
Insulin Quantification: Measure the insulin concentration in the collected supernatants using an insulin ELISA kit according to the manufacturer's instructions.
-
Data Analysis: Express insulin secretion as ng/islet/hour or as a percentage of total insulin content (determined by lysing the islets). Calculate the stimulation index (high glucose/low glucose) for each condition.
Intracellular cAMP Accumulation Assay
This protocol describes how to measure changes in intracellular cAMP levels in a beta-cell line (e.g., MIN6) in response to this compound.
Materials:
-
MIN6 cells (or other suitable beta-cell line)
-
Cell culture medium
-
Stimulation buffer (e.g., HBSS)
-
IBMX (a phosphodiesterase inhibitor)
-
This compound stock solution (in DMSO)
-
Forskolin (a positive control)
-
cAMP assay kit (e.g., HTRF, ELISA, or LANCE)
Procedure:
-
Cell Culture: Plate MIN6 cells in a 96-well plate and grow to 80-90% confluency.
-
Pre-treatment: Starve the cells in a serum-free medium for 2-4 hours prior to the assay.
-
Stimulation: Replace the medium with stimulation buffer containing IBMX (to prevent cAMP degradation). Add varying concentrations of this compound or control substances (vehicle, forskolin).
-
Incubation: Incubate the plate at 37°C for a specified time (e.g., 30 minutes).
-
Cell Lysis: Lyse the cells according to the protocol of the chosen cAMP assay kit.
-
cAMP Quantification: Measure the cAMP concentration in the cell lysates using the assay kit.
-
Data Analysis: Generate a dose-response curve by plotting cAMP concentration against the logarithm of the this compound concentration. Calculate the EC50 value.
Conclusion
This compound acts as a GPR119 agonist in pancreatic beta-cells, initiating a Gαs-cAMP signaling cascade that potently enhances glucose-stimulated insulin secretion. This direct effect on beta-cells, coupled with its ability to stimulate the release of incretin hormones, underscores its potential as a therapeutic agent for type 2 diabetes. Further research to fully quantify its dose-dependent effects on insulin secretion and cAMP production in primary beta-cells will provide a more complete understanding of its pharmacological profile.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Activators of PKA and Epac Distinctly Influence Insulin Secretion and Cytosolic Ca2+ in Female Mouse Islets Stimulated by Glucose and Tolbutamide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Epac: A new cAMP-binding protein in support of glucagon-like peptide-1 receptor-mediated signal transduction in the pancreatic beta-cell - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Agonists at GPR119 mediate secretion of GLP-1 from mouse enteroendocrine cells through glucose-independent pathways - PMC [pmc.ncbi.nlm.nih.gov]
GPR119 Signaling Pathway Activation by MBX-2982: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
G protein-coupled receptor 119 (GPR119) has emerged as a promising therapeutic target for the treatment of type 2 diabetes and obesity. Predominantly expressed in pancreatic β-cells and intestinal enteroendocrine L-cells, its activation leads to a dual mechanism of action that improves glucose homeostasis.[1] GPR119 activation directly stimulates glucose-dependent insulin (B600854) secretion from pancreatic β-cells.[2] Concurrently, it promotes the release of incretin (B1656795) hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), from the gut, which in turn further potentiate insulin secretion.[3][4]
MBX-2982 is a potent and selective, orally available small-molecule agonist of GPR119.[5] Preclinical and clinical studies have demonstrated its potential to improve glycemic control through these dual mechanisms.[1][6] This technical guide provides an in-depth overview of the GPR119 signaling pathway and its activation by MBX-2982, presenting key quantitative data, detailed experimental protocols, and visual diagrams of the underlying processes.
GPR119 Signaling Pathway
GPR119 is a Class A G protein-coupled receptor that primarily couples to the stimulatory G protein, Gαs.[7] Upon agonist binding, such as with MBX-2982, the receptor undergoes a conformational change, leading to the activation of adenylyl cyclase. This enzyme then catalyzes the conversion of ATP to cyclic AMP (cAMP).[3][7] The subsequent increase in intracellular cAMP levels is the central event that triggers the downstream effects of GPR119 activation.
In pancreatic β-cells, elevated cAMP enhances glucose-stimulated insulin secretion (GSIS). In intestinal L-cells, the rise in cAMP stimulates the secretion of GLP-1.[2][4]
Caption: GPR119 signaling pathway activation by MBX-2982.
Quantitative Data on MBX-2982 Activity
The potency and efficacy of MBX-2982 in activating the GPR119 signaling pathway have been quantified through various in vitro and in vivo studies.
In Vitro Activity of MBX-2982
The primary in vitro assay to determine the potency of GPR119 agonists is the measurement of cAMP accumulation in cells engineered to express the receptor.
| Cell Line | Assay Type | Parameter | Value | Reference |
| CHO cells (expressing human GPR119) | HTRF cAMP Assay | EC50 | 5 nM | [5] |
| HEK293 cells (expressing human GPR119) | HTRF cAMP Assay | pEC50 | 8.33 | [8] |
| HEK-GPR119 cells | Wash-resistant cAMP response | Concentration | 30 nM | [9] |
| CHO cells | cAMP Production | - | Increased | [10] |
| MCF-7 cells | - | EC50 | 3.9 nM | [2] |
In Vivo Efficacy of MBX-2982
In vivo studies in animal models are crucial to assess the physiological effects of GPR119 activation on glucose homeostasis and incretin secretion.
| Animal Model | Treatment | Effect | Quantitative Data | Reference |
| Normal KM Mice | Single oral dose (3, 10, 30 mg/kg) | Improved glucose tolerance | Reduced blood glucose at all test points | [6] |
| KK-Ay Mice (diabetic model) | Chronic treatment (10, 30 mg/kg for 4 weeks) | Improved glycemic control | Significantly reduced fasting blood glucose and triglycerides; significantly increased serum insulin | [6] |
| KK-Ay Mice (diabetic model) | Chronic treatment (30 mg/kg for 4 weeks) | Improved glucose tolerance | Significant reduction in glucose area under the curve (AUC) | [6] |
| C57BL/6 Mice | Single oral dose (10 mg/kg) | Increased GLP-1 secretion | Increased plasma GLP-1 levels without a glucose load | [5] |
| Humans with Impaired Fasting Glucose | 100 or 300 mg for 3-4 days | Improved glucose tolerance | Significant reductions in glucose excursion (26-37%) | [10] |
| Humans with Type 1 Diabetes | 600 mg daily for 14 days | Increased GLP-1 response | 17% higher GLP-1 response during a mixed-meal test | [11] |
Experimental Protocols
Detailed methodologies are essential for the replication and validation of scientific findings. Below are protocols for key experiments used to characterize the activity of MBX-2982.
Homogeneous Time-Resolved Fluorescence (HTRF) cAMP Assay
This assay is a competitive immunoassay to measure intracellular cAMP levels.
Objective: To determine the EC50 of MBX-2982 for GPR119-mediated cAMP production.
Materials:
-
HEK293 cells stably expressing human GPR119.
-
Assay buffer (e.g., HBSS with 20 mM HEPES).
-
MBX-2982.
-
cAMP HTRF assay kit (containing cAMP-d2 conjugate and anti-cAMP cryptate antibody).
-
384-well white microplates.
-
HTRF-compatible plate reader.
Procedure:
-
Cell Seeding: Seed HEK293-hGPR119 cells in a 384-well plate at a density of approximately 4,000 cells per well and incubate overnight.[4]
-
Compound Preparation: Prepare serial dilutions of MBX-2982 in the assay buffer.
-
Cell Stimulation: Remove the culture medium and add the different concentrations of MBX-2982 to the cells. Incubate for 30 minutes at room temperature.[4]
-
Lysis and Detection: Add the HTRF lysis buffer containing the cAMP-d2 conjugate and the anti-cAMP cryptate antibody to each well, as per the manufacturer's instructions.
-
Incubation: Incubate the plate for 1 hour at room temperature, protected from light.
-
Measurement: Read the plate on an HTRF-compatible plate reader at 665 nm (acceptor) and 620 nm (donor).
-
Data Analysis: Calculate the 665/620 nm ratio. The specific signal is inversely proportional to the concentration of cAMP. Plot the signal ratio against the logarithm of the MBX-2982 concentration and fit a sigmoidal dose-response curve to determine the EC50 value.
Caption: Experimental workflow for the HTRF cAMP assay.
[³⁵S]GTPγS Binding Assay
This functional assay measures the activation of G proteins by monitoring the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS.
Objective: To assess the ability of MBX-2982 to stimulate Gαs protein activation via GPR119.
Materials:
-
Membrane preparations from cells expressing GPR119.
-
Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 µM GDP).
-
[³⁵S]GTPγS.
-
MBX-2982.
-
Scintillation proximity assay (SPA) beads or filter plates.
-
Scintillation counter.
Procedure:
-
Reaction Setup: In a microplate, combine the cell membranes, assay buffer, and varying concentrations of MBX-2982.
-
Initiation: Add [³⁵S]GTPγS to initiate the binding reaction.
-
Incubation: Incubate the plate at 30°C for 30-60 minutes to allow for agonist-stimulated binding of [³⁵S]GTPγS to the Gα subunits.
-
Termination and Separation:
-
Filtration Method: Terminate the reaction by rapid filtration through filter plates, followed by washing with ice-cold buffer to separate bound from unbound [³⁵S]GTPγS.
-
SPA Method: Add SPA beads to the wells to capture the membranes. The proximity of the bound [³⁵S]GTPγS to the beads generates a detectable signal.
-
-
Measurement: Quantify the amount of bound [³⁵S]GTPγS using a scintillation counter.
-
Data Analysis: Plot the measured radioactivity against the logarithm of the MBX-2982 concentration to generate a dose-response curve and determine the EC50 and Emax values.
Oral Glucose Tolerance Test (OGTT) in Mice
This in vivo test evaluates the effect of a compound on glucose disposal.
Objective: To determine the effect of MBX-2982 on glucose tolerance in mice.
Materials:
-
Mice (e.g., C57BL/6 or a diabetic model like KK-Ay).
-
MBX-2982 formulated for oral gavage.
-
Glucose solution (e.g., 2 g/kg body weight).
-
Glucometer and test strips.
Procedure:
-
Fasting: Fast the mice overnight (approximately 16 hours) with free access to water.[12]
-
Baseline Glucose: Measure the baseline blood glucose level (t=0) from a tail snip.
-
Compound Administration: Administer MBX-2982 or vehicle via oral gavage.
-
Glucose Challenge: After a set time post-compound administration (e.g., 30 minutes), administer the glucose solution via oral gavage.
-
Blood Glucose Monitoring: Measure blood glucose levels at various time points after the glucose challenge (e.g., 15, 30, 60, and 120 minutes).
-
Data Analysis: Plot the blood glucose concentration over time for both the vehicle and MBX-2982 treated groups. Calculate the area under the curve (AUC) for glucose excursion to quantify the improvement in glucose tolerance.
Logical Relationship of MBX-2982's Dual Mechanism of Action
The therapeutic potential of MBX-2982 stems from its ability to engage GPR119 in two key metabolic tissues, leading to a coordinated improvement in glucose control.
Caption: Dual mechanism of action of MBX-2982.
Conclusion
MBX-2982 demonstrates potent and selective agonism of the GPR119 receptor, leading to the activation of the Gαs-adenylyl cyclase-cAMP signaling cascade. This results in a dual therapeutic effect: the direct stimulation of glucose-dependent insulin secretion from pancreatic β-cells and the indirect potentiation of insulin secretion via the release of incretin hormones from the intestine. The quantitative data and experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals working on GPR119-targeted therapies for metabolic diseases. The multifaceted mechanism of action of GPR119 agonists like MBX-2982 holds significant promise for the future of type 2 diabetes management.
References
- 1. protocols.io [protocols.io]
- 2. GPR119 agonist enhances gefitinib responsiveness through lactate-mediated inhibition of autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 4. Activation and signaling mechanism revealed by GPR119-Gs complex structures - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Pharmacology and Pharmacokinetics Studies of MBX-2982, A Novel GPR119 Agonists [journal11.magtechjournal.com]
- 7. [35S]GTPgammaS binding in G protein-coupled receptor assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. MBX-2982 (SAR 260093) | GPR119 agonist | Probechem Biochemicals [probechem.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. A Randomized Controlled, Double-Masked, Crossover Study of a GPR119 Agonist on Glucagon Counterregulation During Hypoglycemia in Type 1 Diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. tierschutz.uzh.ch [tierschutz.uzh.ch]
MBX2982 and Glucose-Stimulated Insulin Secretion (GSIS): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
MBX2982 is a potent and selective, orally active agonist of the G protein-coupled receptor 119 (GPR119). This receptor is predominantly expressed in pancreatic β-cells and intestinal enteroendocrine L-cells, positioning it as a key regulator of glucose homeostasis. This compound leverages a dual mechanism of action to enhance glucose-stimulated insulin (B600854) secretion (GSIS). It directly stimulates insulin release from pancreatic β-cells and also promotes the secretion of incretin (B1656795) hormones, such as glucagon-like peptide-1 (GLP-1), from the gut. This dual action offers a promising therapeutic strategy for the management of type 2 diabetes mellitus by improving glycemic control. This technical guide provides a comprehensive overview of the preclinical and clinical data on this compound, its underlying signaling pathways, and detailed experimental protocols for its evaluation.
Mechanism of Action: A Dual Approach to GSIS Enhancement
This compound's primary pharmacological effect is the potentiation of GSIS through the activation of GPR119. This is achieved through two synergistic pathways:
-
Direct Action on Pancreatic β-Cells: this compound binds to GPR119 on the surface of pancreatic β-cells. As a Gαs-coupled receptor, its activation leads to the stimulation of adenylyl cyclase, resulting in an increase in intracellular cyclic AMP (cAMP) levels. Elevated cAMP enhances insulin secretion in a glucose-dependent manner, minimizing the risk of hypoglycemia.[1][2]
-
Incretin Hormone Secretion: this compound also activates GPR119 on enteroendocrine L-cells in the gastrointestinal tract. This stimulates the release of incretin hormones, most notably GLP-1.[1][3] GLP-1, in turn, acts on its own receptor (GLP-1R) on pancreatic β-cells, further amplifying glucose-dependent insulin secretion.[2] This indirect mechanism contributes significantly to the overall glucose-lowering effect of this compound.
Signaling Pathway of this compound in Pancreatic β-Cells
The binding of this compound to GPR119 initiates a well-defined signaling cascade within the pancreatic β-cell, ultimately leading to enhanced insulin exocytosis.
Caption: GPR119 signaling cascade in pancreatic β-cells.
The key downstream effectors of cAMP are Protein Kinase A (PKA) and Exchange Protein Directly Activated by cAMP 2 (EPAC2).[4][5]
-
PKA Pathway: Activated PKA phosphorylates various proteins involved in the exocytotic machinery, including components of the SNARE complex and ion channels. This leads to increased calcium influx and sensitization of the secretory granules to calcium, thereby promoting insulin release.[4]
-
EPAC2 Pathway: EPAC2 acts as a guanine (B1146940) nucleotide exchange factor for the small G-protein Rap1. The EPAC2/Rap1 signaling pathway is involved in the mobilization and priming of insulin granules, increasing the size of the readily releasable pool of granules at the plasma membrane.[6]
Quantitative Data Presentation
In Vitro Potency
The potency of this compound in activating the GPR119 receptor has been determined in various cell-based assays.
| Assay System | Parameter | Value | Reference |
| CHO cells expressing human GPR119 | EC50 (cAMP production) | 5 nM | [1] |
| HEK293 cells expressing human GPR119 | EC50 (cAMP accumulation) | 2.758 µM (for a similar GPR119 agonist, ZSY-04) | [3] |
Preclinical Efficacy in Animal Models
Preclinical studies in rodent models of type 2 diabetes have demonstrated the glucose-lowering effects of this compound.
| Animal Model | Treatment | Key Findings | Reference |
| KM Mice | Single oral dose (3, 10, 30 mg/kg) | Dose-dependent reduction in blood glucose. | [7] |
| KK-Ay Mice | 4-week treatment (10, 30 mg/kg) | Significant reduction in fasting blood glucose and triglycerides; remarkable increase in serum insulin; significant reduction in the area under the glucose curve (30 mg/kg). | [7] |
| C57BL/6 Mice | Single oral dose (10 mg/kg) | Increased plasma GLP-1 levels without a glucose load. | [8] |
Clinical Trial Results
This compound has undergone several clinical trials to evaluate its safety, tolerability, and efficacy in humans.
Phase 1a Study in Healthy Volunteers [3]
| Parameter | Dosage | Outcome |
| Safety & Tolerability | 10 - 1000 mg | Well tolerated with no dose-related adverse events. |
| Pharmacokinetics | Single ascending doses | Rapid absorption and a half-life consistent with once-daily dosing. |
| Pharmacodynamics | Following a mixed meal | Dose-dependent reductions in glucose and increases in GLP-1. |
Phase 1b Study in Male Patients with Impaired Fasting Glucose (IFG) [1][2]
| Parameter | Dosage | Outcome |
| Glucose Excursion (MMTT) | 100 or 300 mg for 3-4 days | Significant reductions of 26-37% (31-44% in patients with higher baseline FPG). |
| Glucagon (B607659) (MMTT) | 300 mg dose | 17% reduction. |
| GSIS (Graded Glucose Infusion) | 100 or 300 mg for 4 days | Evidence of enhanced GSIS (p=0.07). |
Phase 2a Study in Patients with Type 1 Diabetes (NCT04432090) [9][10]
| Parameter | Dosage | Outcome |
| Glucagon Counterregulation to Hypoglycemia | 600 mg daily for 14 days | No significant improvement in glucagon response. |
| GLP-1 Response (MMTT) | 600 mg daily for 14 days | 17% higher compared to placebo, demonstrating target engagement. |
Experimental Protocols
In Vitro Glucose-Stimulated Insulin Secretion (GSIS) Assay
This protocol is designed to assess the effect of this compound on insulin secretion from pancreatic β-cell lines (e.g., MIN-6) or isolated islets.
Materials:
-
MIN-6 cells or isolated rodent/human islets
-
Culture medium (e.g., DMEM with 10% FBS)
-
Krebs-Ringer Bicarbonate Buffer (KRBH) containing: 115 mM NaCl, 5 mM KCl, 24 mM NaHCO3, 2.5 mM CaCl2, 1 mM MgCl2, 10 mM HEPES, and 0.1% BSA, pH 7.4.
-
Low glucose KRBH (2.8 mM glucose)
-
High glucose KRBH (16.7 mM glucose)
-
This compound stock solution (in DMSO) and serial dilutions
-
Insulin ELISA kit
-
24-well or 96-well culture plates
Procedure:
-
Cell Seeding: Seed MIN-6 cells in a 24-well plate and culture until they reach 80-90% confluency. For islets, use a sufficient number of size-matched islets per condition.
-
Pre-incubation: Gently wash the cells/islets twice with KRBH buffer containing low glucose (2.8 mM). Then, pre-incubate in low glucose KRBH for 1-2 hours at 37°C in a 5% CO2 incubator.
-
Stimulation: Discard the pre-incubation buffer. Add fresh low glucose (2.8 mM) or high glucose (16.7 mM) KRBH buffer containing different concentrations of this compound or vehicle (DMSO) to the respective wells.
-
Incubation: Incubate the plate for 1-2 hours at 37°C in a 5% CO2 incubator.
-
Sample Collection: Carefully collect the supernatant from each well.
-
Insulin Quantification: Measure the insulin concentration in the collected supernatants using a commercially available insulin ELISA kit, following the manufacturer's instructions.
-
Data Analysis: Normalize the insulin secretion to the total protein content or DNA content of the cells in each well. Express the results as fold-change over the vehicle control at the respective glucose concentrations.
Caption: Workflow for an in vitro GSIS assay.
In Vivo Oral Glucose Tolerance Test (OGTT)
This protocol evaluates the effect of this compound on glucose tolerance in an animal model.
Materials:
-
Male C57BL/6 mice or other appropriate diabetic model (e.g., KK-Ay mice)
-
This compound formulation for oral gavage
-
Vehicle control
-
Glucose solution (2 g/kg body weight)
-
Blood glucose meter and test strips
-
Blood collection tubes (for insulin and GLP-1 measurement)
Procedure:
-
Fasting: Fast the animals overnight (approximately 12-16 hours) with free access to water.
-
Baseline Measurement (t = -30 min): Take a baseline blood sample from the tail vein to measure fasting blood glucose, insulin, and GLP-1 levels.
-
Compound Administration (t = -30 min): Administer this compound or vehicle via oral gavage.
-
Glucose Challenge (t = 0 min): Administer a glucose solution (2 g/kg) via oral gavage.
-
Blood Sampling: Collect blood samples from the tail vein at specified time points (e.g., 15, 30, 60, 90, and 120 minutes) after the glucose challenge.
-
Glucose Measurement: Measure blood glucose concentrations at each time point using a glucometer.
-
Hormone Measurement: Process the collected blood to plasma and store at -80°C for subsequent analysis of insulin and GLP-1 levels using ELISA kits.
-
Data Analysis: Plot the blood glucose concentrations over time and calculate the area under the curve (AUC) for glucose. Compare the AUC between the this compound-treated and vehicle-treated groups. Analyze the changes in insulin and GLP-1 levels over time.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. fiercebiotech.com [fiercebiotech.com]
- 4. Achieving “PeaK-A” Insulin Secretion - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Roles of cAMP signalling in insulin granule exocytosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
- 7. Pharmacology and Pharmacokinetics Studies of MBX-2982, A Novel GPR119 Agonists [journal11.magtechjournal.com]
- 8. Agonists at GPR119 mediate secretion of GLP-1 from mouse enteroendocrine cells through glucose-independent pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Randomized Controlled, Double-Masked, Crossover Study of a GPR119 Agonist on Glucagon Counterregulation During Hypoglycemia in Type 1 Diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ClinicalTrials.gov [clinicaltrials.gov]
The Role of MBX2982 in GLP-1 and GIP Secretion: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
MBX2982 is a selective, orally available G protein-coupled receptor 119 (GPR119) agonist that has been investigated for the treatment of type 2 diabetes. Its mechanism of action is centered on a dual approach: the direct stimulation of glucose-dependent insulin (B600854) secretion from pancreatic β-cells and the potentiation of incretin (B1656795) hormone release, namely glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), from enteroendocrine cells in the gastrointestinal tract. This guide provides a comprehensive overview of the role of this compound in GLP-1 and GIP secretion, summarizing key preclinical and clinical data, detailing experimental methodologies, and illustrating the underlying signaling pathways.
Mechanism of Action: GPR119 Agonism and Incretin Secretion
This compound exerts its effects by binding to and activating GPR119, a Gαs-coupled receptor predominantly expressed on pancreatic β-cells and intestinal L-cells and K-cells.[1] Activation of GPR119 in the gut stimulates the release of the incretin hormones GLP-1 and GIP.[2] These hormones, in turn, play a crucial role in glucose homeostasis by enhancing glucose-dependent insulin secretion from the pancreas.[3] This dual action of directly stimulating insulin release and augmenting incretin secretion makes GPR119 agonists like this compound a promising therapeutic strategy for type 2 diabetes.[3]
Signaling Pathway
The activation of GPR119 by this compound initiates a downstream signaling cascade mediated by the Gαs protein subunit. This leads to the activation of adenylyl cyclase, which catalyzes the conversion of ATP to cyclic AMP (cAMP). The subsequent increase in intracellular cAMP levels activates Protein Kinase A (PKA), which then phosphorylates various downstream targets, ultimately leading to the secretion of GLP-1 and GIP from enteroendocrine cells.
Quantitative Data on GLP-1 and GIP Secretion
Several studies have demonstrated the ability of this compound to increase the secretion of GLP-1 and GIP. The following tables summarize the available quantitative data from preclinical and clinical investigations.
Table 1: Preclinical In Vivo Data
| Species | Model | Treatment | Outcome | Reference |
| Mice & Rats | Normal | This compound | Increased plasma GLP-1 and GIP during an Oral Glucose Tolerance Test (OGTT).[2] | [2] |
| C57BL/6 Mice | Normal, fasted | This compound (10 mg/kg, oral gavage) | Increased plasma GLP-1 levels without a glucose load.[4] | [4] |
Table 2: Clinical Data
| Study Phase | Population | Treatment | Outcome | Reference |
| Phase 1a | Healthy Volunteers | This compound (10 - 1000 mg, single ascending dose) | Dose-dependent increases in GLP-1 following a mixed meal.[3] | [3] |
| Phase 2a | Participants with Type 1 Diabetes | This compound (600 mg daily for 14 days) | 17% higher GLP-1 response during a mixed-meal test compared to placebo.[5][6] | [5][6] |
| Phase 1 | Subjects with Impaired Fasting Glucose or Impaired Glucose Tolerance | This compound (100 or 300 mg for 4 days) | Statistically significant increases in insulin secretion during a graded glucose infusion.[7] | [7] |
Experimental Protocols
This section details the methodologies for key experiments cited in the investigation of this compound's effect on incretin secretion.
In Vitro GLP-1 Secretion Assay
This assay is designed to measure the direct effect of this compound on GLP-1 secretion from enteroendocrine cell lines.
Objective: To quantify the amount of GLP-1 released from cultured enteroendocrine cells (e.g., GLUTag or STC-1) in response to this compound stimulation.
Materials:
-
GLUTag or STC-1 cell line
-
Cell culture medium (e.g., DMEM)
-
Fetal Bovine Serum (FBS)
-
Krebs-Ringer Bicarbonate Buffer (KRBB)
-
This compound compound
-
DPP-4 inhibitor
-
GLP-1 ELISA kit
Procedure:
-
Cell Culture: Culture GLUTag or STC-1 cells in DMEM supplemented with 10% FBS and appropriate antibiotics in a humidified incubator at 37°C and 5% CO2.
-
Seeding: Seed cells into 24- or 96-well plates at a desired density and allow them to adhere overnight.
-
Pre-incubation: Wash the cells with KRBB and pre-incubate in KRBB for 1-2 hours at 37°C to establish baseline conditions.
-
Stimulation: Replace the pre-incubation buffer with KRBB containing various concentrations of this compound and a DPP-4 inhibitor (to prevent GLP-1 degradation). Incubate for a specified period (e.g., 2 hours) at 37°C.
-
Supernatant Collection: Carefully collect the supernatant from each well.
-
GLP-1 Measurement: Quantify the concentration of active GLP-1 in the collected supernatants using a commercially available ELISA kit according to the manufacturer's instructions.
-
Data Analysis: Express GLP-1 secretion as a fold change over the vehicle-treated control group.
In Vivo Oral Glucose Tolerance Test (OGTT)
The OGTT is a standard procedure to assess glucose tolerance and incretin secretion in response to an oral glucose challenge in animal models.
Objective: To measure plasma levels of GLP-1 and GIP in response to an oral glucose load following the administration of this compound in rodents.
Materials:
-
Mice or rats
-
This compound compound
-
Glucose solution (e.g., 2 g/kg body weight)
-
Oral gavage needles
-
Blood collection supplies (e.g., capillary tubes, EDTA-coated tubes)
-
DPP-4 inhibitor
-
ELISA kits for GLP-1 and GIP
Procedure:
-
Fasting: Fast animals overnight (approximately 12-16 hours) with free access to water.
-
Compound Administration: Administer this compound or vehicle via oral gavage at a predetermined time before the glucose challenge.
-
Baseline Blood Sample: Collect a baseline blood sample (t=0 min) from the tail vein or another appropriate site.
-
Glucose Challenge: Administer a glucose solution via oral gavage.
-
Serial Blood Sampling: Collect blood samples at various time points after the glucose challenge (e.g., 15, 30, 60, 90, and 120 minutes). It is recommended to add a DPP-4 inhibitor to the blood collection tubes to preserve active incretins.
-
Plasma Separation: Centrifuge the blood samples to separate the plasma.
-
Incretin Measurement: Measure the concentrations of GLP-1 and GIP in the plasma samples using specific ELISA kits.
-
Data Analysis: Plot the plasma incretin concentrations over time and calculate the area under the curve (AUC) for statistical comparison between treatment groups.
Mixed-Meal Tolerance Test (MMTT)
The MMTT assesses the physiological response to a meal containing a mixture of macronutrients, providing a more comprehensive evaluation of incretin secretion.
Objective: To evaluate the effect of this compound on postprandial GLP-1 and GIP secretion in human subjects.
Materials:
-
Standardized liquid meal (e.g., Ensure® or Boost®)
-
This compound or placebo
-
Intravenous catheter
-
Blood collection tubes (containing a DPP-4 inhibitor)
Procedure:
-
Fasting: Participants fast overnight.
-
Baseline Sample: A baseline blood sample is drawn.
-
Drug Administration: Participants receive a single dose of this compound or placebo.
-
Meal Ingestion: After a specified period, participants consume a standardized liquid meal within a set timeframe.
-
Serial Blood Sampling: Blood samples are collected at regular intervals (e.g., every 30 minutes) for several hours post-meal.
-
Plasma Analysis: Plasma is separated and analyzed for GLP-1 and GIP concentrations using validated assays.
-
Data Analysis: The change in incretin levels from baseline and the total AUC are calculated and compared between the this compound and placebo groups.
Conclusion and Future Directions
This compound, as a GPR119 agonist, effectively stimulates the secretion of the key incretin hormones GLP-1 and GIP. This mechanism, combined with its direct effects on pancreatic β-cells, underscores its potential as a therapeutic agent for type 2 diabetes. The available preclinical and clinical data consistently demonstrate the ability of this compound to enhance incretin release.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. fiercebiotech.com [fiercebiotech.com]
- 4. Agonists at GPR119 mediate secretion of GLP-1 from mouse enteroendocrine cells through glucose-independent pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. diabetesjournals.org [diabetesjournals.org]
- 6. A Randomized Controlled, Double-Masked, Crossover Study of a GPR119 Agonist on Glucagon Counterregulation During Hypoglycemia in Type 1 Diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Metabolex, Inc. Announces Positive Phase 1 Clinical Trial Results of MBX-2982 - BioSpace [biospace.com]
Preclinical Efficacy of MBX-2982 in Diabetic Mouse Models: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of the preclinical studies investigating the efficacy of MBX-2982, a G protein-coupled receptor 119 (GPR119) agonist, in diabetic mouse models. The data herein is compiled from publicly available research to facilitate further investigation and drug development efforts in the field of metabolic diseases.
Core Findings: Efficacy of MBX-2982 in a Type 2 Diabetes Mouse Model
Preclinical studies in KK-Ay mice, a model for obese type 2 diabetes, have demonstrated the therapeutic potential of MBX-2982. Chronic oral administration of MBX-2982 over a four-week period resulted in significant improvements in key metabolic parameters.
Table 1: Effects of 4-Week MBX-2982 Treatment in KK-Ay Diabetic Mice[1]
| Parameter | Vehicle Control | MBX-2982 (10 mg/kg) | MBX-2982 (30 mg/kg) |
| Fasting Blood Glucose | No significant change | Significantly reduced | Significantly reduced |
| Serum Triglycerides | No significant change | Significantly reduced | Significantly reduced |
| Serum Insulin (B600854) | No significant change | Remarkably increased | Remarkably increased |
| Glucose Tolerance (AUC) | No significant change | Not specified | Significantly reduced |
Note: Specific quantitative values were not available in the reviewed literature; the table reflects the reported qualitative outcomes.
In addition to studies in diabetic models, the effect of MBX-2982 was also evaluated in normal Kunming (KM) mice. A single oral administration of MBX-2982 at doses of 3, 10, and 30 mg/kg led to a reduction in blood glucose at all tested time points, highlighting its hypoglycemic effect even in non-diabetic conditions[1].
Mechanism of Action: The GPR119 Signaling Pathway
MBX-2982 exerts its effects by activating GPR119, a G protein-coupled receptor predominantly expressed on pancreatic β-cells and intestinal L-cells[2][3][4]. The activation of GPR119 initiates a signaling cascade that plays a crucial role in glucose homeostasis.
Upon binding of MBX-2982, GPR119 couples to the Gs alpha subunit of the G protein complex. This activation stimulates adenylyl cyclase to convert ATP into cyclic AMP (cAMP)[2][3][5]. The subsequent increase in intracellular cAMP levels leads to two primary downstream effects:
-
In Pancreatic β-cells: Elevated cAMP levels promote glucose-dependent insulin secretion.
-
In Intestinal L-cells: Increased cAMP stimulates the release of glucagon-like peptide-1 (GLP-1), an incretin (B1656795) hormone that further enhances insulin secretion and promotes satiety.
This dual mechanism of action, directly stimulating insulin release and augmenting it through incretin secretion, underscores the therapeutic potential of GPR119 agonists like MBX-2982.
Detailed Experimental Protocols
The following sections provide detailed methodologies for the key in vivo experiments conducted to evaluate the efficacy of MBX-2982.
Chronic Efficacy Study in KK-Ay Diabetic Mice
This protocol outlines the long-term administration of MBX-2982 to a diabetic mouse model to assess its sustained therapeutic effects.
-
Animal Model: Male KK-Ay mice, a model of obese type 2 diabetes.
-
Acclimatization: Animals are acclimatized for at least one week prior to the commencement of the study.
-
Grouping: Mice are randomly assigned to three groups: Vehicle control, MBX-2982 (10 mg/kg), and MBX-2982 (30 mg/kg).
-
Drug Administration:
-
MBX-2982 is suspended in a suitable vehicle (e.g., 0.5% carboxymethylcellulose).
-
The suspension or vehicle is administered orally once daily via gavage for four consecutive weeks.
-
-
Parameter Measurement:
-
Fasting Blood Glucose: Measured weekly from tail vein blood after a 4-6 hour fast.
-
Serum Triglycerides and Insulin: At the end of the 4-week treatment period, blood is collected from fasted mice for serum separation and analysis.
-
-
Oral Glucose Tolerance Test (OGTT): Performed at the end of the study.
-
Mice are fasted overnight (approximately 16 hours) with free access to water.
-
A baseline blood glucose sample (t=0) is collected from the tail vein.
-
A glucose solution (2 g/kg body weight) is administered orally.
-
Blood glucose levels are measured at 30, 60, and 120 minutes post-glucose administration.
-
The Area Under the Curve (AUC) for glucose is calculated to assess glucose tolerance.
-
References
The GPR119 Agonist MBX2982: An In-Depth Technical Guide to its In Vitro Effects on cAMP Levels
For Researchers, Scientists, and Drug Development Professionals
Introduction
MBX2982 is a selective, orally available agonist for the G protein-coupled receptor 119 (GPR119).[1][2] GPR119 is predominantly expressed in pancreatic β-cells and intestinal L-cells and is a key regulator of glucose homeostasis.[3] As a Gαs-coupled receptor, its activation stimulates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP).[3] This elevation in cAMP is a critical signaling event that enhances glucose-dependent insulin (B600854) secretion from pancreatic β-cells and promotes the release of incretin (B1656795) hormones, such as glucagon-like peptide-1 (GLP-1), from the gut.[2][4] Consequently, GPR119 agonists like this compound have been investigated as potential therapeutics for type 2 diabetes.[3] This technical guide provides a comprehensive overview of the in vitro effects of this compound on cAMP levels, including quantitative data, detailed experimental protocols, and visualizations of the associated signaling pathways and workflows.
Quantitative Data Summary
The potency of this compound in stimulating cAMP production has been evaluated in various in vitro cell-based assays. The following tables summarize the key quantitative data reported in the literature.
Table 1: Potency of this compound in cAMP Accumulation Assays
| Parameter | Value | Cell Line | Assay Type | Reference |
| Acute pEC50 | 8.79 ± 0.12 | Not Specified | cAMP Accumulation | [1] |
| Acute EC50 | ~1.6 nM | Not Specified | cAMP Accumulation | Calculated from[1] |
| Sustained pEC50 | 7.03 ± 0.13 | Not Specified | cAMP Accumulation | [1] |
| Sustained EC50 | ~93.3 nM | Not Specified | cAMP Accumulation | Calculated from[1] |
| EC50 | 3.9 nM | CHO cells expressing human GPR119 | cAMP Accumulation | [5] |
Table 2: Qualitative and Semi-Quantitative Effects of this compound on cAMP Signaling
| Concentration | Effect | Cell Line | Assay Type | Reference |
| 1 µM | Significantly increased cAMP accumulation in chronic incubation/washout experiments (P<0.01) | Not Specified | cAMP Accumulation with IBMX | [1] |
| Not Specified | Increases cyclic AMP levels | CHO cells expressing human GPR119 | Not Specified | [3][6] |
Signaling Pathway and Experimental Workflow Visualizations
To elucidate the mechanisms and experimental procedures involved in assessing the effect of this compound on cAMP levels, the following diagrams are provided.
GPR119 Signaling Pathway
Caption: GPR119 signaling cascade initiated by this compound.
Experimental Workflow: Homogeneous Time-Resolved Fluorescence (HTRF) cAMP Assay
Caption: Workflow for an HTRF-based cAMP accumulation assay.
Experimental Protocols
Homogeneous Time-Resolved Fluorescence (HTRF) cAMP Accumulation Assay
This protocol is adapted from standard methodologies for measuring cAMP production in cells expressing GPR119.[7]
a. Materials:
-
HEK293 cells stably expressing human GPR119 (HEK293-hGPR119)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Assay buffer (e.g., Hank's Balanced Salt Solution (HBSS) with 20 mM HEPES)
-
This compound and a reference GPR119 agonist
-
cAMP HTRF assay kit (e.g., from Cisbio or PerkinElmer)
-
384-well white, opaque microplates
b. Procedure:
-
Cell Seeding: Seed HEK293-hGPR119 cells into a 384-well plate at a density of 5,000-10,000 cells per well and incubate overnight at 37°C in a 5% CO2 incubator.[7]
-
Compound Preparation: On the day of the assay, prepare serial dilutions of this compound and the reference agonist in assay buffer.
-
Cell Stimulation: Carefully remove the culture medium from the wells. Add the prepared compound dilutions to the cells.[7]
-
Incubation: Incubate the plate at room temperature for 30 minutes.
-
Lysis and Detection: Add the HTRF lysis buffer and detection reagents (cAMP-d2 and anti-cAMP cryptate) to each well according to the manufacturer's protocol.[7]
-
Final Incubation: Incubate the plate for 1 hour at room temperature, ensuring it is protected from light.[7]
-
Measurement: Read the plate on an HTRF-compatible reader, measuring fluorescence at both 620 nm (cryptate emission) and 665 nm (d2 emission).[7]
-
Data Analysis: Calculate the 665/620 nm ratio for each well. The ratio is inversely proportional to the amount of cAMP produced. Plot the ratio against the logarithm of the compound concentration and fit a sigmoidal dose-response curve to determine the EC50 value.[7]
GloSensor™ cAMP Assay for Dynamic Measurement
This protocol allows for the real-time measurement of cAMP changes in live cells.
a. Materials:
-
HEK293 cells transiently or stably expressing GPR119
-
pGloSensor™-22F cAMP Plasmid
-
Transfection reagent
-
Cell culture medium
-
Assay buffer (e.g., HBSS with 20 mM HEPES and 0.01% fatty acid-free BSA, pH 7.4)
-
GloSensor™ cAMP Reagent
-
This compound
-
White, clear-bottom 96-well plates
b. Procedure:
-
Transfection: Co-transfect HEK293 cells with the GPR119 expression vector and the pGloSensor™-22F cAMP plasmid.
-
Cell Plating: 24-30 hours post-transfection, re-plate the cells onto a white 96-well cell culture plate and incubate overnight.
-
Equilibration: Replace the growth medium with equilibration medium containing the GloSensor™ cAMP Reagent (typically 2% v/v). Equilibrate the cells for 2 hours at room temperature or 37°C, as recommended by the manufacturer.
-
Compound Addition: Prepare a concentrated stock solution of this compound. Add the desired final concentration of this compound to the wells.
-
Luminescence Reading: Immediately begin reading luminescence at regular intervals using a plate-reading luminometer to detect dynamic changes in cAMP levels over time.
-
Data Analysis: Express the cAMP responses at each time point as a fold change over vehicle-treated control cells.[1]
Conclusion
This compound is a potent GPR119 agonist that robustly stimulates cAMP production in vitro in a dose-dependent manner. The quantitative data and detailed protocols provided in this guide offer a solid foundation for researchers and drug development professionals to design and execute experiments to further investigate the pharmacology of this compound and other GPR119 agonists. The provided visualizations of the signaling pathway and experimental workflows serve to clarify the underlying biological and technical processes. The sustained signaling properties of this compound, as indicated by the difference between its acute and sustained pEC50 values, suggest complex interactions with the receptor and/or cell membrane that warrant further investigation.[1][8] Understanding these in vitro characteristics is crucial for the continued exploration of GPR119 as a therapeutic target for metabolic diseases.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medkoo.com [medkoo.com]
- 3. researchgate.net [researchgate.net]
- 4. fiercebiotech.com [fiercebiotech.com]
- 5. books.rsc.org [books.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Sustained wash-resistant receptor activation responses of GPR119 agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
MBX2982: A Comprehensive Technical Guide on a Novel GPR119 Agonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
MBX2982 is a selective, orally-available agonist for the G protein-coupled receptor 119 (GPR119), a promising therapeutic target for the treatment of type 2 diabetes mellitus (T2DM).[1][2][3] Preclinical and clinical studies have demonstrated that this compound functions through a unique dual mechanism of action: directly stimulating glucose-dependent insulin (B600854) secretion from pancreatic β-cells and promoting the release of incretin (B1656795) hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic peptide (GIP), from intestinal enteroendocrine cells.[1][4][5] This dual action offers the potential for improved glycemic control, preservation of β-cell health, and potential for weight management.[1][3] This guide provides an in-depth overview of the structural and functional characteristics of this compound, including its mechanism of action, signaling pathways, and a summary of key experimental findings.
Structural Characteristics
This compound, also known as SAR-260093, is a small molecule with the following chemical properties:
| Property | Value |
| IUPAC Name | 4-((4-(1H-tetrazol-1-yl)phenoxy)methyl)-2-(1-(5-ethylpyrimidin-2-yl)piperidin-4-yl)thiazole[3] |
| Chemical Formula | C22H24N8OS[3] |
| Molecular Weight | 448.54 g/mol [3] |
| CAS Number | 1037792-44-1[3] |
Functional Characteristics and Mechanism of Action
This compound exerts its therapeutic effects primarily through the activation of GPR119, a Class A G protein-coupled receptor predominantly expressed on pancreatic β-cells and intestinal L-cells and K-cells.[4]
Signaling Pathway
Activation of GPR119 by this compound initiates a signaling cascade that leads to the elevation of intracellular cyclic adenosine (B11128) monophosphate (cAMP).[6] This increase in cAMP is a key second messenger that mediates the downstream effects of this compound. In pancreatic β-cells, elevated cAMP enhances glucose-stimulated insulin secretion (GSIS).[7] In intestinal enteroendocrine cells, the rise in cAMP triggers the release of incretin hormones, GLP-1 and GIP.[1][7] These incretins, in turn, act on their respective receptors on pancreatic β-cells to further potentiate insulin secretion in a glucose-dependent manner.[5][8]
Preclinical and Clinical Data
Preclinical Studies
A summary of key findings from preclinical studies is presented below:
| Parameter | Model | Treatment | Key Findings | Reference |
| Glucose Tolerance | KM mice | Single oral dose (3, 10, 30 mg/kg) | Reduced blood glucose at all tested time points. | [9] |
| Hypoglycemic Effect | KK-Ay mice | Oral administration (10, 30 mg/kg) for 4 weeks | Significantly reduced fasting blood glucose and triglycerides; remarkably increased serum insulin. | [9] |
| Incretin Release | C57BL/6 mice | Single oral dose (10 mg/kg) | Increased plasma GLP-1 levels without a glucose load. | [2] |
| Pharmacokinetics | Rats | Single oral dose (4 mg/kg) | Oral bioavailability of 35.2% (suspension) and 98.2% (solution). | [9] |
| Hepatic Lipogenesis | Mice on high-fat diet | Oral administration | Inhibited hepatic lipid accumulation and expression of SREBP-1 and related genes. | [3] |
Clinical Studies
This compound has undergone several clinical trials to evaluate its safety, tolerability, and efficacy in humans.
| Study Phase | Population | Dosing | Key Findings | Reference |
| Phase 1a | 60 healthy volunteers | Single ascending doses (10 - 1000 mg) | Well-tolerated with no dose-related adverse events. Rapidly absorbed with a half-life consistent with once-daily dosing. Showed dose-dependent reductions in glucose and increases in GLP-1 following a mixed meal. | [1] |
| Phase 2a | 18 participants with Type 1 Diabetes | 600 mg daily for 14 days | Did not improve glucagon (B607659) counterregulatory responses to hypoglycemia. Increased fasting GLP-1 and its response during a mixed-meal test, indicating target engagement. | [10][11] |
Experimental Protocols
In Vivo Glucose Tolerance Test in Mice
-
Animal Model: Kunming (KM) mice.
-
Procedure:
-
Mice were fasted overnight.
-
This compound was administered orally at doses of 3, 10, and 30 mg/kg.
-
After a specified time, a glucose solution was administered orally.
-
Blood samples were collected at various time points to measure blood glucose levels.[9]
-
Phase 1a Clinical Trial Protocol
-
Study Design: Randomized, placebo-controlled, double-blind, ascending-dose clinical trial.
-
Participants: 60 healthy male and female volunteers.
-
Intervention: Single oral doses of this compound ranging from 10 mg to 1000 mg, or placebo.
-
Primary Endpoints: Safety and tolerability.
-
Secondary Endpoints: Pharmacokinetics (absorption, half-life) and pharmacodynamics (effects on glucose and GLP-1 levels after a mixed meal).[1]
Other Potential Therapeutic Applications
Recent research has suggested that GPR119 agonists, including this compound, may have therapeutic potential beyond diabetes. Studies have explored its role in inhibiting autophagy, which could enhance the efficacy of certain cancer therapies.[6] Specifically, this compound was shown to inhibit gefitinib-induced autophagy in MCF-7 breast cancer cells, and this effect was dependent on GPR119 signaling.[6]
Conclusion
This compound is a well-characterized GPR119 agonist with a dual mechanism of action that favorably impacts glucose homeostasis. Its ability to stimulate glucose-dependent insulin secretion and incretin hormone release has been demonstrated in both preclinical and clinical settings. While its development for type 2 diabetes has been the primary focus, emerging research suggests other potential therapeutic avenues. The data summarized in this guide provides a solid foundation for researchers and drug development professionals interested in the therapeutic potential of GPR119 agonism and the specific profile of this compound.
References
- 1. fiercebiotech.com [fiercebiotech.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medkoo.com [medkoo.com]
- 4. researchgate.net [researchgate.net]
- 5. GPR119 agonists for the treatment of type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. GPR119 agonist enhances gefitinib responsiveness through lactate-mediated inhibition of autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Stimulating β-Cell Regeneration by Combining a GPR119 Agonist with a DPP-IV Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pharmacology and Pharmacokinetics Studies of MBX-2982, A Novel GPR119 Agonists [journal11.magtechjournal.com]
- 10. diabetesjournals.org [diabetesjournals.org]
- 11. A Randomized Controlled, Double-Masked, Crossover Study of a GPR119 Agonist on Glucagon Counterregulation During Hypoglycemia in Type 1 Diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
MBX2982: A Selective G Protein-Coupled Receptor 119 Agonist - A Technical Guide
Abstract
MBX2982 is a potent and selective, orally available agonist for the G protein-coupled receptor 119 (GPR119). GPR119 is predominantly expressed in pancreatic β-cells and intestinal enteroendocrine L-cells. Its activation by this compound initiates a dual mechanism of action that promotes glucose homeostasis. Firstly, it directly stimulates glucose-dependent insulin (B600854) secretion (GSIS) from pancreatic β-cells. Secondly, it enhances the release of incretin (B1656795) hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic peptide (GIP), from the gut. This dual action presents a promising therapeutic strategy for the management of type 2 diabetes mellitus. This document provides a comprehensive technical overview of this compound, including its mechanism of action, pharmacological data, and detailed experimental protocols.
Mechanism of Action
GPR119 is a Gs alpha subunit (Gαs)-coupled receptor.[1] Upon binding of an agonist like this compound, the receptor undergoes a conformational change, leading to the activation of adenylyl cyclase. This enzyme then catalyzes the conversion of ATP to cyclic adenosine (B11128) monophosphate (cAMP). The subsequent increase in intracellular cAMP levels in pancreatic β-cells potentiates insulin secretion in a glucose-dependent manner.[1] In intestinal L-cells, elevated cAMP triggers the secretion of GLP-1 and GIP.[2] These incretin hormones, in turn, further enhance glucose-stimulated insulin secretion from the pancreas.[3] Recent structural studies have provided cryo-electron microscopy images of the human GPR119-Gs signaling complex bound to this compound, offering detailed insights into its activation mechanism.
Signaling Pathway of this compound at the GPR119 Receptor
Quantitative Pharmacological Data
The following tables summarize the in vitro potency, in vivo efficacy, and pharmacokinetic properties of this compound.
Table 1: In Vitro Activity of this compound
| Parameter | Cell Line | Assay Type | Value | Reference |
| pEC₅₀ | Not Specified | GPR119 cAMP assay | 8.33 | [4] |
| EC₅₀ | CHO cells | cAMP Production (HTRF) | 5 µM (0.005 mM) | [2] |
| IC₅₀ (Cytotoxicity) | CHO-K1, HFL1, L929, NIH3T3, Vero | Cytotoxicity Assay | > 100 µM | [2] |
Table 2: Preclinical In Vivo Data for this compound
| Animal Model | Dosing | Duration | Key Findings | Reference |
| KM Mice | 3, 10, 30 mg/kg (single dose, oral) | Acute | Dose-dependent reduction in blood glucose at all tested time points. | [1] |
| KK-Ay Mice | 10, 30 mg/kg (daily, oral) | 4 weeks | Significant reduction in fasting blood glucose and triglycerides. Remarkable increase in serum insulin. Significant reduction in AUC for glucose at 30 mg/kg. | [1] |
| Rats | Not Specified | Acute | Enhanced insulin secretion during hyperglycemic clamps. | [5] |
| Mice and Rats | Not Specified | Acute | Lowered glucose excursion and increased plasma GLP-1 and GIP during an Oral Glucose Tolerance Test (OGTT). | [5] |
Table 3: Clinical Trial Data for this compound
| Phase | Population | Dosing | Duration | Key Findings | Reference | | :--- | :--- | :--- | :--- | :--- | | Phase 1a | Healthy Volunteers | 10 - 1000 mg (single ascending dose) | Acute | Well tolerated. Pharmacokinetics consistent with once-daily dosing. Dose-dependent reductions in glucose and increases in GLP-1 following a mixed meal. |[3][6] | | Phase 1b | Males with Impaired Fasting Glucose | 100 or 300 mg (daily) | 4 days | Significant reductions in glucose excursion (26-37%) and glucagon (B607659) (17% at 300 mg) in a Mixed Meal Tolerance Test (MMTT). |[6] | | Phase 2 | Type 2 Diabetes | 10 mg and 75 mg (daily) | 28 days | Significant decrease in 24-hour weighted mean glucose. |[5] | | Phase 2a | Type 1 Diabetes | 600 mg (daily) | 14 days | No significant improvement in glucagon counter-regulation during hypoglycemia. 17% higher GLP-1 response during an MMTT, confirming target engagement. |[7] |
Table 4: Pharmacokinetic Profile of this compound in Rats
| Formulation | Dose | Route | Oral Bioavailability (%) | Reference |
| Suspension (0.4% CMC) | 4 mg/kg | Oral | 35.2 | [1] |
| Solution (DMSO-Cremopor EL-NS=1:1:8) | 4 mg/kg | Oral | 98.2 | [1] |
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize this compound.
In Vitro cAMP Accumulation Assay
This protocol measures the ability of this compound to stimulate cAMP production in cells expressing the human GPR119 receptor.
Materials:
-
HEK293 cells stably expressing human GPR119 (HEK-GPR119).
-
Cell culture medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS).
-
Assay buffer: Hank's Balanced Salt Solution (HBSS) supplemented with 20 mM HEPES.
-
This compound and a reference GPR119 agonist.
-
cAMP detection kit (e.g., HTRF cAMP assay kit or GloSensor™ cAMP Reagent).
-
384-well white, opaque microplates.
-
Phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
Procedure:
-
Cell Seeding: Seed HEK-GPR119 cells into a 384-well plate at a density of 5,000-10,000 cells per well and incubate overnight at 37°C in a humidified 5% CO₂ incubator.
-
Compound Preparation: Prepare serial dilutions of this compound and the reference agonist in assay buffer.
-
Cell Stimulation: Remove the culture medium from the wells and replace it with assay buffer containing the phosphodiesterase inhibitor. Add the diluted compounds to the respective wells. Incubate for the time specified by the cAMP detection kit manufacturer (typically 30-60 minutes) at room temperature.
-
Detection: Add the cAMP detection reagents according to the manufacturer's protocol. For HTRF assays, this typically involves adding a cAMP-d2 conjugate and an anti-cAMP-cryptate conjugate. For bioluminescent assays like GloSensor™, the luminescence is read directly.
-
Data Analysis: Measure the signal (e.g., fluorescence ratio for HTRF, luminescence for GloSensor™) using a plate reader. Plot the signal as a function of the compound concentration and fit the data to a four-parameter logistic equation to determine the EC₅₀ value.
Experimental Workflow: cAMP Accumulation Assay
References
- 1. Pharmacology and Pharmacokinetics Studies of MBX-2982, A Novel GPR119 Agonists [journal11.magtechjournal.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. fiercebiotech.com [fiercebiotech.com]
- 4. MBX-2982 (SAR 260093) | GPR119 agonist | Probechem Biochemicals [probechem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. A Randomized Controlled, Double-Masked, Crossover Study of a GPR119 Agonist on Glucagon Counterregulation During Hypoglycemia in Type 1 Diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Analysis of Early-Phase Clinical Trial Results for MBX-2982
MBX-2982 is a selective, orally-available agonist for the G protein-coupled receptor 119 (GPR119), a novel target for the treatment of type 2 diabetes.[1][2] Preclinical and early-phase clinical studies have investigated its potential to improve glycemic control through a unique dual mechanism of action. This document provides a detailed overview of the available data from these early-phase trials, focusing on quantitative outcomes, experimental methodologies, and the underlying signaling pathways.
Mechanism of Action and Signaling Pathway
GPR119 is a Gαs-coupled receptor predominantly expressed in the pancreatic β-cells and intestinal enteroendocrine L-cells.[3][4] Its activation is central to the regulation of postprandial glycemia.[3] MBX-2982 leverages this by functioning as a potent GPR119 agonist.[1]
The therapeutic hypothesis is based on a dual mechanism:
-
Direct Pancreatic Action : MBX-2982 directly stimulates GPR119 on pancreatic β-cells, leading to enhanced glucose-stimulated insulin (B600854) secretion (GSIS).[1][5]
-
Indirect Incretin (B1656795) Effect : It activates GPR119 on intestinal L-cells, stimulating the release of incretin hormones, primarily glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[1][5][6] These hormones, in turn, promote insulin secretion and suppress glucagon (B607659), further contributing to glucose homeostasis.[7][8]
Activation of the GPR119 receptor by MBX-2982 initiates a Gs protein-mediated signaling cascade that activates adenylate cyclase, leading to an increase in intracellular cyclic AMP (cAMP).[4]
Early-Phase Clinical Trial Data
MBX-2982 has been evaluated in several Phase 1 and Phase 2 clinical trials to assess its safety, tolerability, pharmacokinetics (PK), and pharmacodynamics (PD).[6]
This initial study in humans aimed to establish the safety and tolerability of single ascending doses of MBX-2982.[1]
| Table 1: Phase 1a Study Design | |
| Study Design | Randomized, placebo-controlled, double-blind, single ascending-dose[1] |
| Participant Population | 60 healthy male and female volunteers[1] |
| Dose Range | 10 mg to 1000 mg[1] |
| Key Assessments | Safety, tolerability, pharmacokinetics, and pharmacodynamic response (glucose and GLP-1) following a mixed meal[1] |
Key Outcomes:
-
Safety and Tolerability : All doses were well tolerated, with no dose-related adverse events observed.[1]
-
Pharmacokinetics : The drug was rapidly absorbed and demonstrated a half-life consistent with once-daily dosing.[1]
-
Pharmacodynamics : Following a mixed meal, MBX-2982 showed dose-dependent increases in GLP-1 and corresponding reductions in glucose.[1]
Following the promising Phase 1a results, a multiple-dose study was conducted in the target patient population to assess the effects on glycemic control after several days of dosing.[3][5]
| Table 2: Phase 1b Study Design | |
| Study Design | Multiple dose study[1][5] |
| Participant Population | Male patients with Impaired Fasting Glucose (IFG)[3][5] |
| Dosing Regimen | 100 mg or 300 mg daily for 3 to 4 days[3][5] |
| Key Assessments | Mixed Meal Tolerance Test (MMTT) on Day 3, Graded Glucose Infusion (GGI) on Day 4[3][5] |
The study yielded significant pharmacodynamic results, providing clinical validation of the proposed dual mechanism of action.
| Table 3: Phase 1b Quantitative Results | Result | Dose | Significance |
| Glucose Excursion Reduction (MMTT) | 26 - 37%[3][5] | 100 mg & 300 mg | Significant |
| In patients with higher baseline FPG | 31 - 44%[3][5] | 100 mg & 300 mg | Significant |
| Glucagon Reduction (MMTT) | 17%[3][5] | 300 mg | Significant |
| Glucose-Stimulated Insulin Secretion (GGI) | Enhanced[5] | 100 mg & 300 mg | p = 0.07 |
A subsequent study explored a different therapeutic hypothesis: whether GPR119 agonism could augment the body's counterregulatory glucagon response to hypoglycemia, a significant challenge in T1D management.[9]
| Table 4: Phase 2a (T1D) Study Design | |
| Study Design | Phase 2a, randomized, double-masked, crossover trial[6][9][10] |
| Participant Population | 18 participants (age 20–60 years) with T1D[6][9] |
| Dosing Regimen | 600 mg MBX-2982 or placebo daily for 14 days[6][9] |
| Washout Period | 2 weeks between treatments[9][10] |
| Key Assessments | Counterregulatory responses (glucagon, epinephrine, etc.) during a hyperinsulinemic euglycemic-hypoglycemic clamp; hormonal responses during a Mixed-Meal Test (MMT)[6][9] |
Key Outcomes: The study demonstrated clear target engagement but did not support the primary hypothesis.
| Table 5: Phase 2a (T1D) Key Findings | MBX-2982 vs. Placebo | Result |
| Glucagon Response to Hypoglycemia | No significant difference in max response, AUC, or iAUC[6][9] | Hypothesis not met |
| Other Counterregulatory Hormones | No significant alteration in epinephrine, norepinephrine, or pancreatic polypeptide responses[6][9] | Hypothesis not met |
| GLP-1 Response (during MMT) | 17% higher with MBX-2982[6][9] | Target engagement confirmed |
Experimental Protocols & Workflows
The clinical evaluation of MBX-2982 involved several key experimental procedures designed to probe its effects on glucose metabolism and hormone secretion.
Methodology Details:
-
Mixed Meal Tolerance Test (MMTT) : This test assesses the body's response to a standardized liquid meal. Following administration of the drug (MBX-2982) or placebo, participants consume the meal, and blood samples are drawn at regular intervals to measure levels of glucose, insulin, GLP-1, and glucagon. This allows for the calculation of postprandial glucose excursion and hormone responses.[1][3]
-
Graded Glucose Infusion (GGI) : This procedure evaluates the pancreatic β-cell's sensitivity to glucose. Glucose is infused intravenously at progressively increasing rates to achieve specific glycemic targets. The resulting insulin secretion at each glucose level provides a measure of glucose-stimulated insulin secretion (GSIS).[3][5]
-
Hyperinsulinemic Euglycemic-Hypoglycemic Clamp : This is a gold-standard technique for assessing insulin sensitivity and counterregulatory hormone responses. In the context of the T1D study, insulin was infused to first maintain euglycemia (normal blood sugar) and then induce a controlled state of hypoglycemia.[6][9] Throughout the clamp, blood glucose is frequently monitored and a variable glucose infusion is adjusted to maintain the target glucose levels. Blood samples are collected to measure glucagon and other stress hormones, assessing the body's ability to counteract low blood sugar.[9][10]
The Phase 2a study in T1D patients utilized a crossover design, which is a powerful method for reducing inter-participant variability.
References
- 1. fiercebiotech.com [fiercebiotech.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. Activation and signaling mechanism revealed by GPR119-Gs complex structures - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. diabetesjournals.org [diabetesjournals.org]
- 7. mdpi.com [mdpi.com]
- 8. Incretin hormones: Their role in health and disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A Randomized Controlled, Double-Masked, Crossover Study of a GPR119 Agonist on Glucagon Counterregulation During Hypoglycemia in Type 1 Diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ClinicalTrials.gov [clinicaltrials.gov]
The Dual GPR119-Mediated Mechanism of MBX-2982 in Metabolic Regulation: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
MBX-2982 is a potent and selective agonist for the G protein-coupled receptor 119 (GPR119), a promising target for the treatment of type 2 diabetes mellitus. Its mechanism of action in metabolic regulation is characterized by a dual pathway that synergistically enhances glucose homeostasis. MBX-2982 directly stimulates glucose-dependent insulin (B600854) secretion from pancreatic β-cells and promotes the release of the incretin (B1656795) hormone glucagon-like peptide-1 (GLP-1) from enteroendocrine L-cells in the gut. This whitepaper provides a detailed technical guide on the pharmacology of MBX-2982, its signaling pathways, and the experimental methodologies used to elucidate its dual mechanism of action. Contrary to some initial hypotheses, current evidence does not support a significant role for GPR55 antagonism in the therapeutic effects of MBX-2982.
Introduction
G protein-coupled receptor 119 (GPR119) is predominantly expressed in pancreatic β-cells and intestinal enteroendocrine L-cells, making it a key target for interventions in metabolic diseases.[1][2] Activation of GPR119 has been shown to improve glucose tolerance and stimulate insulin secretion in a glucose-dependent manner, thereby minimizing the risk of hypoglycemia. MBX-2982 has emerged as a clinical candidate that leverages this dual-action pathway for the potential management of type 2 diabetes.[3][4] This document will provide a comprehensive overview of the molecular and cellular mechanisms underpinning the therapeutic potential of MBX-2982.
The Dual Mechanism of Action of MBX-2982
The therapeutic efficacy of MBX-2982 in metabolic regulation stems from its singular activity as a GPR119 agonist, which initiates two distinct but complementary physiological responses:
-
Direct Stimulation of Insulin Secretion: MBX-2982 binds to GPR119 on pancreatic β-cells, leading to a cascade of intracellular events that potentiate glucose-stimulated insulin secretion (GSIS).[3]
-
Indirect Incretin-Mediated Insulin Secretion: By activating GPR119 on enteroendocrine L-cells in the gastrointestinal tract, MBX-2982 stimulates the release of GLP-1.[5] GLP-1, in turn, acts on its own receptor (GLP-1R) on pancreatic β-cells to further enhance insulin secretion in a glucose-dependent manner.[1]
It is important to note that while the concept of a "dual mechanism" for MBX-2982 is accurate, it is entirely mediated through its agonist activity on GPR119. Extensive research and clinical data have not substantiated any significant antagonistic activity of MBX-2982 on GPR55.
Signaling Pathways
The distinct downstream effects of GPR119 activation and the hypothetical signaling of GPR55 are illustrated below.
GPR119 Signaling Pathway
MBX-2982, as a GPR119 agonist, initiates a Gs alpha subunit (Gαs)-coupled signaling cascade. This leads to the activation of adenylyl cyclase, which catalyzes the conversion of ATP to cyclic AMP (cAMP). Elevated intracellular cAMP levels activate Protein Kinase A (PKA), which in turn phosphorylates various downstream targets, ultimately leading to the potentiation of insulin and GLP-1 secretion.
GPR55 Signaling Pathway (For Context)
For academic context, the signaling pathway for GPR55, a receptor MBX-2982 does not significantly modulate, is presented. GPR55 is coupled to Gq alpha subunit (Gαq) and G13 alpha subunit (Gα13).[6] Gαq activation stimulates phospholipase C (PLC), leading to the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), which subsequently increase intracellular calcium levels. Gα13 activation engages the RhoA signaling pathway.
Quantitative Data
The following tables summarize the in vitro and in vivo pharmacological data for MBX-2982.
Table 1: In Vitro Activity of MBX-2982
| Parameter | Cell Line | Assay | Value | Reference |
| pEC50 (acute) | HEK-GPR119 | cAMP Accumulation | 8.79 ± 0.12 | [7] |
| pEC50 (sustained) | HEK-GPR119 | cAMP Accumulation | 7.03 ± 0.13 | [7] |
| EC50 | hGPR119 | cAMP Functional Assay | 13 nM | [8] |
| EC50 | hGPR119 | cAMP Accumulation | 3.9 nM | [9] |
Table 2: In Vivo and Clinical Pharmacological Effects of MBX-2982
| Study Type | Model | Dose | Effect | Reference |
| In Vivo | C57BL/6 Mice | 10 mg/kg | Increased plasma GLP-1 levels without a glucose load. | [7][10] |
| In Vivo | KK-Ay Mice (4 weeks) | 10, 30 mg/kg | Significantly reduced fasting blood glucose and triglycerides; remarkably increased serum insulin. | [11] |
| Phase 1a Clinical Trial | Healthy Volunteers | 10 - 1000 mg | Dose-dependent reductions in glucose and increases in GLP-1 following a mixed meal. Half-life consistent with once-daily dosing. | [12] |
| Phase 1b Clinical Trial | Patients with Impaired Fasting Glucose | 100 or 300 mg | Significant reductions in glucose excursion (26-37%) and glucagon (B607659) (17% with 300 mg dose) in a Mixed Meal Tolerance Test. | [13] |
| Phase 2a Clinical Trial | Type 1 Diabetes Patients | 600 mg daily for 14 days | 17% higher GLP-1 response during a Mixed Meal Tolerance Test compared to placebo. | [14] |
Experimental Protocols
In Vitro cAMP Accumulation Assay
This protocol is a representative method for determining the agonist activity of MBX-2982 at the GPR119 receptor.
Methodology:
-
Cell Culture: Human Embryonic Kidney (HEK293) cells stably expressing human GPR119 are cultured in appropriate media.
-
Cell Plating: Cells are seeded into 384-well plates and incubated to allow for attachment.
-
Compound Preparation: MBX-2982 is serially diluted in a suitable buffer containing a phosphodiesterase inhibitor such as IBMX to prevent cAMP degradation.
-
Assay: The cell culture medium is replaced with the compound dilutions.
-
Incubation: Plates are incubated for a specified time (e.g., 30 minutes) at 37°C.
-
Detection: The reaction is stopped, and intracellular cAMP levels are measured using a competitive immunoassay, such as Homogeneous Time-Resolved Fluorescence (HTRF).
In Vitro Glucose-Stimulated Insulin Secretion (GSIS) Assay
This protocol outlines a typical procedure to assess the direct effect of MBX-2982 on pancreatic β-cells.
Methodology:
-
Cell Culture: A murine insulinoma cell line, such as MIN6, is cultured to ~80% confluency.[15]
-
Pre-incubation: Cells are washed and pre-incubated in a Krebs-Ringer bicarbonate buffer (KRB) containing a low glucose concentration (e.g., 1.67 mM) for 1-2 hours.[16]
-
Stimulation: The pre-incubation buffer is replaced with KRB containing low glucose, high glucose (e.g., 16.7 mM), or high glucose plus various concentrations of MBX-2982.[16]
-
Incubation: Cells are incubated for a defined period (e.g., 45-60 minutes) at 37°C.[16]
-
Sample Collection: The supernatant is collected to measure secreted insulin.
-
Quantification: Insulin levels are quantified using an enzyme-linked immunosorbent assay (ELISA).[17]
In Vitro GLP-1 Secretion Assay
This protocol describes a common method to evaluate the effect of MBX-2982 on enteroendocrine L-cells.
Methodology:
-
Cell Culture: A murine intestinal L-cell line, such as GLUTag cells, is cultured to ~80% confluency.[18]
-
Pre-incubation: Cells are washed and pre-incubated in a buffer with a low glucose concentration for 2 hours.[19]
-
Stimulation: The pre-incubation buffer is replaced with a buffer containing various concentrations of MBX-2982, with or without glucose.
-
Incubation: Cells are incubated for 2 hours at 37°C.[19][20]
-
Sample Collection: The supernatant is collected for GLP-1 measurement.
-
Quantification: GLP-1 concentrations are determined using a specific ELISA kit.[19]
Conclusion
MBX-2982 exemplifies a targeted therapeutic approach for type 2 diabetes by selectively activating GPR119. Its dual mechanism of action, involving both direct and indirect stimulation of insulin secretion, underscores the potential of this pathway for effective glycemic control. The comprehensive data presented in this whitepaper, from in vitro potency to clinical efficacy, provide a robust foundation for researchers and drug development professionals engaged in the field of metabolic diseases. Future research may continue to explore the full therapeutic window and long-term benefits of GPR119 agonism with compounds like MBX-2982.
References
- 1. researchgate.net [researchgate.net]
- 2. GPR119 - Wiki-MPM [severus.dbmi.pitt.edu]
- 3. medkoo.com [medkoo.com]
- 4. diabetesjournals.org [diabetesjournals.org]
- 5. abmole.com [abmole.com]
- 6. guidetopharmacology.org [guidetopharmacology.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. GPR119 agonist enhances gefitinib responsiveness through lactate-mediated inhibition of autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Agonists at GPR119 mediate secretion of GLP-1 from mouse enteroendocrine cells through glucose-independent pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Pharmacology and Pharmacokinetics Studies of MBX-2982, A Novel GPR119 Agonists [journal11.magtechjournal.com]
- 12. fiercebiotech.com [fiercebiotech.com]
- 13. researchgate.net [researchgate.net]
- 14. A Randomized Controlled, Double-Masked, Crossover Study of a GPR119 Agonist on Glucagon Counterregulation During Hypoglycemia in Type 1 Diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Insulin secretion assays in an engineered MIN6 cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 16. A Protocol to Enhance INS1E and MIN6 Functionality—The Use of Theophylline - PMC [pmc.ncbi.nlm.nih.gov]
- 17. surgery.wisc.edu [surgery.wisc.edu]
- 18. jme.bioscientifica.com [jme.bioscientifica.com]
- 19. diabetesjournals.org [diabetesjournals.org]
- 20. researchgate.net [researchgate.net]
In Vivo Efficacy of MBX-2982 in Rodent Models of Obesity: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
MBX-2982 is a potent and selective agonist of G protein-coupled receptor 119 (GPR119), a promising target for the treatment of type 2 diabetes and potentially obesity. GPR119 is primarily expressed in pancreatic β-cells and intestinal enteroendocrine L-cells. Its activation is known to stimulate glucose-dependent insulin (B600854) secretion and the release of incretin (B1656795) hormones such as glucagon-like peptide-1 (GLP-1). This dual mechanism of action not only improves glycemic control but also presents a potential for weight management. This technical guide synthesizes the available preclinical data on the in vivo efficacy of MBX-2982 in rodent models relevant to obesity, providing a detailed look at its metabolic effects and the experimental designs used to evaluate them.
Core Efficacy Data in Rodent Models
While primarily investigated for its anti-diabetic effects, preclinical studies suggest that MBX-2982 may have beneficial effects on body weight and related metabolic parameters in rodent models of obesity and metabolic dysfunction.
One key study highlighted that chronic treatment with MBX-2982 delays the onset of diabetes in high-fat-fed female ZDF rats, a model that exhibits both obesity and diabetes. Although specific quantitative data on body weight reduction and food intake from dedicated diet-induced obesity (DIO) studies with MBX-2982 are not extensively published, the observed delay in diabetes onset in this model suggests a positive impact on the overall metabolic profile, which is closely linked to obesity.
For context, other GPR119 agonists have demonstrated effects on body weight in DIO mice. For instance, the GPR119 agonist GSK2041706, when administered to DIO mice for 14 days, resulted in a significant reduction in body weight, an effect attributed to a decrease in fat mass and a reduction in cumulative food intake.[1] While not direct evidence for MBX-2982, these findings support the therapeutic potential of GPR119 agonism in obesity.
The primary mechanism by which MBX-2982 is thought to influence body weight is through the stimulation of GLP-1 release. GLP-1 is a well-established regulator of appetite and food intake, acting on the central nervous system to promote satiety.
Experimental Protocols
Detailed experimental protocols for studying the in vivo efficacy of GPR119 agonists like MBX-2982 in rodent models of obesity are crucial for the reproducibility and interpretation of results. Below is a generalized protocol based on common practices in the field for evaluating anti-obesity therapeutics.
Diet-Induced Obesity (DIO) Rodent Model Protocol
-
Animal Model: Male C57BL/6J mice or Sprague-Dawley rats are commonly used. These strains are known to be susceptible to developing obesity when fed a high-fat diet.
-
Induction of Obesity: Rodents are fed a high-fat diet (typically 45-60% of calories from fat) for a period of 8-12 weeks to induce a stable obese phenotype, characterized by significantly increased body weight and fat mass compared to control animals on a standard chow diet.
-
Compound Administration:
-
Vehicle: A suitable vehicle, such as 0.5% carboxymethylcellulose (CMC) in water, is used to dissolve or suspend MBX-2982 for oral administration.
-
Dosing: MBX-2982 is typically administered orally (p.o.) via gavage. Doses used in rodent studies for GPR119 agonists can range from 3 to 30 mg/kg, administered once or twice daily.
-
Treatment Duration: Chronic studies to evaluate effects on body weight and composition are typically conducted over several weeks, for example, 4 to 12 weeks.
-
-
Parameters Measured:
-
Body Weight: Measured daily or several times per week.
-
Food Intake: Measured daily by weighing the amount of food consumed.
-
Body Composition: Assessed at the beginning and end of the study using techniques like DEXA (Dual-energy X-ray absorptiometry) or NMR (Nuclear Magnetic Resonance) to determine fat mass and lean mass.
-
Metabolic Parameters: Blood samples are collected periodically to measure plasma glucose, insulin, triglycerides, and GLP-1 levels. Oral glucose tolerance tests (OGTTs) are often performed to assess glucose homeostasis.
-
-
Data Analysis: Statistical analysis is performed to compare the effects of MBX-2982 treatment to the vehicle control group.
Signaling Pathways and Experimental Workflows
GPR119 Signaling Pathway
The activation of GPR119 by MBX-2982 in pancreatic β-cells and intestinal L-cells initiates a signaling cascade that leads to its therapeutic effects. The diagram below illustrates this pathway.
Caption: GPR119 signaling cascade initiated by MBX-2982.
Experimental Workflow for In Vivo Obesity Study
The following diagram outlines a typical experimental workflow for evaluating the efficacy of a compound like MBX-2982 in a diet-induced obesity rodent model.
Caption: Workflow for a preclinical obesity study.
Conclusion
MBX-2982, through its action as a GPR119 agonist, demonstrates a promising mechanism for impacting metabolic disorders beyond type 2 diabetes, with a theoretical basis for efficacy in obesity. While direct, quantitative evidence from dedicated obesity models is not extensively available in peer-reviewed literature, the known pharmacology of GPR119 and the effects of other agonists in this class strongly suggest potential for weight reduction. Further studies specifically designed to evaluate the long-term effects of MBX-2982 on body weight, food intake, and energy expenditure in diet-induced obese rodent models are warranted to fully elucidate its anti-obesity potential. The experimental protocols and pathways described herein provide a framework for conducting and interpreting such investigations.
References
Pharmacological Profile of MBX-2982: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Abstract
MBX-2982 is a potent and selective, orally available small molecule agonist of the G protein-coupled receptor 119 (GPR119).[1] Its unique dual mechanism of action, which involves both direct stimulation of insulin (B600854) secretion from pancreatic β-cells and the release of incretin (B1656795) hormones like glucagon-like peptide-1 (GLP-1) from the gut, positions it as a promising therapeutic candidate for the treatment of type 2 diabetes mellitus (T2DM).[2][3] This technical guide provides a comprehensive overview of the pharmacological profile of MBX-2982, detailing its mechanism of action, and summarizing key preclinical and clinical findings. The information is presented to support further research and development efforts in the field of metabolic diseases.
Introduction
GPR119 is a Class A G protein-coupled receptor predominantly expressed on pancreatic β-cells and intestinal enteroendocrine L-cells. Its activation by endogenous lipid ligands or synthetic agonists leads to the stimulation of adenylyl cyclase and an increase in intracellular cyclic AMP (cAMP). This signaling cascade results in glucose-dependent insulin secretion and the release of incretins, making GPR119 an attractive target for the development of new anti-diabetic agents. MBX-2982 has emerged as a significant investigational compound in this class, demonstrating favorable preclinical efficacy and progressing into clinical trials.
Mechanism of Action
MBX-2982 exerts its anti-diabetic effects through a dual mechanism of action, targeting key pathways in glucose homeostasis:
-
Direct Action on Pancreatic β-Cells: By binding to GPR119 on pancreatic β-cells, MBX-2982 stimulates the Gαs signaling pathway. This leads to an increase in intracellular cAMP levels, which in turn potentiates glucose-stimulated insulin secretion (GSIS). This direct effect on the β-cell helps to improve the insulin response to elevated blood glucose levels.
-
Incretin Hormone Release from the Gut: MBX-2982 also activates GPR119 on enteroendocrine L-cells in the gastrointestinal tract.[2] This stimulation promotes the release of the incretin hormone GLP-1. GLP-1 further enhances glucose-dependent insulin secretion from β-cells, suppresses glucagon (B607659) secretion from pancreatic α-cells, slows gastric emptying, and promotes satiety, collectively contributing to improved glycemic control.[3]
Signaling Pathway of MBX-2982
Pharmacological Data
In Vitro Pharmacology
The in vitro potency of MBX-2982 has been characterized in cell-based assays measuring cAMP accumulation following GPR119 activation.
| Parameter | Value | Cell Line | Assay Type | Reference |
| pEC₅₀ | 8.33 | Not Specified | cAMP Assay | Not Specified |
| EC₅₀ | 3.9 nM | Not Specified | Not Specified | [4] |
Preclinical Pharmacology
Preclinical studies in rodent models of diabetes and obesity have demonstrated the in vivo efficacy of MBX-2982.
| Study Type | Animal Model | Dose(s) | Key Findings | Reference |
| Oral Glucose Tolerance | KM Mice | 3, 10, 30 mg/kg | Reduced blood glucose at all tested time points. | [3] |
| Chronic Dosing (4 weeks) | KK-Ay Mice | 10, 30 mg/kg | Significantly reduced fasting blood glucose and triglycerides. The 30 mg/kg dose significantly reduced the area under the glucose curve. | [3] |
Pharmacokinetics (Preclinical)
Pharmacokinetic studies in rats have been conducted to determine the oral bioavailability of MBX-2982.
| Parameter | Formulation | Dose | Value | Animal Model | Reference |
| Oral Bioavailability | Suspension (0.4% CMC) | 4 mg/kg | 35.2% | Rats | [3] |
| Oral Bioavailability | Solution (DMSO-Cremopor EL-NS=1:1:8) | 4 mg/kg | 98.2% | Rats | [3] |
Clinical Pharmacology
MBX-2982 has undergone several early-phase clinical trials to evaluate its safety, tolerability, pharmacokinetics, and pharmacodynamics in humans.
| Trial Phase | Population | Dose(s) | Key Findings | Reference |
| Phase 1a | Healthy Volunteers (n=60) | 10 - 1000 mg (single ascending dose) | Well-tolerated with no dose-related adverse events. Rapidly absorbed with a half-life consistent with once-daily dosing. Showed dose-dependent reductions in glucose and increases in GLP-1 following a mixed meal. | [2] |
| Phase 1b | Men with Impaired Fasting Glucose | 100 or 300 mg | Well-tolerated. Produced significant reductions in glucose excursion (26-37%) and glucagon (17% with 300 mg dose) in a mixed-meal tolerance test. | [5] |
| Phase 2a | Type 1 Diabetes Patients (n=18) | 600 mg daily for 14 days | GLP-1 response during a mixed-meal test was 17% higher with MBX-2982 compared to placebo. Did not significantly alter glucagon counterregulatory responses to hypoglycemia. | [6][7] |
Clinical Pharmacokinetics (Phase 2a)
Limited pharmacokinetic data is available from the Phase 2a study in patients with type 1 diabetes.
| Parameter | Time Point | Mean Plasma Concentration (± SD) |
| MBX-2982 | Baseline | 2049.9 ± 891.4 ng/mL |
| Euglycemic Steady State | 1572.2 ± 633.9 ng/mL | |
| Hypoglycemic Steady State | 1527.8 ± 668.4 ng/mL | |
| 60 min into Recovery | 2043.8 ± 1021.1 ng/mL | |
| Data from a hyperinsulinemic-euglycemic-hypoglycemic clamp procedure.[6] |
Experimental Protocols
In Vitro cAMP Accumulation Assay
This assay quantifies the ability of MBX-2982 to stimulate cAMP production in cells expressing GPR119.
Oral Glucose Tolerance Test (OGTT) in Mice
The OGTT is a standard in vivo procedure to assess glucose homeostasis and the effect of an anti-diabetic agent.
Hyperinsulinemic-Euglycemic-Hypoglycemic Clamp Study
This is the gold-standard method for assessing insulin sensitivity and hormonal counterregulation to hypoglycemia.
Summary and Future Directions
MBX-2982 is a well-characterized GPR119 agonist with a promising dual mechanism of action for the treatment of T2DM. Preclinical studies have consistently demonstrated its ability to improve glucose homeostasis, and early clinical trials have shown it to be well-tolerated while exhibiting positive effects on glucose and incretin levels. Further clinical investigation is warranted to fully elucidate its therapeutic potential, particularly in larger and longer-duration studies in patients with T2DM. The exploration of its effects on glucagon counterregulation in type 1 diabetes, although not showing a significant effect in the initial study, highlights the broad interest in the potential applications of GPR119 agonists. The detailed pharmacological profile presented in this guide provides a solid foundation for researchers and drug developers working on the next generation of therapies for metabolic diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. fiercebiotech.com [fiercebiotech.com]
- 3. Pharmacology and Pharmacokinetics Studies of MBX-2982, A Novel GPR119 Agonists [journal11.magtechjournal.com]
- 4. GPR119 agonist enhances gefitinib responsiveness through lactate-mediated inhibition of autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. diabetesjournals.org [diabetesjournals.org]
- 7. A Randomized Controlled, Double-Masked, Crossover Study of a GPR119 Agonist on Glucagon Counterregulation During Hypoglycemia in Type 1 Diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Administering MBX-2982 to KK-Ay Mice
For Researchers, Scientists, and Drug Development Professionals
Application Note
Introduction to MBX-2982
MBX-2982 is a selective and orally available agonist for the G protein-coupled receptor 119 (GPR119).[1] GPR119 is highly expressed in pancreatic β-cells and intestinal enteroendocrine L-cells.[2][3] Its activation stimulates glucose-dependent insulin (B600854) secretion and the release of incretin (B1656795) hormones like glucagon-like peptide-1 (GLP-1).[3][4] This dual mechanism makes GPR119 an attractive therapeutic target for the treatment of type 2 diabetes mellitus (T2DM).[3] MBX-2982 has been shown to improve glycemic control in preclinical models and has undergone clinical testing.[2][5]
The KK-Ay Mouse Model for Type 2 Diabetes Research
The KK-Ay mouse is a well-established polygenic model for obese type 2 diabetes.[6][7] These mice are created by introducing the dominant yellow obese gene (Ay) into the KK mouse background.[8][9] This genetic combination results in an earlier and more severe diabetic phenotype compared to the parental KK strain.[8]
Key characteristics of the KK-Ay model include:
-
Early-Onset Obesity and Hyperglycemia: Mice develop marked obesity and elevated blood glucose levels as early as 7-8 weeks of age.[8]
-
Hyperinsulinemia: The model exhibits high levels of circulating insulin, which is characteristic of the insulin-resistant state in early T2DM.[6][7][9]
-
Glucose Intolerance: KK-Ay mice show impaired ability to clear a glucose load by 8 weeks of age.[10]
-
Elevated Lipids: The model also presents with hyperlipidemia, including triglycerides that are significantly higher than in other diabetic models.[10]
These features make the KK-Ay mouse an appropriate and relevant model for evaluating the efficacy of novel anti-diabetic agents like MBX-2982.
Summary of MBX-2982 Effects in KK-Ay Mice
Studies involving the oral administration of MBX-2982 to KK-Ay mice have demonstrated significant improvements in key metabolic parameters. After a 4-week treatment period, the compound was shown to produce a potent hypoglycemic effect. Specifically, treatment with MBX-2982 led to a significant reduction in fasting blood glucose and triglycerides, a notable increase in serum insulin, and an improvement in glucose tolerance.[5]
Quantitative Data Summary
The following table summarizes the reported effects of a 4-week oral administration of MBX-2982 on various metabolic parameters in KK-Ay mice.
| Parameter | Vehicle Control | MBX-2982 (10 mg/kg) | MBX-2982 (30 mg/kg) | Outcome |
| Fasting Blood Glucose | Baseline | Significantly Reduced | Significantly Reduced | Improved Glycemic Control[5] |
| Triglycerides | Baseline | Significantly Reduced | Significantly Reduced | Improved Lipid Profile[5] |
| Serum Insulin | Baseline | Remarkably Increased | Remarkably Increased | Enhanced Insulin Secretion[5] |
| Area Under Curve (AUC) for Glucose | Baseline | Not specified | Significantly Reduced | Improved Glucose Tolerance[5] |
Experimental Protocols
Protocol 1: Preparation and Administration of MBX-2982 via Oral Gavage
This protocol details the procedure for the daily oral administration of MBX-2982 to KK-Ay mice.
1. Materials:
-
MBX-2982
-
Vehicle (e.g., 0.4% Carboxymethylcellulose (CMC) in sterile water)[5]
-
Sterile water
-
Scale for weighing animals
-
Appropriate gavage needles (e.g., 18-20 gauge, 1.5-inch, curved or straight with a rounded tip)[11][12]
-
1 mL syringes
-
Personal Protective Equipment (PPE)
2. Preparation of Dosing Solution:
-
Calculate the total amount of MBX-2982 and vehicle required for the study duration based on the number of animals, their average weight, and the desired dose (e.g., 10 mg/kg or 30 mg/kg).
-
On each dosing day, accurately weigh the required amount of MBX-2982.
-
Prepare a suspension by gradually adding the vehicle (e.g., 0.4% CMC) to the MBX-2982 powder while mixing (e.g., vortexing) to ensure a uniform suspension. Prepare fresh daily.
3. Oral Gavage Procedure:
-
Animal Handling and Restraint: Acclimate the animals to handling for several days before the experiment begins.[13] To restrain the mouse, scruff the loose skin over the shoulders using the thumb and forefinger of your non-dominant hand. This should extend the forelegs out to the side and prevent the animal from pushing the gavage needle away.[14]
-
Measure Gavage Needle Length: Before the first administration, measure the correct insertion length by holding the gavage needle alongside the mouse, with the tip at the mouth and measuring to the last rib or the bottom of the sternum (xiphoid process).[11][15] Mark this length on the needle with a permanent marker to prevent over-insertion and potential stomach perforation.[12]
-
Dose Calculation and Loading: Weigh each mouse and calculate the precise volume of the MBX-2982 suspension to administer. The maximum recommended dosing volume is 10 mL/kg.[11][12] Draw the calculated volume into a 1 mL syringe attached to the gavage needle.
-
Administration:
-
Hold the restrained mouse in a vertical position, gently tilting its head back to create a straight line through the neck and esophagus.[12][15]
-
Insert the gavage needle into the mouth, slightly to one side to avoid the incisors, and advance it gently along the roof of the mouth toward the esophagus.[15]
-
The needle should pass smoothly with no resistance. The animal may exhibit a swallowing reflex.[11][15] If any resistance is felt, do not force the needle. Withdraw it completely and try again, as resistance may indicate entry into the trachea.[11]
-
Once the needle is inserted to the pre-measured depth, slowly depress the syringe plunger to administer the compound.[11]
-
After administration, gently withdraw the needle along the same path of insertion.[12]
-
-
Post-Procedure Monitoring: Return the animal to its home cage and monitor for 5-10 minutes for any signs of respiratory distress or adverse reactions.[11][12] Continue to monitor animals 12-24 hours after dosing.[12]
Protocol 2: Assessment of Glycemic Control (Oral Glucose Tolerance Test - OGTT)
This protocol is used to assess the effect of MBX-2982 on glucose tolerance.
1. Materials:
-
Glucose solution (e.g., 2 g/kg body weight)
-
Handheld glucometer and test strips
-
Blood collection supplies (e.g., lancets, micro-hematocrit tubes)
-
Timer
2. OGTT Procedure:
-
Fast the mice overnight (e.g., 16 hours) but allow free access to water.[10]
-
At the start of the test (Time 0), collect a baseline blood sample from the tail vein and measure the blood glucose level.
-
Administer a glucose solution (e.g., 2 g/kg) to the mouse via oral gavage, following the procedure described in Protocol 1.
-
Collect subsequent blood samples at specific time points after the glucose challenge (e.g., 15, 30, 60, 90, and 120 minutes).
-
Measure the blood glucose level for each time point.
-
Plot the blood glucose concentrations over time to generate a glucose excursion curve. The Area Under the Curve (AUC) can be calculated to provide a quantitative measure of glucose tolerance.[5]
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Activation and signaling mechanism revealed by GPR119-Gs complex structures - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Agonists at GPR119 mediate secretion of GLP-1 from mouse enteroendocrine cells through glucose-independent pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacology and Pharmacokinetics Studies of MBX-2982, A Novel GPR119 Agonists [journal11.magtechjournal.com]
- 6. Metabolic and Skeletal Characterization of the KK/Ay Mouse Model-A Polygenic Mutation Model of Obese Type 2 Diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Metabolic and Skeletal Characterization of the KK/Ay Mouse Model – a Polygenic Mutation Model of Obese Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. KK-Ay/TaJcl [clea-japan.com]
- 9. General Survey of Diabetic Features of Yellow KK Mice [jstage.jst.go.jp]
- 10. Phenotype Info - KK-Ay (002468) [jax.org]
- 11. iacuc.wsu.edu [iacuc.wsu.edu]
- 12. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 13. instechlabs.com [instechlabs.com]
- 14. uac.arizona.edu [uac.arizona.edu]
- 15. research.fsu.edu [research.fsu.edu]
Application Notes and Protocols: Optimal Dosage of MBX-2982 for In Vivo Studies in Rats
For Researchers, Scientists, and Drug Development Professionals
Introduction
MBX-2982 is a selective, orally available agonist for the G protein-coupled receptor 119 (GPR119). GPR119 is predominantly expressed in pancreatic β-cells and intestinal enteroendocrine L-cells. Its activation stimulates the release of incretin (B1656795) hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic peptide (GIP), and also directly enhances glucose-stimulated insulin (B600854) secretion (GSIS). This dual mechanism of action makes GPR119 an attractive target for the treatment of type 2 diabetes. These application notes provide a summary of findings from preclinical studies and detailed protocols for the use of MBX-2982 in rat models.
Data Presentation: Quantitative Summary of MBX-2982 In Vivo Studies
Table 1: Pharmacokinetics of MBX-2982 in Rats
| Species | Dose (Oral) | Formulation | Bioavailability (%) | Reference |
| Rat | 4 mg/kg | Suspension (0.4% CMC) | 35.2 | [1] |
| Rat | 4 mg/kg | Solution (DMSO-Cremopor EL-NS=1:1:8) | 98.2 | [1] |
Table 2: Efficacy of MBX-2982 in Murine Models (for dose range reference)
| Species | Model | Doses (Oral) | Key Findings | Reference |
| KM Mice | Normal | 3, 10, 30 mg/kg | Reduced blood glucose at all tested time points. | [1] |
| KK-Ay Mice | Diabetic | 10, 30 mg/kg (4 weeks) | Significantly reduced fasting blood glucose and triglycerides; increased serum insulin. 30 mg/kg significantly reduced the area under the glucose curve. | [1] |
| C57BL/6 Mice | Normal | 10 mg/kg | Increased plasma GLP-1 levels without a glucose load. | [2][3] |
Recommended Dosage for In Vivo Rat Studies
Based on the available data, a starting dose of 10 mg/kg is recommended for acute efficacy studies (e.g., oral glucose tolerance test) in rats. This recommendation is extrapolated from effective doses in mice and is supported by the high oral bioavailability observed in rats. For chronic studies, a dose range of 10-30 mg/kg administered once daily can be considered, pending the results of pilot studies.
It is strongly advised to conduct a pilot study with a small number of animals to determine the optimal dose for your specific rat strain and experimental conditions.
Experimental Protocols
Protocol 1: Oral Glucose Tolerance Test (OGTT) in Rats
This protocol is designed to assess the effect of MBX-2982 on glucose tolerance in rats.
Materials:
-
MBX-2982
-
Vehicle (e.g., 0.5% carboxymethylcellulose (CMC) in water)
-
Glucose solution (50% w/v in sterile water)
-
Rat restrainers
-
Glucometer and test strips
-
Blood collection tubes (e.g., EDTA-coated)
-
Oral gavage needles
-
Scale
Procedure:
-
Animal Acclimatization: Acclimate rats to handling and the experimental environment for at least 3 days prior to the study.
-
Fasting: Fast rats overnight for 16 hours with free access to water.
-
Baseline Blood Sample (t = -30 min):
-
Record the body weight of each rat.
-
Administer MBX-2982 or vehicle via oral gavage. A typical volume is 5 ml/kg.
-
-
Compound Administration (t = 0 min):
-
Take a baseline blood sample (approximately 50 µL) from the tail vein.
-
Measure blood glucose using a glucometer.
-
Collect the remaining blood in an EDTA tube and keep it on ice for later plasma analysis (e.g., insulin, GLP-1).
-
-
Glucose Challenge (t = 0 min):
-
Immediately after the baseline blood sample, administer a glucose solution (2 g/kg body weight) via oral gavage.
-
-
Blood Sampling (t = 15, 30, 60, 90, and 120 min):
-
Collect blood samples at the specified time points following the glucose challenge.
-
Measure blood glucose at each time point.
-
Collect blood for plasma analysis as required.
-
-
Data Analysis:
-
Plot the mean blood glucose concentration versus time for each treatment group.
-
Calculate the area under the curve (AUC) for the glucose excursion from t=0 to t=120 min.
-
Analyze plasma insulin and incretin levels using appropriate assay kits (e.g., ELISA).
-
Protocol 2: Hyperglycemic Clamp in Rats
This protocol is used to assess the effect of MBX-2982 on insulin secretion in response to a sustained hyperglycemic state. While an abstract mentions the use of this technique with MBX-2982 in rats, a specific protocol with dosages is not publicly available. The following is a general protocol that should be optimized.
Materials:
-
Surgically catheterized rats (jugular vein for infusion, carotid artery for sampling)
-
MBX-2982
-
Vehicle
-
Glucose solution (20% w/v in sterile saline)
-
Insulin assay kit
-
Infusion pumps
-
Glucometer and test strips
Procedure:
-
Animal Preparation: Use rats with indwelling catheters in the jugular vein and carotid artery. Allow animals to recover from surgery as per institutional guidelines.
-
Fasting: Fast rats overnight (16 hours) with free access to water.
-
Experimental Setup: Connect the jugular vein catheter to an infusion pump for glucose and the carotid artery catheter for blood sampling.
-
Compound Administration: Administer MBX-2982 or vehicle at the desired dose (e.g., 10 mg/kg) via oral gavage 30 minutes before the start of the clamp.
-
Hyperglycemic Clamp:
-
Take a baseline blood sample.
-
Start a variable-rate infusion of 20% glucose to raise and maintain blood glucose at a target level (e.g., 10-12 mmol/L).
-
Monitor blood glucose every 5-10 minutes and adjust the glucose infusion rate to maintain the target glycemic level for the duration of the clamp (e.g., 120 minutes).
-
Collect blood samples at regular intervals (e.g., 0, 30, 60, 90, 120 minutes) for insulin measurement.
-
-
Data Analysis:
-
Calculate the glucose infusion rate (GIR) required to maintain hyperglycemia.
-
Measure plasma insulin concentrations at each time point.
-
Compare the GIR and insulin responses between the MBX-2982 and vehicle-treated groups.
-
Visualizations
GPR119 Signaling Pathway
Caption: GPR119 activation by MBX-2982 increases cAMP in L-cells and β-cells.
Experimental Workflow for Oral Glucose Tolerance Test (OGTT)
Caption: Workflow for conducting an oral glucose tolerance test in rats.
References
Preparing MBX2982 Solutions for Animal Experiments: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the preparation and use of MBX2982 in animal experiments. This compound is a selective and orally available G protein-coupled receptor 119 (GPR119) agonist, a promising target for the treatment of type 2 diabetes and nonalcoholic fatty liver disease.[1][2][3]
Chemical and Physical Properties
This compound, also known as SAR-260093, is a crystalline solid with the following properties[2][4]:
| Property | Value |
| Chemical Formula | C22H24N8OS |
| Molecular Weight | 448.54 g/mol [2] |
| CAS Number | 1037792-44-1[2] |
| Appearance | Crystalline solid[4] |
| Purity | ≥98%[4] |
| Storage | Powder: -20°C for 3 years. In solvent: -80°C for 2 years.[1] |
Mechanism of Action
This compound is a potent agonist of GPR119, a receptor primarily expressed in pancreatic β-cells and intestinal L-cells.[5] Its activation stimulates a dual mechanism of action beneficial for glycemic control:
-
Direct stimulation of glucose-dependent insulin (B600854) secretion from pancreatic β-cells.[2][6]
-
Promotion of glucagon-like peptide-1 (GLP-1) release from intestinal L-cells.[2][6]
This dual action may lead to improved glucose homeostasis, potential for weight loss, and enhanced islet health.[2] The activation of GPR119 by this compound leads to an increase in intracellular cyclic AMP (cAMP), a key second messenger in these processes.[1][7]
Solubility and Formulation for Animal Dosing
Proper solubilization of this compound is critical for achieving accurate and reproducible results in animal studies.
Solubility Data
| Solvent | Concentration | Notes |
| DMSO | 50 mg/mL (111.47 mM) | Ultrasonic assistance may be needed. Hygroscopic DMSO can impact solubility.[1] |
| Chloroform | 30 mg/mL | -[4] |
Recommended Formulations for Oral Administration
Two primary types of formulations have been successfully used in preclinical studies: solutions and suspensions.
| Formulation Type | Vehicle Composition | Reported Bioavailability (in rats) |
| Solution | DMSO:Cremophor EL:Normal Saline (1:1:8) | 98.2%[8] |
| Suspension | 0.4% Carboxymethylcellulose (CMC) | 35.2%[8] |
| Oil-based | 10% DMSO in Corn oil | -[1] |
Note: The choice of vehicle can significantly impact the oral bioavailability of this compound.[8]
Experimental Protocols
Protocol 1: Preparation of this compound Dosing Solution (DMSO/Cremophor EL/Saline)
This protocol is recommended for studies requiring high bioavailability.[8]
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), newly opened
-
Cremophor EL
-
Normal Saline (0.9% NaCl)
-
Sterile conical tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Weighing: Accurately weigh the required amount of this compound powder.
-
Initial Solubilization: Add the appropriate volume of DMSO to the this compound powder to create a stock solution (e.g., 40 mg/mL if the final dose is 4 mg/kg and the dosing volume is 10 mL/kg). Vortex thoroughly. Gentle warming or sonication can be used to aid dissolution.
-
Adding Cremophor EL: Add an equal volume of Cremophor EL to the DMSO solution. Vortex until the solution is homogeneous.
-
Final Dilution: Gradually add 8 parts of normal saline to the DMSO/Cremophor EL mixture while continuously vortexing to prevent precipitation.
-
Final Solution: The final, clear dosing solution will have a vehicle ratio of 1:1:8 (DMSO:Cremophor EL:Saline). Prepare fresh daily.
Protocol 2: Preparation of this compound Dosing Suspension (0.4% CMC)
This protocol provides a simpler suspension for oral gavage.
Materials:
-
This compound powder
-
Carboxymethylcellulose (CMC), low viscosity
-
Sterile water
-
Mortar and pestle or homogenizer
-
Magnetic stirrer and stir bar
Procedure:
-
Prepare 0.4% CMC Solution: Dissolve 0.4 g of CMC in 100 mL of sterile water. Stir until fully dissolved. This may take several hours.
-
Weighing: Accurately weigh the required amount of this compound powder.
-
Trituration: If necessary, gently grind the this compound powder in a mortar to a fine consistency.
-
Suspension: Slowly add the 0.4% CMC solution to the this compound powder while stirring continuously with a magnetic stirrer.
-
Homogenization: Continue stirring until a uniform suspension is achieved. Ensure the suspension is well-mixed immediately before each administration.
In Vivo Experimental Workflow and Data
This compound has been evaluated in various rodent models to assess its hypoglycemic effects.
Experimental Workflow: Oral Glucose Tolerance Test (OGTT) in Mice
Summary of In Vivo Efficacy Data
The following table summarizes reported dosages and effects of this compound in preclinical models.
| Animal Model | Dosage | Duration | Key Findings | Reference |
| KM Mice | 3, 10, 30 mg/kg | Single dose | Reduced blood glucose at all tested doses. | [8] |
| KK-Ay Mice | 10, 30 mg/kg | 4 weeks | Significantly reduced fasting blood glucose and triglycerides; remarkably increased serum insulin. | [8] |
| C57BL/6 Mice | 10 mg/kg | Single dose | Increased plasma GLP-1 levels without a glucose load. | [1] |
| High-Fat Diet Mice | 10 mg/kg | - | Inhibited hepatic lipid accumulation. | [2][4] |
These protocols and data provide a comprehensive guide for researchers utilizing this compound in animal experiments. Adherence to proper formulation and experimental design is essential for obtaining reliable and meaningful results.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medkoo.com [medkoo.com]
- 3. MBX-2982 | CAS:1037792-44-1 | GPR119 agonist,selective and orally-available | High Purity | Manufacturer BioCrick [biocrick.com]
- 4. caymanchem.com [caymanchem.com]
- 5. researchgate.net [researchgate.net]
- 6. fiercebiotech.com [fiercebiotech.com]
- 7. GPR119 agonist enhances gefitinib responsiveness through lactate-mediated inhibition of autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pharmacology and Pharmacokinetics Studies of MBX-2982, A Novel GPR119 Agonists [journal11.magtechjournal.com]
Application Notes and Protocols for Assessing MBX-2982-Induced cAMP Production in CHO Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
MBX-2982 is a potent and selective agonist for the G protein-coupled receptor 119 (GPR119), a promising therapeutic target for the treatment of type 2 diabetes and obesity.[1][2][3] GPR119 is primarily expressed on pancreatic β-cells and intestinal enteroendocrine L-cells. Its activation by agonists like MBX-2982 leads to the stimulation of the Gαs signaling pathway, resulting in the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP).[4] This elevation in cAMP potentiates glucose-stimulated insulin (B600854) secretion from β-cells and promotes the release of incretin (B1656795) hormones, such as glucagon-like peptide-1 (GLP-1), from L-cells.[3]
Chinese Hamster Ovary (CHO) cells are a robust and widely used mammalian expression system for studying the function of recombinant proteins, including GPCRs. Their reliable growth characteristics and compatibility with various assay formats make them an ideal choice for assessing the activity of GPR119 agonists. This document provides detailed protocols for utilizing CHO cells stably expressing human GPR119 to measure MBX-2982-induced cAMP production using a Homogeneous Time-Resolved Fluorescence (HTRF) assay.
Signaling Pathway
Activation of GPR119 by an agonist such as MBX-2982 initiates a signaling cascade that results in the production of intracellular cAMP.
Data Presentation
The potency of MBX-2982 in stimulating cAMP production in CHO cells expressing human GPR119 can be quantified and compared with other known GPR119 agonists. The following table summarizes representative data obtained from cAMP assays.
| Compound | Chemical Class | EC50 / pEC50 (CHO cells) | Assay Type | Reference |
| MBX-2982 | Pyrimidine | pEC50 = 8.33 | cAMP Assay | [2] |
| MBX-2982 | Pyrimidine | Acute pEC50 = 8.79 ± 0.12 | cAMP Assay | [5] |
| MBX-2982 | Pyrimidine | EC50 = 5 µM (0.005 mM) | HTRF cAMP Assay | [6] |
| AR231453 | Pyrimidine | pEC50 = 8.67 ± 0.11 | cAMP Assay | [5] |
| GSK1292263 | Pyridine | pEC50 = 6.9 (~126 nM) | cAMP Assay | [1] |
EC50 (half maximal effective concentration) is the concentration of an agonist that gives 50% of the maximal response. pEC50 is the negative logarithm of the EC50 value.
Experimental Protocols
This section provides a detailed methodology for assessing MBX-2982-induced cAMP production in CHO cells stably expressing human GPR119 using a commercially available HTRF cAMP assay kit.
Materials
-
CHO cells stably expressing human GPR119 (CHO-hGPR119)
-
Cell culture medium (e.g., DMEM/F12 with 10% FBS, Penicillin/Streptomycin)
-
Phosphate-Buffered Saline (PBS)
-
Cell dissociation reagent (e.g., Trypsin-EDTA)
-
Assay buffer (e.g., HBSS with 20 mM HEPES and 0.1% BSA)
-
MBX-2982
-
Reference GPR119 agonist (e.g., AR231453)
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX)
-
HTRF cAMP assay kit (e.g., LANCE™ Ultra cAMP Kit, PerkinElmer)
-
White, opaque 384-well microplates
-
HTRF-compatible microplate reader
Experimental Workflow
The following diagram illustrates the key steps in the experimental protocol for the cAMP HTRF assay.
Detailed Protocol
1. Cell Culture and Seeding: 1.1. Culture CHO-hGPR119 cells in appropriate cell culture medium in a humidified incubator at 37°C with 5% CO2. 1.2. Harvest cells using a cell dissociation reagent when they reach 80-90% confluency. 1.3. Centrifuge the cells and resuspend the pellet in fresh culture medium. 1.4. Determine the cell density using a hemocytometer or automated cell counter. 1.5. Dilute the cell suspension to the desired seeding density (e.g., 1 x 10^6 cells/mL). 1.6. Seed 5,000-10,000 cells per well in a 384-well white, opaque microplate.[1] 1.7. Incubate the plate overnight at 37°C in a 5% CO2 incubator.
2. Compound Preparation: 2.1. Prepare a stock solution of MBX-2982 and any reference agonists in 100% DMSO. 2.2. On the day of the assay, prepare serial dilutions of the compounds in assay buffer. The final DMSO concentration in the assay should be kept below 1% to avoid solvent effects.[7]
3. cAMP Assay Procedure: 3.1. Carefully remove the culture medium from the wells. 3.2. Add the diluted compounds (MBX-2982, reference agonist, and vehicle control) to the respective wells. 3.3. It is recommended to include a PDE inhibitor, such as IBMX, in the assay buffer to prevent the degradation of cAMP.[5] 3.4. Incubate the plate at room temperature for 30 minutes.[1] 3.5. Following the incubation, add the HTRF lysis buffer and detection reagents (cAMP-d2 and anti-cAMP cryptate) to each well according to the manufacturer's protocol.[1][8] 3.6. Incubate the plate for 1 hour at room temperature, protected from light.[1][9]
4. Data Acquisition and Analysis: 4.1. Read the plate on an HTRF-compatible microplate reader, measuring the fluorescence emission at both 620 nm (cryptate emission) and 665 nm (d2 emission).[1][9] 4.2. Calculate the 665/620 nm emission ratio for each well. The HTRF signal is inversely proportional to the amount of cAMP produced.[8] 4.3. Plot the 665/620 nm ratio against the logarithm of the compound concentration. 4.4. Fit the data using a sigmoidal dose-response (variable slope) equation to determine the EC50 value for MBX-2982.
Conclusion
The protocols and data presented in this application note provide a comprehensive guide for researchers to effectively utilize CHO cells for the assessment of MBX-2982-induced cAMP production. The HTRF-based assay is a robust, high-throughput method for characterizing the potency of GPR119 agonists and can be readily adapted for screening and lead optimization efforts in drug discovery programs targeting metabolic diseases.
References
- 1. benchchem.com [benchchem.com]
- 2. MBX-2982 (SAR 260093) | GPR119 agonist | Probechem Biochemicals [probechem.com]
- 3. abmole.com [abmole.com]
- 4. Frontiers | Structure of human GPR119-Gs complex binding APD597 and characterization of GPR119 binding agonists [frontiersin.org]
- 5. MBX-2982 | CAS:1037792-44-1 | GPR119 agonist,selective and orally-available | High Purity | Manufacturer BioCrick [biocrick.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. Assay in Summary_ki [bdb99.ucsd.edu]
- 9. Activation and signaling mechanism revealed by GPR119-Gs complex structures - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for MBX2982 in Rodent Hyperglycemic Clamp Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
MBX2982 is a potent and selective agonist for the G protein-coupled receptor 119 (GPR119), a promising therapeutic target for type 2 diabetes.[1] GPR119 is expressed predominantly on pancreatic β-cells and intestinal L-cells.[2][3] Its activation has a dual mechanism of action: it directly stimulates glucose-stimulated insulin (B600854) secretion (GSIS) from β-cells and promotes the release of incretin (B1656795) hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), from the gut.[1][4] This combined action leads to improved glucose homeostasis. Preclinical studies have demonstrated that this compound enhances insulin secretion during hyperglycemic clamps in rats, highlighting its potential as an insulin secretagogue.[2][5]
The hyperglycemic clamp is the gold-standard technique for assessing β-cell function and insulin secretory capacity in response to a sustained glucose challenge in conscious rodents.[6] This document provides a detailed protocol for conducting hyperglycemic clamp studies in rodents to evaluate the efficacy of this compound.
Signaling Pathway of this compound
Activation of GPR119 by this compound initiates a signaling cascade that enhances insulin and incretin secretion. The pathway involves the Gs alpha subunit of the G protein, leading to the activation of adenylyl cyclase, an increase in intracellular cyclic AMP (cAMP), and the subsequent activation of Protein Kinase A (PKA). This cascade ultimately promotes the exocytosis of insulin- and GLP-1-containing granules.
Caption: Signaling pathway of the GPR119 agonist this compound.
Experimental Protocol: Hyperglycemic Clamp in Rodents
This protocol is a synthesized methodology based on standard rodent clamp procedures and must be adapted to specific institutional guidelines (IACUC) and experimental goals.[3][7][8][9]
1. Animals and Acclimation
-
Species: Male Sprague-Dawley rats or C57BL/6 mice are commonly used.[2][10]
-
Age/Weight: Rats (250-350g) or mice (10-12 weeks old).
-
Acclimation: House animals in a controlled environment (12-h light/dark cycle, 22-24°C) for at least one week before surgery. Provide ad libitum access to standard chow and water.
2. Surgical Catheterization
-
Objective: To implant catheters for infusion and blood sampling, allowing for studies in conscious, unrestrained animals.[6][9]
-
Procedure (5-7 days prior to clamp):
-
Anesthetize the rodent using an appropriate anesthetic (e.g., isoflurane).
-
Using aseptic technique, implant a catheter into the right jugular vein for infusions (glucose, this compound/vehicle).[9]
-
Implant a second catheter into the left carotid artery for blood sampling.[9]
-
Exteriorize the catheters at the back of the neck and connect them to a dual-channel swivel system to allow free movement.[3]
-
House animals individually post-surgery and monitor for recovery. Flush catheters daily with heparinized saline to maintain patency.
-
3. Experimental Setup and this compound Administration
-
Fasting: Fast the animals for 5-6 hours prior to the clamp.[3]
-
Setup: Place the animal in a clamp cage connected to the swivel system. Allow a 30-60 minute stabilization period.
-
This compound Dosing:
4. Hyperglycemic Clamp Procedure (120 minutes)
-
Baseline (t = -15 to 0 min): Collect two baseline blood samples (50-100 µL each) from the arterial catheter to measure basal glucose and insulin levels.[3]
-
Initiation (t = 0 min): Begin a variable infusion of a sterile dextrose solution (e.g., 20-50%) through the jugular vein catheter.[6][13] The initial goal is to rapidly raise and then clamp blood glucose at a hyperglycemic target (e.g., 250-300 mg/dL).[3][13]
-
Monitoring and Adjustment (t = 0 to 120 min):
-
Measure blood glucose every 5-10 minutes from the arterial line using a calibrated glucometer.[8]
-
Adjust the glucose infusion rate (GIR) based on the glucose readings to maintain the hyperglycemic plateau.
-
-
Blood Sampling: Collect arterial blood samples at specific time points (e.g., t = 15, 30, 60, 90, 120 min) for subsequent analysis of plasma insulin, C-peptide, and this compound concentrations.[3] To prevent a drop in hematocrit, infuse donor blood or a red blood cell concentrate.[3]
-
Termination (t = 120 min):
-
Stop the infusions.
-
The animal can be euthanized for tissue collection (pancreas, liver, etc.) or allowed to recover if it is a survival study.[3]
-
Experimental Workflow
The following diagram outlines the key phases of the hyperglycemic clamp experiment.
Caption: Workflow for an this compound hyperglycemic clamp study.
Data Presentation
The following tables provide a template for summarizing the quantitative data obtained from the study. Specific data from rodent hyperglycemic clamp studies with this compound are not available in the public domain; therefore, these tables are for illustrative purposes.
Table 1: Animal Characteristics and Baseline Parameters
| Group | N | Body Weight (g) | Fasting Blood Glucose (mg/dL) | Basal Insulin (ng/mL) |
| Vehicle | ||||
| This compound (Dose 1) | ||||
| This compound (Dose 2) |
Table 2: Hyperglycemic Clamp Parameters
| Group | Target Glucose (mg/dL) | Achieved Glucose (mg/dL) | Glucose Infusion Rate (mg/kg/min) | AUC Insulin (ng/mL * min) |
| Vehicle | 250-300 | |||
| This compound (Dose 1) | 250-300 | |||
| This compound (Dose 2) | 250-300 |
AUC: Area Under the Curve during the 120-minute clamp period.
Table 3: Time Course of Plasma Insulin Concentrations (ng/mL)
| Group | t = 0 min | t = 15 min | t = 30 min | t = 60 min | t = 90 min | t = 120 min |
| Vehicle | ||||||
| This compound (Dose 1) | ||||||
| This compound (Dose 2) |
The hyperglycemic clamp is a powerful tool to delineate the in vivo efficacy of this compound on β-cell function. By demonstrating enhanced insulin secretion under sustained hyperglycemic conditions, these studies can provide critical data for the preclinical validation of GPR119 agonists as therapeutic agents for type 2 diabetes. Careful surgical technique and precise execution of the clamp protocol are essential for obtaining reliable and reproducible results.
References
- 1. fiercebiotech.com [fiercebiotech.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Metabolex, Inc. Announces Positive Phase 1 Clinical Trial Results of MBX-2982 - BioSpace [biospace.com]
- 5. researchgate.net [researchgate.net]
- 6. mmpc.org [mmpc.org]
- 7. researchgate.net [researchgate.net]
- 8. meliordiscovery.com [meliordiscovery.com]
- 9. Protocol for the hyperinsulinemic euglycemic clamp to measure glucose kinetics in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Agonists at GPR119 mediate secretion of GLP-1 from mouse enteroendocrine cells through glucose-independent pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Pharmacology and Pharmacokinetics Studies of MBX-2982, A Novel GPR119 Agonists [journal11.magtechjournal.com]
- 13. uab.edu [uab.edu]
Application Notes and Protocols for Measuring GLP-1 Secretion in Response to MBX2982
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for measuring Glucagon-Like Peptide-1 (GLP-1) secretion in response to the G protein-coupled receptor 119 (GPR119) agonist, MBX2982. The protocols outlined below cover in vitro, in vivo, and clinical methodologies, providing a comprehensive guide for the evaluation of this compound's effect on GLP-1 release.
Introduction
This compound is a selective, orally available agonist for GPR119, a Gs-coupled receptor predominantly expressed on pancreatic β-cells and enteroendocrine L-cells in the gastrointestinal tract. Activation of GPR119 in L-cells stimulates the release of the incretin (B1656795) hormone GLP-1, which plays a crucial role in glucose homeostasis. This document details the experimental procedures to quantify this compound-induced GLP-1 secretion.
Signaling Pathway of this compound in Enteroendocrine L-Cells
This compound binds to and activates GPR119 on the surface of enteroendocrine L-cells. This activation stimulates the associated Gs alpha subunit (Gαs) of the heterotrimeric G-protein. Gαs, in turn, activates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). The elevated cAMP levels then activate Protein Kinase A (PKA) and Exchange protein directly activated by cAMP (EPAC), which ultimately leads to the exocytosis of GLP-1-containing granules.
Caption: GPR119 signaling cascade initiated by this compound.
Data Presentation
In Vitro GLP-1 Secretion
| Cell Line | This compound Concentration (µM) | Fold Increase in GLP-1 (vs. Vehicle) | Reference |
| GLUTag | Not Specified | Increased | [1] |
| Primary Mouse Colon Cultures | Not Specified | Increased | [2] |
In Vivo GLP-1 Secretion in Mice
| This compound Dose (mg/kg, oral) | Outcome | Reference |
| 10 | Increased plasma GLP-1 levels without a glucose load | [2] |
| Not Specified | Increased plasma GLP-1 and GIP during an oral glucose tolerance test (OGTT) | [1] |
Clinical GLP-1 Secretion in Humans (Type 1 Diabetes Patients)
| Treatment | Outcome in Mixed-Meal Tolerance Test (MMTT) | Reference |
| This compound (600 mg daily for 14 days) | 17% higher GLP-1 response compared to placebo | [3][4] |
Experimental Protocols
In Vitro GLP-1 Secretion Assay Using GLUTag Cells
This protocol describes the measurement of GLP-1 secretion from the murine GLUTag enteroendocrine cell line in response to this compound.
Materials:
-
GLUTag cells
-
Dulbecco's Modified Eagle Medium (DMEM) with high glucose
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Phosphate-Buffered Saline (PBS)
-
Krebs-Ringer Bicarbonate (KRB) buffer
-
This compound
-
DPP-4 inhibitor
-
GLP-1 ELISA Kit
Procedure:
-
Cell Culture:
-
Culture GLUTag cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Seed cells in a 24-well plate at a density of 1.5 x 10^5 cells/well and allow them to adhere overnight.[5]
-
-
Cell Treatment:
-
The following day, wash the cells twice with PBS.
-
Pre-incubate the cells in KRB buffer for 2 hours.
-
Prepare solutions of this compound at various concentrations in KRB buffer.
-
Remove the pre-incubation buffer and add the this compound solutions to the cells. Include a vehicle control (e.g., DMSO).
-
Incubate for 2 hours at 37°C.[5]
-
-
Sample Collection:
-
GLP-1 Measurement:
Caption: Workflow for the in vitro GLP-1 secretion assay.
In Vivo GLP-1 Secretion Assay in Mice
This protocol outlines the procedure for measuring plasma GLP-1 levels in mice following oral administration of this compound.
Materials:
-
C57BL/6 mice
-
This compound
-
Vehicle control
-
Oral gavage needles
-
Blood collection tubes containing EDTA and a DPP-4 inhibitor
-
Centrifuge
-
GLP-1 ELISA Kit
Procedure:
-
Animal Preparation:
-
Acclimate male C57BL/6 mice to the housing conditions for at least one week.
-
Fast the mice overnight before the experiment.
-
-
This compound Administration:
-
Prepare a solution of this compound in a suitable vehicle.
-
Administer this compound or vehicle control to the mice via oral gavage. A typical dose is 10 mg/kg.[2]
-
-
Blood Collection:
-
At a specified time point after administration (e.g., 30 minutes), collect blood samples via cardiac puncture or from the tail vein.[2]
-
Collect the blood in tubes containing EDTA and a DPP-4 inhibitor to prevent coagulation and GLP-1 degradation.
-
-
Plasma Preparation:
-
Centrifuge the blood samples to separate the plasma.
-
Carefully collect the plasma and store it at -80°C until analysis.
-
-
GLP-1 Measurement:
-
Determine the plasma GLP-1 concentration using a specific ELISA kit according to the manufacturer's protocol.
-
Caption: Workflow for the in vivo GLP-1 secretion assay in mice.
Clinical Protocol: Mixed-Meal Tolerance Test (MMTT)
This protocol is a general guideline for assessing GLP-1 secretion in response to this compound in a clinical setting.
Study Design:
-
A randomized, double-masked, placebo-controlled, crossover study design is recommended.[3]
-
Participants receive daily doses of this compound (e.g., 600 mg) or a placebo for a specified period (e.g., 14 days), with a washout period between treatments.[3]
Procedure:
-
Participant Preparation:
-
Participants should fast overnight before the MMTT.
-
-
Baseline Sampling:
-
On the morning of the test, a baseline blood sample is collected.
-
-
Meal Ingestion:
-
Participants consume a standardized liquid mixed meal (e.g., Ensure® or Boost®) within a short timeframe (e.g., 10 minutes).
-
-
Post-Meal Blood Sampling:
-
Blood samples are collected at regular intervals after the meal ingestion (e.g., 0, 30, 60, 90, 120, 180, and 240 minutes) for the measurement of GLP-1 and other hormones.
-
-
Sample Handling:
-
Blood samples for GLP-1 measurement must be collected in tubes containing a DPP-4 inhibitor and EDTA.
-
Samples should be placed on ice immediately and centrifuged in a refrigerated centrifuge to separate the plasma.
-
Plasma samples should be stored at -80°C until analysis.
-
-
GLP-1 Measurement:
-
Plasma GLP-1 concentrations are determined using a validated immunoassay (e.g., ELISA or radioimmunoassay).
-
Data Analysis:
-
The area under the curve (AUC) for GLP-1 is calculated to assess the total GLP-1 response over the duration of the MMTT.
-
Statistical comparisons are made between the this compound and placebo treatment groups.
References
- 1. researchgate.net [researchgate.net]
- 2. Agonists at GPR119 mediate secretion of GLP-1 from mouse enteroendocrine cells through glucose-independent pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. diabetesjournals.org [diabetesjournals.org]
- 4. A Randomized Controlled, Double-Masked, Crossover Study of a GPR119 Agonist on Glucagon Counterregulation During Hypoglycemia in Type 1 Diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Measurement of GLP-1 release in cell supernatant from Hutu-80 enteroendocrine cells via ELISA [protocols.io]
- 6. elkbiotech.com [elkbiotech.com]
- 7. Human GLP-1 ELISA Kit (ab277395) | Abcam [abcam.co.jp]
Application Notes: In Vitro Islet Culture for MBX-2982 Treatment
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. What are GPR119 agonists and how do they work? [synapse.patsnap.com]
- 4. Activation and signaling mechanism revealed by GPR119-Gs complex structures - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. Agonists at GPR119 mediate secretion of GLP-1 from mouse enteroendocrine cells through glucose-independent pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 7. GPR119 agonist enhances gefitinib responsiveness through lactate-mediated inhibition of autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. imperial.ac.uk [imperial.ac.uk]
- 9. GPR142 prompts glucagon-like Peptide-1 release from islets to improve β cell function - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Maintenance of Viability and Function of Rat Islets With the Use of ROCK Inhibitor Y-27632 - PMC [pmc.ncbi.nlm.nih.gov]
High-throughput screening assays for GPR119 agonists like MBX2982
Application Notes: High-Throughput Screening for GPR119 Agonists
Introduction to GPR119
G protein-coupled receptor 119 (GPR119) has emerged as a promising therapeutic target for the treatment of type 2 diabetes and obesity.[1] It is a class A (rhodopsin-type) GPCR predominantly expressed in pancreatic β-cells and enteroendocrine L-cells of the gastrointestinal tract.[2][3] Activation of GPR119 stimulates a dual mechanism of action beneficial for glucose homeostasis: it enhances glucose-stimulated insulin (B600854) secretion (GSIS) directly from pancreatic β-cells and promotes the release of incretin (B1656795) hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), from intestinal cells.[2][3][4] This dual action makes GPR119 an attractive target for developing novel anti-diabetic agents.[4]
GPR119 Signaling Pathway
GPR119 is primarily coupled to the stimulatory G protein α-subunit (Gαs).[5] Upon agonist binding, such as with the synthetic agonist MBX-2982 or endogenous ligands like oleoylethanolamide (OEA), GPR119 undergoes a conformational change.[3][4] This activates the Gαs subunit, which in turn stimulates adenylyl cyclase to increase the intracellular concentration of the second messenger cyclic adenosine (B11128) monophosphate (cAMP).[1][3][4] The elevation in cAMP levels is central to the therapeutic effects of GPR119 activation, as it directly modulates insulin and incretin secretion.[3][4]
High-Throughput Screening (HTS) for GPR119 Agonists
Identifying novel and potent GPR119 agonists from large compound libraries requires robust and efficient high-throughput screening (HTS) assays. The primary HTS methodologies for GPR119 focus on measuring the increase in intracellular cAMP levels upon receptor activation.[4] These assays are typically cell-based, utilizing engineered cell lines that stably express the human GPR119 receptor, such as HEK293 cells.[6]
Common HTS formats for GPR119 include:
-
cAMP Accumulation Assays: These are the most direct and widely used methods.[4] Techniques like Homogeneous Time-Resolved Fluorescence (HTRF) and Fluorescence Resonance Energy Transfer (FRET) are employed to quantify cAMP levels in a high-throughput manner.
-
Reporter Gene Assays: In this format, cells are engineered with a reporter gene (e.g., luciferase) under the control of a cAMP-responsive element (CRE). GPR119 activation leads to increased cAMP, which drives the expression of the reporter gene, providing a measurable signal.[7]
-
Cyclic Nucleotide-Gated (CNG) Channel Assays: This approach uses a cell line co-expressing GPR119 and a modified CNG channel.[8][9] Increased cAMP levels open the channel, leading to ion flux and a change in membrane potential that can be detected using fluorescent dyes.[9]
A successful HTS campaign for GPR119 agonists should exhibit a high signal-to-background ratio and a robust Z' factor, typically greater than 0.5, to ensure reliability and minimize false positives.[7]
GPR119 Signaling Pathway
Caption: GPR119 agonist binding initiates a Gαs-mediated cascade, increasing cAMP and PKA activity.
Experimental Protocols
Protocol 1: High-Throughput cAMP Accumulation Assay (HTRF)
This protocol describes a representative HTS assay to identify GPR119 agonists by measuring cAMP accumulation using HTRF technology in a 384-well format.[6]
Materials:
-
Cell Line: HEK293 cells stably expressing human GPR119 (HEK293-hGPR119).[6]
-
Culture Medium: DMEM supplemented with 10% FBS, penicillin/streptomycin, and a selection antibiotic (e.g., G418).
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES and 1 mM IBMX (a phosphodiesterase inhibitor to prevent cAMP degradation).
-
Test Compounds: Library compounds and reference agonists (e.g., MBX-2982, AR231453) dissolved in DMSO.[6][10]
-
Assay Plate: 384-well, low-volume, white, solid-bottom microplate.[6]
-
HTRF cAMP Assay Kit: (e.g., from Cisbio or PerkinElmer) containing cAMP-d2 conjugate and anti-cAMP cryptate antibody.[6]
-
HTRF-compatible Plate Reader: (e.g., PHERAstar, EnVision).
Procedure:
-
Cell Seeding:
-
Compound Preparation:
-
Prepare serial dilutions of test compounds and reference agonists in 100% DMSO.
-
Further dilute the compounds in assay buffer to the final desired concentration. The final DMSO concentration in the assay should be kept below 1%.
-
-
Cell Stimulation:
-
On the day of the assay, carefully remove the culture medium from the cell plate.
-
Add 5 µL of assay buffer containing the diluted test compounds, reference agonist (positive control), or vehicle (negative control) to the appropriate wells.[11]
-
Incubate the plate for 30-60 minutes at room temperature or 37°C.[6][11]
-
-
Lysis and Detection:
-
Final Incubation:
-
Incubate the plate for 60 minutes at room temperature, protected from light.[6]
-
-
Measurement:
-
Read the plate on an HTRF-compatible reader, measuring fluorescence emission at 665 nm (cryptate) and 620 nm (d2).[6]
-
-
Data Analysis:
-
Calculate the 665/620 nm ratio for each well.
-
Normalize the data to the vehicle control (0% activation) and a maximal concentration of a reference agonist (100% activation).
-
Plot the normalized response against the compound concentration and fit the data to a four-parameter logistic equation to determine EC50 values.
-
Calculate the Z' factor to assess assay quality using the formula: Z' = 1 - (3 * (SD_pos + SD_neg)) / |Mean_pos - Mean_neg|.
-
HTS Workflow for GPR119 Agonist Screening
References
- 1. What are GPR119 agonists and how do they work? [synapse.patsnap.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. GPR119, a novel G protein-coupled receptor target for the treatment of type 2 diabetes and obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Targeting the GPR119/incretin axis: a promising new therapy for metabolic-associated fatty liver disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. High-Throughput Screening for GPR119 Modulators Identifies a Novel Compound with Anti-Diabetic Efficacy in db/db Mice | PLOS One [journals.plos.org]
- 8. Identification of Novel, Structurally Diverse, Small Molecule Modulators of GPR119 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mybiosource.com [mybiosource.com]
- 10. researchgate.net [researchgate.net]
- 11. Frontiers | Structure of human GPR119-Gs complex binding APD597 and characterization of GPR119 binding agonists [frontiersin.org]
Application Notes and Protocols: Mixed-Meal Tolerance Test (MMTT) with MBX-2982
Audience: Researchers, scientists, and drug development professionals.
Introduction:
MBX-2982 is a selective agonist of G protein-coupled receptor 119 (GPR119), a promising therapeutic target for type 2 diabetes.[1] GPR119 is predominantly expressed on pancreatic β-cells and intestinal L-cells.[1] Its activation has a dual mechanism of action: it directly stimulates glucose-dependent insulin (B600854) secretion from β-cells and promotes the release of incretin (B1656795) hormones, such as glucagon-like peptide-1 (GLP-1), from L-cells.[2] This dual action offers the potential for improved glycemic control.[2] The Mixed-Meal Tolerance Test (MMTT) is a standardized method used to assess β-cell function and postprandial glucose metabolism, making it a valuable tool for evaluating the efficacy of therapeutic agents like MBX-2982.[3][4]
These application notes provide a detailed protocol for conducting an MMTT in a clinical research setting to evaluate the pharmacodynamic effects of MBX-2982.
Quantitative Data Summary
The following table summarizes the key quantitative outcomes from a Phase 1b clinical study of MBX-2982 involving a Mixed-Meal Tolerance Test in male patients with impaired fasting glucose.
| Parameter | MBX-2982 Dose | Result | Reference |
| Glucose Excursion | 100 mg or 300 mg | 26-37% reduction | [1] |
| 100 mg or 300 mg (in patients with higher baseline FPG) | 31-44% reduction | [1] | |
| Glucagon (B607659) | 300 mg | 17% reduction | [1] |
| GLP-1 Response | Not specified | 17% higher compared to placebo | [5] |
Experimental Protocols
Mixed-Meal Tolerance Test (MMTT) Protocol with MBX-2982
This protocol is designed to assess the effect of MBX-2982 on postprandial glucose, insulin, C-peptide, glucagon, and GLP-1 levels.
1. Participant Preparation:
-
Participants should maintain a diet containing at least 150g of carbohydrates per day for three days prior to the test.[6]
-
Participants must fast for at least 8-10 hours overnight before the test. Water is permitted.[3][7]
-
Strenuous exercise and consumption of alcohol, caffeine, and tobacco should be avoided for 24 hours before the test.
-
Administration of any short-acting insulin should be withheld for at least 6 hours, and long-acting insulin on the morning of the test, as per specific study guidelines.[8]
2. MBX-2982 Administration:
-
The specified dose of MBX-2982 (e.g., 100 mg, 300 mg, or 600 mg) or placebo is administered orally with a standardized volume of water.[1][5]
-
The timing of drug administration relative to the meal challenge should be standardized (e.g., 30-60 minutes prior to meal ingestion) to ensure consistent drug exposure at the time of the meal.
3. MMTT Procedure:
-
Baseline Blood Sampling: At time -30, -15, and 0 minutes before meal ingestion, collect baseline blood samples for glucose, insulin, C-peptide, glucagon, and GLP-1 analysis.
-
Meal Ingestion: At time 0, the participant should consume a standardized liquid mixed meal (e.g., Boost® or Sustacal®) within 10 minutes.[7][9] The volume is often weight-based (e.g., 6 mL/kg) up to a maximum volume (e.g., 360 mL).[8] A typical composition provides a balanced macronutrient profile (e.g., 55% carbohydrates, 21% lipids, 24% protein).[8]
-
Post-Meal Blood Sampling: Collect blood samples at 15, 30, 60, 90, 120, and 180 minutes after the start of meal ingestion.[7] Depending on the study's objectives, more frequent or extended sampling may be necessary.[9]
4. Sample Handling and Analysis:
-
Blood samples for glucose, insulin, and C-peptide should be collected in appropriate tubes (e.g., serum separator tubes).
-
Blood samples for glucagon and active GLP-1 require collection in tubes containing a DPP-4 inhibitor and other protease inhibitors to prevent peptide degradation.
-
Samples should be processed (centrifuged to separate plasma/serum) and stored at -80°C until analysis.
-
Analytes should be measured using validated immunoassays.
Visualizations
Signaling Pathway of MBX-2982
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Mixed Meal Tolerance Test | Medical Examination [cincinnatichildrens.org]
- 4. ClinicalTrials.gov [clinicaltrials.gov]
- 5. A Randomized Controlled, Double-Masked, Crossover Study of a GPR119 Agonist on Glucagon Counterregulation During Hypoglycemia in Type 1 Diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. sjhc.london.on.ca [sjhc.london.on.ca]
- 7. Impact of mixed meal tolerance test composition on measures of beta-cell function in type 2 diabetes | springermedizin.de [springermedizin.de]
- 8. Lessons From the Mixed-Meal Tolerance Test: Use of 90-minute and fasting C-peptide in pediatric diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. diabetesjournals.org [diabetesjournals.org]
Application Notes: Pharmacokinetic and Pharmacodynamic Analysis of MBX-2982 in Preclinical Models
Introduction
MBX-2982 is a selective, orally-available agonist for the G protein-coupled receptor 119 (GPR119), a promising therapeutic target for Type 2 Diabetes.[1] GPR119 is highly expressed in pancreatic β-cells and intestinal enteroendocrine L-cells.[2][3] Its activation leads to a dual mechanism of action: the direct stimulation of glucose-dependent insulin (B600854) secretion (GSIS) from pancreatic β-cells and the release of incretin (B1656795) hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic peptide (GIP), from the gut.[2][4] This dual action offers the potential for improved glycemic control.[4] These application notes provide a summary of the pharmacokinetic (PK) and pharmacodynamic (PD) properties of MBX-2982 in preclinical models and detailed protocols for key assessment methods.
Mechanism of Action: GPR119 Signaling
Activation of GPR119 by an agonist like MBX-2982 primarily involves coupling to the Gs alpha subunit (Gαs) of the heterotrimeric G protein.[2] This initiates a signaling cascade that results in the activation of adenylyl cyclase, which then converts ATP to cyclic AMP (cAMP).[2] The subsequent increase in intracellular cAMP levels is the key second messenger responsible for the downstream physiological effects. In pancreatic β-cells, elevated cAMP enhances glucose-stimulated insulin secretion. In intestinal L-cells, it triggers the secretion of GLP-1 and GIP.[2][5]
References
Troubleshooting & Optimization
Technical Support Center: MBX-2982 and Gastric Emptying
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals investigating the effects of the GPR119 agonist, MBX-2982, on gastric emptying.
Frequently Asked Questions (FAQs)
Q1: We are observing a significant delay in gastric emptying in our animal models treated with MBX-2982. Is this an expected on-target effect or a potential off-target liability?
A1: A delay in gastric emptying is an expected pharmacological effect of MBX-2982. MBX-2982 is a potent agonist of the G protein-coupled receptor 119 (GPR119).[1][2] GPR119 activation in the enteroendocrine L-cells of the intestine stimulates the release of glucagon-like peptide-1 (GLP-1).[3] GLP-1 is a well-established inhibitor of gastrointestinal motility and is known to delay gastric emptying. Therefore, the observed effect is considered a downstream consequence of GPR119 engagement, not an off-target effect. Studies with other GPR119 agonists, such as AR231453, have shown that the delay in gastric emptying is absent in GPR119 knockout mice, confirming the on-target nature of this effect.[4]
Q2: What is the primary signaling pathway through which MBX-2982 influences gastric emptying?
A2: The primary signaling pathway involves the binding of MBX-2982 to GPR119 on intestinal L-cells. This activates a Gαs-protein, leading to an increase in intracellular cyclic AMP (cAMP). Elevated cAMP levels trigger the secretion of GLP-1. GLP-1 then acts on its receptors in the gastrointestinal tract and the central nervous system to reduce motor activity, resulting in delayed gastric emptying.[5]
Q3: Has the effect of MBX-2982 on gastric emptying been quantified in preclinical studies?
Q4: Are there any known GPR119-independent effects of MBX-2982 on gastric motility?
A4: Currently, there is no direct evidence to suggest that MBX-2982 affects gastric emptying through a GPR119-independent mechanism. The available data strongly support the role of the GPR119/GLP-1 axis in mediating this effect.[4] While one abstract noted that GPR119 agonists like MBX-2982 may have "off-target effects on gastric emptying," it did not provide data to support a GPR119-independent pathway.[2]
Troubleshooting Guide
Issue 1: High variability in gastric emptying data between animals in the MBX-2982 treatment group.
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Possible Cause 1: Inconsistent Drug Administration: Ensure accurate and consistent dosing of MBX-2982 for all animals. For oral gavage, verify the correct volume and concentration and minimize stress during the procedure, as stress can independently affect gastric motility.
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Possible Cause 2: Variability in Food Intake Prior to Fasting: Differences in food consumption before the fasting period can lead to variations in baseline gastric content. Standardize the feeding schedule and diet for at least one week prior to the experiment.
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Possible Cause 3: Inconsistent Test Meal Administration: The volume and consistency of the test meal (e.g., phenol (B47542) red or 13C-Spirulina meal) must be uniform for all animals. Ensure the meal is administered smoothly and completely.
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Solution: Implement a rigorous standardization of all experimental procedures, including housing conditions, fasting times, drug and test meal administration techniques. Increase the number of animals per group to improve statistical power.
Issue 2: No significant difference in gastric emptying was observed between the MBX-2982 and vehicle control groups.
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Possible Cause 1: Insufficient Drug Dose: The dose of MBX-2982 may be too low to elicit a significant effect. A dose of 10 mg/kg has been shown to increase plasma GLP-1 levels in mice.[3] A dose-response study may be necessary to determine the optimal dose for observing an effect on gastric emptying in your model.
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Possible Cause 2: Timing of Measurement: The time points chosen for measuring gastric emptying may not be optimal for detecting a delay. Consider extending the duration of the experiment or adding more frequent measurement points.
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Possible Cause 3: Assay Sensitivity: The chosen gastric emptying assay may not be sensitive enough to detect subtle changes. Review the experimental protocol and consider an alternative method if necessary.
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Solution: Verify the dose and formulation of MBX-2982. Conduct a pilot study to establish the optimal timing for your chosen assay. Ensure the assay is performed with high precision.
Issue 3: Unexpected acceleration of gastric emptying with MBX-2982.
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Possible Cause 1: Experimental Artifact: This is a highly unexpected result and is likely due to an experimental error. Carefully review all procedures, including animal handling, drug preparation and administration, and data collection.
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Possible Cause 2: Misidentification of Compounds: Ensure that the vials containing MBX-2982 and the vehicle control were not switched.
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Solution: Re-run the experiment with a fresh preparation of MBX-2982, paying close attention to all experimental details. If the result persists, it would represent a novel finding that would require further investigation to rule out any confounding factors.
Data Presentation
Table 1: Summary of Expected Effects of MBX-2982 on Gastric Emptying
| Parameter | Expected Effect of MBX-2982 | Primary Mechanism |
| Gastric Emptying Rate | Decrease | GPR119-mediated GLP-1 release |
| Gastric Emptying Half-Time (T1/2) | Increase | GPR119-mediated GLP-1 release |
| Gastric Retention (%) | Increase | GPR119-mediated GLP-1 release |
Table 2: Comparative Effects of GLP-1 Receptor Agonists on Solid Gastric Emptying Half-Time (T1/2) in Clinical Studies
| Treatment | Mean T1/2 (minutes) | Mean Difference vs. Placebo (minutes) | Reference |
| GLP-1 Receptor Agonists (Pooled) | 138.4 | 36.0 | [6][7] |
| Placebo (Pooled) | 95.0 | - | [6][7] |
Note: This data is for GLP-1 receptor agonists as a class in humans and is provided for context. Specific quantitative data for MBX-2982 in preclinical models is limited in the public domain.
Experimental Protocols
Phenol Red Gastric Emptying Assay
This protocol is adapted for use in mice and measures the amount of a non-absorbable phenol red dye remaining in the stomach at a specific time point.
Materials:
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MBX-2982
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Vehicle control
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Phenol red solution (0.1% w/v in 1.5% methylcellulose)
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0.1 N NaOH
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20% Trichloroacetic acid (TCA)
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Spectrophotometer
Procedure:
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Fast mice for 12-16 hours with free access to water.
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Administer MBX-2982 or vehicle control orally at the desired dose and volume.
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After the desired pretreatment time (e.g., 30 minutes), orally administer 0.2 mL of the phenol red solution to each mouse.
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At a predetermined time point after phenol red administration (e.g., 20 minutes), euthanize the mice by cervical dislocation.
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Immediately clamp the pylorus and cardia of the stomach and surgically remove the stomach.
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Homogenize the stomach in 5 mL of 0.1 N NaOH.
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Add 0.5 mL of 20% TCA to 1 mL of the homogenate to precipitate proteins.
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Centrifuge the samples at 3000 x g for 10 minutes.
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Add 0.5 mL of the supernatant to 4.5 mL of 0.5 N NaOH to develop the color.
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Measure the absorbance at 560 nm using a spectrophotometer.
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A control group of mice should be euthanized immediately after administration of the phenol red solution to determine the total amount of phenol red administered.
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Calculate the percentage of gastric emptying as follows: % Gastric Emptying = (1 - (Absorbance of test sample / Absorbance of control sample at time 0)) * 100
13C-Spirulina Gastric Emptying Breath Test
This non-invasive method measures the rate of appearance of 13CO2 in the breath after ingestion of a test meal containing 13C-labeled Spirulina.
Materials:
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MBX-2982
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Vehicle control
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13C-Spirulina
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Scrambled egg meal
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Breath collection bags or tubes
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Gas isotope ratio mass spectrometer or other suitable CO2 analyzer
Procedure:
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Fast mice for 12-16 hours with free access to water.
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Administer MBX-2982 or vehicle control orally at the desired dose and volume.
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After the desired pretreatment time, collect a baseline breath sample.
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Provide the mice with a standardized scrambled egg meal containing a known amount of 13C-Spirulina.
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Collect breath samples at regular intervals (e.g., 15, 30, 60, 90, 120, 180 minutes) after consumption of the test meal.
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Analyze the 13CO2/12CO2 ratio in the breath samples.
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The rate of gastric emptying is determined by the rate of 13CO2 excretion over time. The data can be used to calculate the gastric emptying half-time (T1/2).
Mandatory Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Agonists at GPR119 mediate secretion of GLP-1 from mouse enteroendocrine cells through glucose-independent pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bidirectional GPR119 Agonism Requires Peptide YY and Glucose for Activity in Mouse and Human Colon Mucosa - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeting the GPR119/incretin axis: a promising new therapy for metabolic-associated fatty liver disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quantified Metrics of Gastric Emptying Delay by GLP-1 Agonists: A Systematic Review and Meta-Analysis with Insights for Periprocedural Management - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scholars.houstonmethodist.org [scholars.houstonmethodist.org]
Technical Support Center: MBX2982 In Vivo Experimental Variability
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address experimental variability when working with the GPR119 agonist, MBX2982, in in vivo studies.
Troubleshooting Guide
This guide is designed to address specific issues that may arise during your in vivo experiments with this compound.
| Question | Possible Causes and Troubleshooting Steps |
| 1. Why am I observing high variability or a lack of significant glucose-lowering effect with this compound in my oral glucose tolerance tests (OGTT)? | a. Formulation and Bioavailability: this compound's oral bioavailability is highly dependent on its formulation. A suspension may result in significantly lower and more variable absorption compared to a solution.[1] Troubleshooting: - Vehicle Selection: For optimal bioavailability, consider formulating this compound in a solution. A previously reported successful vehicle for oral gavage in mice is 15% polyethylene (B3416737) glycol 400 + 85% of 23.5% hydroxypropyl-β-cyclodextrin .[2] Another effective solution for rats that resulted in high bioavailability is a mixture of DMSO, Cremophor EL, and normal saline (1:1:8) .[1] In contrast, a 0.4% CMC suspension yielded much lower bioavailability.[1] - Solubility: Ensure this compound is fully dissolved in the chosen vehicle. Sonication may be required.[2] b. Animal Model: The hypoglycemic effect of GPR119 agonists can vary between different animal models.[1] Troubleshooting: - Model Selection: Be aware of the metabolic characteristics of your chosen model (e.g., C57BL/6, KK-Ay mice). The effect size may differ based on the degree of insulin (B600854) resistance and beta-cell function. - GPR119 Knockout Models: To confirm that the observed effects are GPR119-mediated, consider using GPR119 knockout mice as a negative control. Some studies have reported off-target effects of GPR119 agonists.[3][4] c. Experimental Protocol: Minor variations in the OGTT protocol can introduce variability. Troubleshooting: - Fasting: Ensure a consistent fasting period (typically 16-18 hours for mice) with free access to water. - Glucose Dose: Use a consistent glucose dose (typically 2 g/kg for mice). - Blood Sampling: Standardize the timing and method of blood collection. |
| 2. My results for GLP-1 secretion are inconsistent or not as expected. | a. Glucose Dependence: The effect of this compound on GLP-1 secretion can be complex. Some studies suggest that GPR119-mediated GLP-1 secretion is not dependent on glucose, with increases observed even without a glucose load.[5][6] However, other reports indicate a more pronounced effect following glucose administration.[7] Troubleshooting: - Timing of Measurement: Measure GLP-1 levels both before and after the glucose challenge in your OGTT to fully characterize the response. b. Sample Handling: GLP-1 is rapidly degraded by the enzyme dipeptidyl peptidase-4 (DPP-4). Troubleshooting: - DPP-4 Inhibitors: When collecting blood samples for GLP-1 measurement, it is crucial to use collection tubes containing a DPP-4 inhibitor.[2][6] This will prevent the degradation of active GLP-1 and ensure accurate measurements. |
| 3. I am seeing unexpected off-target effects or results that are not consistent with GPR119 agonism. | a. Off-Target Pharmacology: While this compound is a selective GPR119 agonist, off-target effects have been reported for other GPR119 agonists, where glucose-lowering effects were observed even in GPR119 knockout mice.[3] this compound has also been shown to activate glucokinase at higher concentrations.[8] Troubleshooting: - Dose-Response: Perform a dose-response study to determine the optimal dose that elicits the desired GPR119-mediated effects without engaging off-target pharmacology. - Control Experiments: As mentioned, the use of GPR119 knockout animals is the most definitive way to confirm on-target activity.[3][4] |
Frequently Asked Questions (FAQs)
| Question | Answer |
| 1. What is the mechanism of action of this compound? | This compound is a selective, orally available agonist for the G protein-coupled receptor 119 (GPR119).[6] GPR119 is primarily expressed on pancreatic beta-cells and intestinal enteroendocrine L-cells.[9] Activation of GPR119 leads to an increase in intracellular cyclic AMP (cAMP), which in turn stimulates glucose-dependent insulin secretion from beta-cells and the release of incretin (B1656795) hormones, such as glucagon-like peptide-1 (GLP-1), from L-cells.[9] |
| 2. What are the expected in vivo effects of this compound? | In preclinical studies, this compound has been shown to improve glucose tolerance, lower fasting blood glucose, and increase plasma levels of insulin and GLP-1.[1] It has demonstrated hypoglycemic effects in both normal and diabetic mouse models (e.g., KM and KK-Ay mice).[1] |
| 3. What is a recommended vehicle for formulating this compound for oral administration? | The choice of vehicle is critical for the bioavailability of this compound.[1] For high bioavailability, a solution is recommended over a suspension.[1] A documented effective vehicle for oral gavage in mice is a solution of 15% polyethylene glycol 400 and 85% of 23.5% hydroxypropyl-β-cyclodextrin .[2] For rats, a solution of DMSO, Cremophor EL, and normal saline (1:1:8) has been shown to result in near-complete oral bioavailability.[1] |
| 4. What doses of this compound are typically used in mouse studies? | Effective oral doses in mice generally range from 3 to 30 mg/kg.[1] A dose of 10 mg/kg has been shown to significantly increase plasma GLP-1 levels in C57BL/6 mice.[6] In KK-Ay diabetic mice, doses of 10 and 30 mg/kg for 4 weeks significantly reduced fasting blood glucose and triglycerides.[1] |
| 5. Does the effect of this compound on insulin secretion depend on glucose levels? | Yes, the stimulation of insulin secretion by GPR119 agonists is generally considered to be glucose-dependent. This is a key therapeutic advantage, as it reduces the risk of hypoglycemia.[9] However, the stimulation of GLP-1 secretion by this compound has been observed to be glucose-independent in some studies.[5] |
Quantitative Data Summary
The following tables summarize quantitative data from in vivo studies with this compound.
Table 1: Pharmacokinetics of this compound in Rats
| Formulation | Dose (mg/kg) | Route | Bioavailability (%) |
| 0.4% CMC Suspension | 4 | Oral | 35.2 |
| DMSO:Cremophor EL:NS (1:1:8) Solution | 4 | Oral | 98.2 |
| Data from Luo et al., 2015.[1] |
Table 2: Efficacy of this compound in Mouse Models
| Animal Model | Dose (mg/kg) | Duration | Key Findings |
| KM Mice | 3, 10, 30 | Single Dose | Reduced blood glucose at all doses in an OGTT. |
| KK-Ay Mice | 10, 30 | 4 Weeks | Significantly reduced fasting blood glucose and triglycerides; significantly increased serum insulin. |
| C57BL/6 Mice | 10 | Single Dose | Increased plasma GLP-1 levels without a glucose load. |
| Data from Luo et al., 2015[1] and Lan et al., 2012.[5] |
Experimental Protocols
Oral Glucose Tolerance Test (OGTT) in Mice
This is a generalized protocol based on common practices. Specifics may need to be optimized for your laboratory and animal model.
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Animal Preparation:
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Acclimatize animals to handling and the experimental environment to reduce stress.
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Fast mice overnight for 16-18 hours, ensuring free access to water.
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Baseline Blood Glucose Measurement (Time 0):
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Gently restrain the mouse.
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Collect a small blood sample from the tail vein.
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Measure blood glucose using a calibrated glucometer.
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This compound Administration:
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Administer the prepared this compound formulation or vehicle control via oral gavage. A typical volume is 5-10 mL/kg.
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The timing of administration relative to the glucose challenge should be consistent. Typically, the compound is administered 30-60 minutes before the glucose bolus.
-
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Glucose Challenge:
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Administer a 20% glucose solution (prepared in sterile water or saline) via oral gavage. The standard dose is 2 g/kg body weight.
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Post-Glucose Blood Sampling:
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Collect blood samples at specific time points after the glucose administration. Common time points are 15, 30, 60, 90, and 120 minutes.
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Measure blood glucose at each time point.
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Data Analysis:
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Plot the mean blood glucose concentration versus time for each treatment group.
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Calculate the area under the curve (AUC) for the glucose excursion to quantify the overall effect on glucose tolerance.
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Visualizations
This compound Signaling Pathway in a Pancreatic Beta-Cell
Caption: GPR119 activation by this compound stimulates insulin secretion.
Experimental Workflow for an Oral Glucose Tolerance Test (OGTT)
Caption: A typical workflow for an in vivo oral glucose tolerance test.
References
- 1. Pharmacology and Pharmacokinetics Studies of MBX-2982, A Novel GPR119 Agonists [journal11.magtechjournal.com]
- 2. MBX-2982 | CAS:1037792-44-1 | GPR119 agonist,selective and orally-available | High Purity | Manufacturer BioCrick [biocrick.com]
- 3. Discovery, optimisation and in vivo evaluation of novel GPR119 agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. GPR119 Agonism Increases Glucagon Secretion During Insulin-Induced Hypoglycemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Agonists at GPR119 mediate secretion of GLP-1 from mouse enteroendocrine cells through glucose-independent pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. caymanchem.com [caymanchem.com]
- 8. Effect of GRP119 Receptor Agonist, Compound MBX-2982, on Activity of Human Glucokinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. GPR119, a novel G protein-coupled receptor target for the treatment of type 2 diabetes and obesity - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Poor Solubility of MBX-2982 for In Vivo Studies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and FAQs to address the challenges of MBX-2982's poor aqueous solubility for in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: Why is MBX-2982 difficult to formulate for in vivo studies?
A1: MBX-2982 is a lipophilic molecule with poor aqueous solubility. Direct dissolution in aqueous vehicles like saline or phosphate-buffered saline (PBS) will likely result in precipitation of the compound, leading to inaccurate and inconsistent dosing. To achieve a suitable concentration for in vivo administration, a specialized formulation using co-solvents, surfactants, or suspending agents is necessary.
Q2: What are the recommended formulation strategies for MBX-2982?
A2: Two primary formulation strategies have been successfully used to improve the oral bioavailability of MBX-2982 in preclinical studies:
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Aqueous Suspension: Using a suspending agent like carboxymethylcellulose (CMC) to create a uniform suspension for oral gavage.
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Solubilized Solution: Employing a co-solvent and surfactant system, such as a mixture of DMSO and Cremophor EL in saline, to create a clear solution for oral administration.
Q3: Which formulation provides better bioavailability for MBX-2982?
A3: Studies in rats have shown that a solubilized solution provides significantly higher oral bioavailability compared to a suspension. A solution of MBX-2982 in a mixture of DMSO, Cremophor EL, and normal saline (1:1:8 ratio) resulted in an oral bioavailability of 98.2%, whereas a 0.4% CMC-based suspension yielded a bioavailability of 35.2%.
Q4: Are there any toxicity concerns with the recommended excipients?
A4: Yes, some of the excipients used to dissolve MBX-2982 can have biological effects or toxicity at high concentrations.
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DMSO: Can cause inflammation, and it is recommended to keep the final concentration in a dose below 10% to minimize toxicity.
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Cremophor EL: Has been associated with hypersensitivity reactions and can alter the pharmacokinetic profile of the drug.
It is crucial to include a vehicle-only control group in your experiments to account for any effects of the formulation itself.
Data Presentation
The following table summarizes the reported oral bioavailability of MBX-2982 in different formulations in rats.
| Formulation Vehicle | Drug Concentration | Oral Bioavailability (%) |
| 0.4% Carboxymethylcellulose (CMC) Suspension | 4 mg/kg | 35.2 |
| DMSO:Cremophor EL:Normal Saline (1:1:8) Solution | 4 mg/kg | 98.2 |
Experimental Protocols
Protocol 1: Preparation of 0.4% CMC Suspension for Oral Gavage
This protocol describes the preparation of a 10 mL suspension of MBX-2982 at a concentration of 2 mg/mL.
Materials:
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MBX-2982 powder (20 mg)
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Sodium carboxymethylcellulose (CMC), low viscosity (40 mg)
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Sterile, purified water (10 mL)
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Mortar and pestle
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Magnetic stir plate and stir bar
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15 mL conical tube
Procedure:
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Prepare the 0.4% CMC Vehicle:
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Add 40 mg of CMC to 10 mL of sterile water in the 15 mL conical tube.
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Add a magnetic stir bar and stir vigorously on a magnetic stir plate until the CMC is fully hydrated and the solution is clear and viscous. This may take several hours.
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Prepare the MBX-2982 Suspension:
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Weigh 20 mg of MBX-2982 powder and place it in a clean, dry mortar.
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Add a small amount (e.g., 0.5 mL) of the prepared 0.4% CMC vehicle to the mortar.
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Triturate the MBX-2982 with the pestle to form a smooth, uniform paste. This step is crucial to prevent clumping.
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Gradually add the remaining 0.4% CMC vehicle to the mortar in small portions, mixing continuously with the pestle.
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Transfer the suspension back to the 15 mL conical tube.
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Vortex the suspension for 1-2 minutes to ensure homogeneity.
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Administration:
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Keep the suspension continuously stirring until administration to maintain uniformity.
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Administer the suspension to the animals via oral gavage using an appropriate gauge needle.
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Protocol 2: Preparation of Solubilized MBX-2982 in DMSO:Cremophor EL:Saline (1:1:8)
This protocol describes the preparation of a 1 mL solution of MBX-2982 at a concentration of 2 mg/mL. This formulation should be prepared fresh before each use.
Materials:
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MBX-2982 powder (2 mg)
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Dimethyl sulfoxide (B87167) (DMSO), anhydrous (0.1 mL)
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Cremophor® EL (0.1 mL)
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Sterile 0.9% saline (0.8 mL)
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Sterile microcentrifuge tubes
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Vortex mixer
Procedure:
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Prepare the MBX-2982 Stock Solution:
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Weigh 2 mg of MBX-2982 and add it to a sterile microcentrifuge tube.
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Add 0.1 mL of anhydrous DMSO to the tube.
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Vortex thoroughly until the MBX-2982 is completely dissolved. The solution should be clear.
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Add the Surfactant:
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To the DMSO solution, add 0.1 mL of Cremophor EL.
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Vortex the mixture vigorously until it forms a clear, homogeneous solution.
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Final Dilution:
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Slowly add 0.8 mL of sterile 0.9% saline to the DMSO/Cremophor EL mixture in a dropwise manner while continuously vortexing. This slow addition is critical to prevent the precipitation of MBX-2982.
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Final Formulation:
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The final formulation should be a clear solution. If any cloudiness or precipitation is observed, the formulation should be discarded and prepared again.
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Administration:
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Use the freshly prepared solution for oral administration immediately.
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Troubleshooting Guides
Issue 1: MBX-2982 Precipitates Out of Solution During Preparation of the DMSO:Cremophor EL:Saline Formulation.
| Possible Cause | Solution |
| The saline was added too quickly. | Add the saline dropwise while continuously and vigorously vortexing to maintain the microemulsion. |
| The ratio of components is not optimal for the desired concentration. | Try adjusting the ratio of the components. For example, a 1:2:7 ratio of DMSO:Cremophor EL:Saline might improve solubility. |
| The DMSO used was not anhydrous. | DMSO is hygroscopic. Use fresh, anhydrous DMSO to ensure maximum dissolving power. |
| The final concentration of MBX-2982 is too high for this vehicle. | Try preparing a lower concentration of the drug. |
Issue 2: The 0.4% CMC Suspension is Clumpy or Not Homogeneous.
| Possible Cause | Solution |
| The CMC was not fully hydrated before adding the drug. | Ensure the CMC is completely dissolved in water before using it as a vehicle. This may require several hours of stirring. |
| The MBX-2982 powder was not properly wetted. | Always create a smooth paste of the drug with a small amount of the CMC vehicle before adding the remaining volume. |
| The suspension was not mixed adequately. | Use a vortex mixer for several minutes to ensure a uniform suspension. For larger volumes, a high-shear mixer can be beneficial. |
| The suspension has been sitting for too long without mixing. | Always keep the suspension under constant agitation (e.g., on a stir plate) until the moment of administration to prevent settling. |
Visualizations
GPR119 Signaling Pathway
Caption: GPR119 signaling cascade initiated by MBX-2982.
Experimental Workflow for Formulation Development
Caption: Workflow for selecting a suitable in vivo formulation.
Interpreting conflicting results from MBX2982 clinical trials
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals interpreting the clinical trial results of MBX-2982, a GPR119 agonist.
Frequently Asked Questions (FAQs)
Q1: What is the primary conflict in the clinical trial results for MBX-2982?
A1: The primary conflict arises from the disparate outcomes between preclinical models and a Phase 2a clinical trial in patients with Type 1 Diabetes (T1D). Preclinical studies suggested that as a GPR119 agonist, MBX-2982 would enhance glucagon (B607659) secretion in response to hypoglycemia. However, the clinical trial (NCT04432090) in T1D patients demonstrated that MBX-2982 did not improve the glucagon counterregulatory response to insulin-induced hypoglycemia when compared to placebo.[1][2] This finding was unexpected given the compound's mechanism of action.
Q2: How was target engagement of MBX-2982 confirmed in the T1D clinical trial despite the negative primary outcome?
A2: Target engagement was confirmed through a mixed-meal tolerance test (MMTT). In the same T1D patient cohort, treatment with MBX-2982 resulted in a 17% increase in the glucagon-like peptide-1 (GLP-1) response compared to placebo.[1] Since GPR119 is expressed on intestinal L-cells that secrete GLP-1, this statistically significant increase in GLP-1 demonstrated that MBX-2982 was successfully activating its target receptor.[3]
Q3: What were the outcomes of earlier clinical trials of MBX-2982 in patients with Type 2 Diabetes (T2D)?
A3: Earlier Phase 1 and a 28-day Phase 2 study in participants with T2D showed promising results. These trials indicated that MBX-2982 was generally safe and efficacious, leading to increased glucose-dependent insulin (B600854) secretion, enhanced secretion of GLP-1 and GIP, and a reduction in hyperglycemia.[4] These initial positive results in a T2D population contrast with the findings of the later T1D trial focused on hypoglycemia.
Q4: What could explain the discrepancy between the preclinical and clinical findings regarding glucagon counter-regulation?
A4: Several factors could contribute to this discrepancy:
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Species Differences: The signaling pathways and physiological responses to GPR119 activation may differ between the preclinical animal models (rodents) and humans.
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Disease State: The pathophysiology of T1D, characterized by autoimmune destruction of beta cells and dysregulated glucagon secretion, may alter the response to GPR119 agonism compared to healthy or T2D subjects.
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Receptor Function in Alpha Cells: While GPR119 is expressed on pancreatic alpha cells, its functional role in humans during hypoglycemia might be more complex than initially understood or could be overshadowed by other regulatory mechanisms.[5][6]
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Off-Target Effects: Although MBX-2982 is described as a selective GPR119 agonist, the possibility of unknown off-target effects influencing the results cannot be entirely ruled out.
Q5: Was MBX-2982 effective in preventing hypoglycemia in the T1D trial?
A5: No, the trial data showed no significant difference in the incidence of hypoglycemia between the MBX-2982 and placebo treatment groups. The mean percentage of time spent in hypoglycemia (e.g., <54 mg/dL and <70 mg/dL) as measured by continuous glucose monitoring was similar for both groups.
Data Presentation
Table 1: Glucagon Response to Hypoglycemia in T1D Patients (NCT04432090)
| Parameter | MBX-2982 (Mean ± SD) | Placebo (Mean ± SD) | P-value |
| Maximum Glucagon (pg/mL) | 19.9 ± 12.6 | 22.5 ± 16.8 | 0.28 |
| Glucagon AUC during Hypoglycemia (pg·min/mL) | 347.3 ± 212.0 | 391.8 ± 288.3 | 0.30 |
| Incremental AUC for Glucagon (pg·min/mL) | 117.7 ± 118.8 | 172.9 ± 198.3 | 0.19 |
Data from a phase 2a, double-masked, crossover trial in 18 participants with T1D receiving 600 mg of MBX-2982 or placebo daily for 14 days.[1]
Table 2: Hormonal Responses during Mixed-Meal Tolerance Test in T1D Patients
| Parameter | MBX-2982 vs. Placebo | Finding |
| GLP-1 | 17% Higher | Demonstrates successful GPR119 target engagement in intestinal L-cells.[1] |
Experimental Protocols
1. Hyperinsulinemic-Euglycemic-Hypoglycemic Clamp
This procedure was central to assessing the counterregulatory hormone response to controlled hypoglycemia in the T1D clinical trial.[2]
-
Objective: To measure hormonal responses (especially glucagon) to a standardized level of hypoglycemia.
-
Procedure:
-
Preparation: Participants are admitted after an overnight fast. Two intravenous (IV) catheters are inserted, one for infusion and one for blood sampling from a "heated hand" to obtain arterialized venous blood.
-
Euglycemic Phase: A continuous infusion of insulin is started to suppress endogenous insulin and glucose production. A variable infusion of 20% dextrose is used to maintain euglycemia (a normal blood glucose level, typically around 90 mg/dL).
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Hypoglycemic Phase: After a period of stable euglycemia, the dextrose infusion is reduced to allow blood glucose to fall to a prespecified hypoglycemic target (e.g., ~60 mg/dL). The dextrose infusion is then adjusted to maintain this level.
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Sampling: Blood samples are collected at regular intervals throughout all phases to measure plasma glucose, glucagon, epinephrine, norepinephrine, and other counterregulatory hormones.
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Washout: In the crossover design, a washout period of at least two weeks separates the two treatment periods (MBX-2982 and placebo).[1]
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2. Mixed-Meal Tolerance Test (MMTT)
The MMTT was used to assess the incretin (B1656795) response and confirm target engagement.[1][7]
-
Objective: To measure GLP-1 and GIP secretion in response to a physiological stimulus.
-
Procedure:
-
Preparation: The test is performed after an overnight fast. A baseline blood sample is drawn.
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Meal Ingestion: The participant consumes a standardized liquid meal (e.g., Boost® or Ensure®) containing a fixed amount of carbohydrates, proteins, and fats within a short timeframe (e.g., 5-10 minutes).
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Sampling: Blood samples are drawn at specific time points (e.g., 0, 30, 60, 90, 120 minutes) after meal ingestion.
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Analysis: The samples are analyzed for GLP-1, GIP, insulin, C-peptide, and glucose to determine the postprandial hormonal response.
-
Mandatory Visualizations
References
- 1. A Randomized Controlled, Double-Masked, Crossover Study of a GPR119 Agonist on Glucagon Counterregulation During Hypoglycemia in Type 1 Diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ClinicalTrials.gov [clinicaltrials.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. GPR119 expression in normal human tissues and islet cell tumors: evidence for its islet-gastrointestinal distribution, expression in pancreatic beta and alpha cells, and involvement in islet function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. prosciento.com [prosciento.com]
Navigating Interspecies Differences in MBX2982 Plasma Protein Binding: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance for researchers encountering challenges with the investigational drug MBX2982, specifically focusing on the complexities of interspecies differences in plasma protein binding. This resource offers detailed troubleshooting, frequently asked questions, and standardized experimental protocols to ensure data accuracy and reproducibility in your non-clinical and pre-clinical studies.
Frequently Asked Questions (FAQs)
Q1: We are observing variable efficacy of this compound in different animal models, despite administering equivalent doses. Could plasma protein binding be a contributing factor?
A1: Yes, discrepancies in plasma protein binding across different species can significantly impact the free (unbound) fraction of this compound, which is the pharmacologically active portion. A lower free fraction in a particular species means less drug is available to interact with its target, GPR119, potentially leading to reduced efficacy. It is crucial to determine the plasma protein binding of this compound in each species being studied.
Q2: What is the primary plasma protein that this compound binds to?
A2: While specific data for this compound is not publicly available, similar compounds in its class, such as MBX-102 (another PPAR-γ agonist), have been shown to be highly bound (>98%) to albumin.[1] It is highly probable that this compound also primarily binds to albumin.
Q3: How can we experimentally determine the plasma protein binding of this compound?
A3: The most common and accepted methods for determining plasma protein binding are equilibrium dialysis and ultrafiltration.[2][3] These techniques allow for the separation of the free drug from the protein-bound drug, enabling quantification of the unbound fraction. Detailed protocols for these methods are provided below.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| High variability in plasma protein binding results within the same species. | Inconsistent sample handling (e.g., temperature fluctuations, prolonged storage). pH shifts in plasma samples after collection. | Standardize blood collection and plasma processing protocols. Ensure samples are stored properly at -80°C. Control the pH of plasma samples during the experiment, for instance by gassing with 5% CO2. |
| Low recovery of this compound after the experiment. | Non-specific binding of the compound to the experimental apparatus (e.g., dialysis membrane, ultrafiltration device). | Pre-treat the apparatus with a solution of the compound to saturate non-specific binding sites. Use devices made of low-binding materials. |
| Discrepancy between in vitro plasma protein binding data and in vivo efficacy. | Differences in plasma composition (protein and lipid levels) between the plasma used for in vitro studies and the in vivo conditions. Pathophysiological state of the animal model affecting plasma protein levels. | Use plasma from animals that match the health status and specifications of your in vivo model. Consider potential displacement of this compound from plasma proteins by endogenous or exogenous substances in vivo. |
| Unexpectedly high free fraction of this compound. | Saturation of plasma protein binding sites at high drug concentrations. Experimental error during sample preparation or analysis. | Determine plasma protein binding at multiple concentrations of this compound to check for concentration-dependent binding. Review and validate all steps of the experimental protocol and analytical method. |
Interspecies Plasma Protein Binding of a Structurally Similar Compound (MBX-102)
As a reference, the following table summarizes the plasma protein binding of MBX-102, a novel PPAR-γ agonist, in different species. This data highlights the potential for significant interspecies differences.
| Species | Protein Bound (%) | Free Fraction (%) | Reference |
| Human | >99.5 | <0.5 | [1] |
| Rat | >99.5 | <0.5 (1.7 to 2.3-fold higher free fraction than human) | [1] |
| Mouse | >99.5 | <0.5 (2.3 to 10.5-fold higher free fraction than human) | [1] |
Experimental Protocols
I. Determination of Plasma Protein Binding using Equilibrium Dialysis
This method allows for the determination of the unbound fraction of a drug in plasma by allowing the free drug to equilibrate across a semi-permeable membrane.
Materials:
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This compound stock solution
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Control plasma from the species of interest (e.g., human, rat, mouse)
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Phosphate buffered saline (PBS), pH 7.4
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Equilibrium dialysis apparatus (e.g., RED device)
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Incubator shaker
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Analytical instrumentation for drug quantification (e.g., LC-MS/MS)
Procedure:
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Prepare a working solution of this compound in control plasma at the desired concentration.
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Add the plasma sample containing this compound to one chamber of the dialysis unit.
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Add an equal volume of PBS to the adjacent chamber.
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Assemble the dialysis unit according to the manufacturer's instructions.
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Incubate the unit at 37°C with gentle agitation for a sufficient time to reach equilibrium (typically 4-24 hours, to be determined experimentally).
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After incubation, collect samples from both the plasma and the buffer chambers.
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Analyze the concentration of this compound in both samples using a validated analytical method.
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Calculate the fraction unbound (fu) using the following formula: fu = (Concentration in buffer chamber) / (Concentration in plasma chamber)
This compound Signaling Pathway
This compound is an agonist of the G protein-coupled receptor 119 (GPR119).[4][5][6] Activation of GPR119 in pancreatic β-cells and intestinal L-cells leads to an increase in intracellular cyclic AMP (cAMP). This signaling cascade ultimately results in glucose-dependent insulin (B600854) secretion and the release of incretin (B1656795) hormones such as glucagon-like peptide-1 (GLP-1).[5][6]
References
- 1. Cross-Species Differential Plasma Protein Binding of MBX-102/JNJ39659100: A Novel PPAR-γ Agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Assessment of Drug Plasma Protein Binding in Drug Discovery | Springer Nature Experiments [experiments.springernature.com]
- 3. creative-bioarray.com [creative-bioarray.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medkoo.com [medkoo.com]
- 6. fiercebiotech.com [fiercebiotech.com]
Technical Support Center: MBX-2982 and Potential Gastrointestinal Side Effects
This technical support center provides guidance for researchers, scientists, and drug development professionals on the potential gastrointestinal (GI) side effects of MBX-2982 in human subjects.
Frequently Asked Questions (FAQs)
Q1: What are the reported gastrointestinal side effects of MBX-2982 in human clinical trials?
A: Publicly available data from early-phase clinical trials of MBX-2982 indicate that the compound was generally well-tolerated. A Phase 1a study involving 60 healthy volunteers at doses ranging from 10-1000 mg reported no dose-related adverse events[1]. Similarly, two multiple ascending dose Phase 1 clinical trials concluded that MBX-2982 was "safe and generally well tolerated with no serious adverse events, adverse event trends or dose-limiting toxicities"[2]. A Phase 2a study in participants with Type 1 Diabetes also found the drug to be "generally safe and efficacious" with no serious safety or tolerability concerns[3].
It is important to note that detailed, quantitative data on the incidence of specific gastrointestinal adverse events from these trials are not available in the public domain.
Q2: How might MBX-2982 cause gastrointestinal side effects?
A: MBX-2982 is an agonist of the G protein-coupled receptor 119 (GPR119)[1]. Activation of GPR119, which is expressed in pancreatic islets and the gastrointestinal tract, stimulates the release of incretin (B1656795) hormones, most notably glucagon-like peptide-1 (GLP-1)[1]. GLP-1 receptor agonists are a well-established class of drugs for type 2 diabetes and obesity, and they are known to have a range of gastrointestinal side effects. Therefore, it is plausible that the increase in endogenous GLP-1 levels stimulated by MBX-2982 could lead to similar GI effects.
Q3: What are the common gastrointestinal side effects associated with increased GLP-1 receptor activation?
A: The most common GI side effects associated with GLP-1 receptor agonists include nausea, vomiting, diarrhea, and constipation[4]. The incidence of these effects is often dose-dependent and tends to be more pronounced at the beginning of treatment. While direct data for MBX-2982 is lacking, the known profile of GLP-1 receptor agonists provides a useful reference.
Q4: We are observing a higher-than-expected incidence of nausea in our subjects. What could be the cause and how can we troubleshoot this?
A: If you are observing a high incidence of nausea, consider the following:
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Dosage: Is the dosage of MBX-2982 being used comparable to those in the early-phase trials? Higher doses may lead to a greater incidence of side effects.
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Dose Titration: Was the dose escalated gradually? A slower dose titration schedule may improve tolerability.
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Food Intake: Nausea associated with GLP-1 receptor agonists can be exacerbated by large meals. Advise subjects to consume smaller, more frequent meals.
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Concomitant Medications: Are subjects taking other medications that could contribute to nausea? Review concomitant medications for potential drug interactions.
Troubleshooting Guide for Unexpected Gastrointestinal Events
| Observed Issue | Potential Cause | Troubleshooting Steps |
| Nausea and/or Vomiting | Increased GLP-1 levels slowing gastric emptying. | - Advise smaller, more frequent, low-fat meals.- Ensure adequate hydration.- Consider a slower dose escalation protocol.- Record the timing and severity of events in relation to dosing. |
| Diarrhea | Altered gut motility due to increased GLP-1. | - Ensure subjects maintain adequate fluid and electrolyte intake.- Advise avoiding foods that may exacerbate diarrhea.- Monitor for dehydration. |
| Constipation | Slowing of intestinal transit time. | - Encourage increased dietary fiber and fluid intake.- Advise regular physical activity.- Evaluate the need for a mild laxative if clinically indicated. |
Data on Gastrointestinal Side Effects of GLP-1 Receptor Agonists (as a proxy for MBX-2982)
As specific quantitative data for MBX-2982 is not available, the following table summarizes the incidence of common gastrointestinal adverse events reported for various GLP-1 receptor agonists in clinical trials. This is intended for informational purposes to highlight the potential side effect profile related to the mechanism of action.
| Adverse Event | Incidence Rate in GLP-1 RA Clinical Trials (%) |
| Nausea | 21.49% |
| Diarrhea | 10.62% |
| Vomiting | 9.10% |
| Dyspepsia | 8.67% |
| Constipation | 7.92% |
| Decreased Appetite | 5.49% |
| Source: Bayesian network meta-analysis of 48 randomized controlled trials[5][6] |
Experimental Protocols
While specific protocols for assessing GI side effects in MBX-2982 trials are not detailed in the available literature, a general approach based on standard clinical trial methodology would be employed.
Protocol for Assessment of Gastrointestinal Adverse Events in a Clinical Trial:
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Subject Recruitment: A cohort of subjects meeting the inclusion/exclusion criteria is recruited.
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Informed Consent: All subjects provide written informed consent after being fully informed of the potential risks, including potential gastrointestinal side effects.
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Baseline Assessment: A thorough medical history is taken, including any pre-existing gastrointestinal conditions. A baseline assessment of GI symptoms is conducted using a standardized questionnaire (e.g., the Gastrointestinal Symptom Rating Scale - GSRS).
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Randomization and Blinding: Subjects are randomized to receive either MBX-2982 or a placebo in a double-blind manner.
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Dosing and Monitoring: The study drug is administered according to the protocol-defined dosage and schedule. Subjects are monitored regularly for the occurrence of any adverse events.
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Adverse Event Reporting: All adverse events reported by the subjects or observed by the investigators are recorded in the case report form (CRF). This includes the nature of the event, its severity (mild, moderate, severe), duration, and the investigator's assessment of its relationship to the study drug.
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Symptom Questionnaires: Subjects may be asked to complete daily or weekly diaries to record any gastrointestinal symptoms. Standardized questionnaires are also administered at specified time points throughout the study.
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Data Analysis: The incidence of each gastrointestinal adverse event is calculated for both the MBX-2982 and placebo groups. Statistical analyses are performed to determine if there is a significant difference between the groups.
Visualizations
Signaling Pathway of MBX-2982
Caption: Mechanism of MBX-2982 leading to potential GI effects.
Experimental Workflow for Assessing GI Side Effects
Caption: Workflow for clinical assessment of GI side effects.
References
- 1. fiercebiotech.com [fiercebiotech.com]
- 2. Metabolex, Inc. Announces Positive Phase 1 Clinical Trial Results of MBX-2982 - BioSpace [biospace.com]
- 3. diabetesjournals.org [diabetesjournals.org]
- 4. mdpi.com [mdpi.com]
- 5. Frontiers | Comparative gastrointestinal adverse effects of GLP-1 receptor agonists and multi-target analogs in type 2 diabetes: a Bayesian network meta-analysis [frontiersin.org]
- 6. Comparative gastrointestinal adverse effects of GLP-1 receptor agonists and multi-target analogs in type 2 diabetes: a Bayesian network meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing MBX2982 dosage to minimize adverse effects
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with MBX2982. The information is designed to help optimize dosage and minimize potential adverse effects during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the most commonly reported adverse effects of this compound in clinical trials?
A1: Early-phase clinical trials reported that this compound was generally well-tolerated. A Phase 1a ascending-dose trial with doses ranging from 10 mg to 1000 mg observed no dose-related adverse events.[1] Similarly, a subsequent Phase 1b study was also completed without significant safety concerns. However, it is important to note that the development of MBX-2982 was discontinued (B1498344) during Phase II trials, with some sources citing adverse effects including hypoglycemia as a contributing factor.[2] Researchers should therefore remain vigilant for potential hypoglycemic events, especially in sensitive experimental models.
Q2: What is the mechanism of action of this compound and how might this relate to potential side effects?
A2: this compound is a potent and selective agonist of the G protein-coupled receptor 119 (GPR119).[3] GPR119 is primarily expressed on pancreatic beta cells and intestinal enteroendocrine L-cells. Its activation leads to a dual mechanism of action:
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Direct stimulation of glucose-dependent insulin (B600854) secretion from pancreatic beta cells.
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Promotion of glucagon-like peptide-1 (GLP-1) release from the gut.[3]
This dual action, while beneficial for glycemic control, carries a theoretical risk of hypoglycemia if insulin secretion is overly stimulated. Furthermore, GLP-1 is known to slow gastric emptying, which can lead to gastrointestinal side effects. Preclinical studies have shown that MBX-2982 significantly slows gastric emptying in mice.[4]
Q3: Are there potential gastrointestinal side effects to consider when using this compound?
A3: While specific data on gastrointestinal side effects for this compound in published clinical trials is limited, the broader class of drugs that increase GLP-1 levels (GLP-1 receptor agonists) are commonly associated with such effects. These can include nausea, vomiting, and diarrhea.[5][6] These effects are often dose-dependent and tend to decrease over time with continued use.[5] Researchers should be aware of these potential side effects, particularly when initiating experiments with higher concentrations of this compound.
Troubleshooting Guide
Minimizing Hypoglycemia Risk
| Symptom/Issue | Potential Cause | Recommended Action |
| Unexpectedly low glucose levels in cell culture or animal models. | Over-stimulation of insulin secretion by this compound, especially in low-glucose conditions. | - Perform a dose-response curve to determine the optimal concentration of this compound for the desired effect without causing hypoglycemia.- Ensure adequate glucose is available in the experimental medium or diet.- Consider a dose-escalation strategy, starting with lower concentrations and gradually increasing. |
| High variability in glucose readings between experimental subjects. | Differences in individual sensitivity to this compound. | - Increase the sample size to improve statistical power.- Monitor glucose levels at baseline and throughout the experiment to identify sensitive subjects.- Normalize data to baseline glucose levels for each subject. |
Managing Potential Gastrointestinal Effects
| Symptom/Issue | Potential Cause | Recommended Action |
| Reduced food intake or weight loss in animal models. | Delayed gastric emptying due to increased GLP-1 release, potentially leading to nausea. | - Start with a lower dose of this compound and gradually titrate upwards to allow for adaptation.- Monitor food and water intake daily.- If significant weight loss is observed, consider reducing the dose or frequency of administration. |
| Diarrhea or other signs of gastrointestinal distress. | Direct effects of GPR119 agonism on gut motility. | - Ensure animals have free access to water to prevent dehydration.- Assess stool consistency as a measure of gastrointestinal function.- If symptoms are severe or persistent, consider lowering the this compound dose. |
Experimental Protocols
In Vitro Assessment of Glucose-Dependent Insulin Secretion
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Cell Culture : Culture a pancreatic beta-cell line (e.g., MIN6, INS-1) in standard growth medium.
-
Pre-incubation : Seed cells in 24-well plates. Once confluent, wash the cells with a glucose-free Krebs-Ringer bicarbonate buffer (KRBB) and pre-incubate for 1-2 hours in KRBB containing a low glucose concentration (e.g., 2.8 mM).
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Stimulation : Aspirate the pre-incubation buffer and add fresh KRBB containing low (2.8 mM) or high (16.7 mM) glucose, with and without various concentrations of this compound (e.g., 0.1 nM to 10 µM).
-
Incubation : Incubate for 1-2 hours at 37°C.
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Sample Collection : Collect the supernatant for insulin measurement.
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Analysis : Measure insulin concentration in the supernatant using an ELISA kit.
In Vivo Assessment of Gastric Emptying in Mice
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Fasting : Fast mice overnight but allow free access to water.
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This compound Administration : Administer this compound or vehicle control via oral gavage.
-
Test Meal : After a set time (e.g., 30 minutes), administer a non-absorbable marker (e.g., phenol (B47542) red in a methylcellulose (B11928114) solution) via oral gavage.
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Euthanasia and Stomach Collection : At a predetermined time point (e.g., 20 minutes) after the test meal, euthanize the mice and clamp the pylorus and cardia.
-
Stomach Content Analysis : Carefully remove the stomach and place it in a tube with a basic solution to recover the phenol red. Homogenize the stomach and its contents.
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Quantification : Centrifuge the homogenate and measure the absorbance of the supernatant at 560 nm. Compare the amount of phenol red recovered from the stomachs of this compound-treated mice to that of vehicle-treated mice.
Visualizations
Caption: Dual mechanism of action of this compound.
Caption: Workflow for optimizing this compound dosage.
References
Technical Support Center: MBX2982 Preclinical Data Translation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the GPR119 agonist, MBX2982. The information addresses common challenges encountered when translating preclinical findings to human studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a selective, orally available agonist for the G protein-coupled receptor 119 (GPR119).[1] GPR119 is primarily expressed on pancreatic beta-cells and intestinal enteroendocrine L-cells. Its activation is believed to have a dual mechanism for improving glucose homeostasis:
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Directly stimulating glucose-dependent insulin (B600854) secretion from pancreatic beta-cells.
-
Indirectly promoting the release of incretin (B1656795) hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), from the gut, which in turn enhance insulin secretion.[2]
Q2: What were the key findings from preclinical studies of this compound?
Preclinical studies in rodent models demonstrated that this compound had a positive effect on glucose metabolism. Key findings include:
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Stimulation of glucose-stimulated insulin secretion (GSIS) from isolated islets.[2]
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Increased plasma GLP-1 and GIP levels during oral glucose tolerance tests (OGTTs) in mice and rats.[2]
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Reduction in blood glucose excursion during OGTTs in mice and rats.[2][3]
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In KK-Ay mice, a model for type 2 diabetes, four weeks of treatment with this compound significantly reduced fasting blood glucose and triglycerides, while increasing serum insulin.[3]
Q3: How did the clinical trial results for this compound in humans compare to the preclinical findings?
While preclinical results were promising, the effects of this compound in human clinical trials were more modest.
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A Phase 1a study in healthy volunteers showed that this compound was well-tolerated and demonstrated dose-dependent increases in GLP-1 and reductions in glucose following a mixed meal.[4]
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However, a Phase 2a study in participants with Type 1 Diabetes did not show a significant improvement in glucagon (B607659) counterregulatory responses to hypoglycemia.[5][6] While there was evidence of target engagement with a 17% higher GLP-1 response during a mixed-meal test compared to placebo, this did not translate to the desired clinical endpoint in this population.[5][6] This highlights a key challenge in translating the robust effects seen in preclinical animal models to humans.
Troubleshooting Guides
Issue 1: Discrepancy in Efficacy Between Preclinical Models and Human Subjects
Question: Why were the glucose-lowering effects of this compound less pronounced in humans compared to the strong efficacy signals observed in rodent models?
Possible Explanations and Troubleshooting:
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Species Differences in GPR119 Expression and Function: The expression levels and signaling pathways of GPR119 may differ between rodents and humans. It is crucial to validate target expression in relevant human tissues.
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Pharmacokinetic Differences: The absorption, distribution, metabolism, and excretion (ADME) properties of this compound can vary significantly across species. As shown in the tables below, direct comparisons of pharmacokinetic parameters are essential. A higher unbound drug concentration at the target tissue in preclinical models could lead to greater efficacy.
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Off-target Effects: While reported to be selective, subtle off-target effects in preclinical species could have contributed to the observed efficacy. Comprehensive off-target screening against a panel of human receptors and enzymes is recommended.
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Complexity of Human Metabolism: The intricate and highly regulated nature of human glucose homeostasis may involve redundant pathways that compensate for the effects of a single-target agent like a GPR119 agonist.
Issue 2: Variability in In Vitro Potency Measurements
Question: My in vitro cAMP assay results for this compound show a different EC50 value than what is reported in the literature. What could be the cause?
Possible Explanations and Troubleshooting:
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Assay Conditions: The pEC50 of this compound has been shown to shift depending on the assay conditions, such as acute versus sustained stimulation. In one report, the acute pEC50 was 8.79, while the sustained response pEC50 was 7.03, indicating a significant fold shift.[1] Ensure your assay protocol, including incubation times and cell washing steps, is consistent with the intended measurement.
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Cell Line and Receptor Expression: The cell line used and the expression level of the GPR119 receptor can impact the measured potency. Use a validated cell line with stable receptor expression.
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Reagent Quality: The quality and concentration of reagents, including this compound, cAMP detection reagents, and cell culture media, can affect the results. Ensure all reagents are of high quality and accurately prepared.
Data Presentation
Table 1: In Vitro Potency of this compound
| Assay Type | Cell Line | Parameter | Value | Reference |
| cAMP Accumulation | CHO cells expressing human GPR119 | pEC50 (acute) | 8.79 ± 0.12 | [1] |
| cAMP Accumulation | CHO cells expressing human GPR119 | pEC50 (sustained) | 7.03 ± 0.13 | [1] |
Table 2: Preclinical Pharmacokinetics of this compound
| Species | Formulation | Dose | Bioavailability | Reference |
| Rat | Suspension (0.4% CMC) | 4 mg/kg (oral) | 35.2% | [3] |
| Rat | Solution (DMSO:Cremopor EL:NS=1:1:8) | 4 mg/kg (oral) | 98.2% | [3] |
Note: A comprehensive public dataset of pharmacokinetic parameters (Cmax, Tmax, half-life) for this compound across multiple preclinical species (e.g., mouse, dog) and a direct comparison to human data is not available.
Table 3: Preclinical Efficacy of this compound in Rodent Models
| Species/Model | Treatment | Key Findings | Reference |
| KM Mice | Single oral doses of 3, 10, and 30 mg/kg | Reduced blood glucose at all tested time points in an OGTT. | [3] |
| KK-Ay Mice | 10 and 30 mg/kg for 4 weeks | Significantly reduced fasting blood glucose and triglycerides; significantly increased serum insulin. | [3] |
| C57BL/6 Mice | 10 mg/kg oral gavage | Increased plasma GLP-1 levels without a glucose load. | [1] |
Note: Specific quantitative data with measures of variability (e.g., mean ± SEM) for blood glucose and incretin hormone levels from these studies are not consistently available in the public domain.
Experimental Protocols
In Vitro cAMP Accumulation Assay (Representative Protocol)
This protocol is a representative example for measuring the in vitro potency of this compound.
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Cell Culture: Culture CHO cells stably expressing human GPR119 in appropriate media and conditions.
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Cell Plating: Seed cells into a 96-well plate and allow them to adhere and reach the desired confluency.
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Compound Preparation: Prepare a serial dilution of this compound in a suitable solvent (e.g., DMSO) and then dilute in assay buffer to the final desired concentrations.
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Assay Procedure:
-
Wash the cells with assay buffer.
-
Add the diluted this compound or vehicle control to the wells.
-
Incubate the plate at room temperature for a specified time (e.g., 30 minutes for acute response).
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Lyse the cells and measure intracellular cAMP levels using a commercially available kit (e.g., HTRF, ELISA).
-
-
Data Analysis: Plot the cAMP response against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 or pEC50 value.[1]
In Vivo Oral Glucose Tolerance Test (OGTT) in Mice (Representative Protocol)
This protocol is a representative example for assessing the in vivo efficacy of this compound.
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Animal Acclimation: Acclimate male C57BL/6 mice to the housing conditions for at least one week.
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Fasting: Fast the mice overnight (approximately 16 hours) with free access to water.[6]
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Baseline Measurements: Record the body weight of each mouse. Collect a baseline blood sample (t=0) via tail snip to measure fasting blood glucose.
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Compound Administration: Administer this compound or vehicle control via oral gavage at the desired dose (e.g., 10 mg/kg).
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Glucose Challenge: After a specified time following compound administration (e.g., 30 minutes), administer a glucose solution (e.g., 2 g/kg body weight) via oral gavage.
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Blood Sampling: Collect blood samples at various time points after the glucose challenge (e.g., 15, 30, 60, and 120 minutes) to measure blood glucose levels.
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Data Analysis: Plot the blood glucose concentrations over time for each treatment group. Calculate the area under the curve (AUC) for the glucose excursion to quantify the effect of this compound on glucose tolerance.
Mandatory Visualizations
Caption: this compound signaling pathway in intestinal L-cells and pancreatic β-cells.
Caption: A representative experimental workflow for evaluating a GPR119 agonist.
Caption: Logical relationship of challenges in translating preclinical data to humans.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Pharmacology and Pharmacokinetics Studies of MBX-2982, A Novel GPR119 Agonists [journal11.magtechjournal.com]
- 4. researchgate.net [researchgate.net]
- 5. protocols.io [protocols.io]
- 6. Oral Glucose Tolerance Test | Taconic Biosciences [taconic.com]
Troubleshooting MBX2982 in vitro assay reproducibility
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers utilizing MBX2982 in in vitro settings. Our goal is to help you achieve reproducible and reliable results in your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during in vitro assays with this compound, a selective G protein-coupled receptor 119 (GPR119) agonist.
Q1: My cAMP assay results with this compound are highly variable. What are the potential causes?
High variability in cAMP assays can stem from several factors. Here's a checklist of potential issues and solutions:
-
Cell Health and Passage Number: Ensure your cells are healthy, within a consistent and low passage number range, and not overgrown. High passage numbers can lead to changes in receptor expression and signaling capacity.
-
Inconsistent Cell Seeding: Uneven cell distribution in your assay plate is a common source of variability. Ensure a homogenous cell suspension before and during plating.
-
"Edge Effects" on Microplates: Wells on the edge of the plate are more prone to evaporation, leading to changes in reagent concentrations. To mitigate this, you can avoid using the outer wells or fill them with sterile buffer or media to maintain humidity.
-
Pipetting Errors: Inaccurate or inconsistent pipetting can significantly impact results. Ensure your pipettes are calibrated and use consistent technique. For high-throughput screening, consider using automated liquid handlers.
-
Reagent Preparation and Stability: Prepare fresh dilutions of this compound from a stock solution for each experiment. Avoid repeated freeze-thaw cycles of reagents. Ensure all buffers and media are at the correct pH and temperature.
Q2: I am observing a low or no signal in my cAMP assay with this compound.
A weak or absent signal can be frustrating. Consider the following troubleshooting steps:
-
Suboptimal this compound Concentration: Ensure you are using a concentration range that is appropriate for your cell system. Perform a full dose-response curve to determine the optimal concentration.
-
Low Receptor Expression: The cell line you are using may not express sufficient levels of GPR119. Verify receptor expression using techniques like qPCR or western blotting. If using a transient transfection system, you may need to optimize the transfection conditions.
-
Phosphodiesterase (PDE) Activity: Intracellular PDEs rapidly degrade cAMP. The inclusion of a PDE inhibitor, such as IBMX, is often necessary to accumulate a detectable cAMP signal.[1] You may need to optimize the concentration of the PDE inhibitor for your specific cell line.
-
Assay Detection Sensitivity: The sensitivity of your cAMP detection kit may be insufficient. Consider using a more sensitive assay format, such as HTRF (Homogeneous Time-Resolved Fluorescence).
Q3: The EC50 value for this compound in my assay is different from published values.
Discrepancies in EC50 values can arise from differences in experimental conditions. Here are some factors that can influence the apparent potency of this compound:
-
Cell Line: The EC50 of a compound can vary significantly between different cell lines due to differences in receptor expression levels, G protein coupling efficiency, and downstream signaling components.
-
Assay Format: Different assay technologies (e.g., luminescence, fluorescence, HTRF) can yield different EC50 values.
-
Assay Buffer Composition: The presence of serum, albumin, or other components in the assay buffer can affect the free concentration of this compound and its interaction with the receptor.
-
Incubation Time: The duration of compound incubation can influence the measured response. Ensure you are using a consistent and appropriate incubation time.
-
Data Analysis: The method used to fit the dose-response curve can impact the calculated EC50 value. Use a standard four-parameter logistic equation for curve fitting.
Q4: I am setting up a calcium mobilization assay for GPR119. What are the key considerations?
While GPR119 is primarily a Gs-coupled receptor that signals through cAMP, it is possible to measure its activity using a calcium mobilization assay by co-expressing a promiscuous G protein, such as Gα16, or a chimeric G protein like Gαqi5.[2] Here are some key points to consider:
-
G Protein Co-expression: Efficient co-expression of the appropriate G protein is crucial to redirect the GPR119 signal to the phospholipase C (PLC) pathway, which leads to calcium release.
-
Calcium Indicator Dye Loading: Proper loading of a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) is essential. Optimize dye concentration and incubation time to achieve a good signal-to-noise ratio without causing cellular toxicity.
-
Rapid Kinetics: The calcium response to GPCR activation is often transient. Use a plate reader with kinetic read capabilities (like a FLIPR™ system) to capture the peak signal immediately after compound addition.
-
Positive Controls: Use a known agonist for an endogenous Gq-coupled receptor in your cell line or a calcium ionophore (e.g., ionomycin) to confirm that the cells are healthy and the dye is loaded correctly.
Quantitative Data Summary
The following tables summarize representative quantitative data for this compound and other GPR119 agonists in various in vitro assays. Note that these values are illustrative and can vary based on specific experimental conditions.
Table 1: this compound Potency in cAMP Accumulation Assays
| Cell Line | Assay Format | pEC50 (Mean ± SEM) | EC50 (nM) | Reference |
| HEK-GPR119 | GloSensor™ cAMP Assay (Acute) | 8.79 ± 0.12 | 1.6 | [3] |
| HEK-GPR119 | GloSensor™ cAMP Assay (Sustained) | 7.03 ± 0.13 | 93.3 | [3] |
| CHO cells expressing human GPR119 | FRET assay | - | 3.9 | [4] |
| CHO cells expressing mouse GPR119 | FRET assay | - | 66 | [4] |
| CHO cells expressing rat GPR119 | FRET assay | - | 40 | [4] |
Table 2: Potency of Various GPR119 Agonists
| Compound | Cell Line | Assay Type | EC50 | Reference |
| AR-231,453 | HEK-GPR119 | GloSensor™ cAMP (Acute) | pEC50 = 8.93 ± 0.17 | [3] |
| AR-231,453 | HEK-GPR119 | GloSensor™ cAMP (Sustained) | pEC50 = 8.67 ± 0.11 | [3] |
| AS1269574 | HEK293 transiently expressing hGPR119 | cAMP Assay | 2.5 µM | [4] |
| PSN632408 | HEK-293 expressing hGPR119 | cAMP Assay | 1.9 µM | [4] |
| Oleoylethanolamide (OEA) | HEK-293 expressing hGPR119 | cAMP Assay | 2.9 µM | [4] |
| APD597 | CHO cells expressing hGPR119 | cAMP Assay | 46 nM | [5] |
Experimental Protocols
Detailed methodologies for key in vitro assays are provided below. These protocols are intended as a starting point and may require optimization for your specific cell lines and experimental setup.
Protocol 1: this compound cAMP Accumulation Assay (HTRF)
This protocol outlines the measurement of intracellular cAMP levels in response to this compound using a Homogeneous Time-Resolved Fluorescence (HTRF) assay.
Materials:
-
HEK293 cells stably expressing human GPR119 (HEK-GPR119)
-
Cell culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)
-
Assay buffer (e.g., HBSS with 20 mM HEPES, pH 7.4)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
3-isobutyl-1-methylxanthine (IBMX) stock solution (e.g., 100 mM in DMSO)
-
HTRF cAMP assay kit
-
White, low-volume 384-well plates
Procedure:
-
Cell Culture: Culture HEK-GPR119 cells according to standard protocols. Passage cells at 80-90% confluency and use cells within a low passage number range.
-
Cell Seeding: Harvest cells and resuspend in assay buffer. Perform a cell count and adjust the density to the desired concentration (e.g., 2 x 10^5 cells/mL). Seed 5 µL of the cell suspension into each well of a 384-well plate.
-
Compound Preparation: Prepare a serial dilution of this compound in assay buffer containing a final concentration of 0.5 mM IBMX. The final DMSO concentration in the assay should be kept below 0.5%.
-
Cell Stimulation: Add 5 µL of the diluted this compound or vehicle control to the appropriate wells.
-
Incubation: Incubate the plate at room temperature for 30-60 minutes.
-
cAMP Detection: Add 5 µL of the HTRF cAMP-d2 reagent followed by 5 µL of the HTRF anti-cAMP cryptate reagent to each well.
-
Final Incubation: Incubate the plate for 60 minutes at room temperature, protected from light.
-
Plate Reading: Read the plate on an HTRF-compatible plate reader at 620 nm and 665 nm.
-
Data Analysis: Calculate the HTRF ratio (665nm/620nm * 10,000) and convert it to cAMP concentration using a standard curve. Plot the cAMP concentration against the log of the this compound concentration and fit the data using a four-parameter logistic equation to determine the EC50.
Protocol 2: this compound Calcium Mobilization Assay (FLIPR)
This protocol describes the measurement of intracellular calcium mobilization in response to this compound in cells co-expressing GPR119 and a promiscuous G protein.
Materials:
-
HEK293 cells co-expressing human GPR119 and Gα16 (or a similar promiscuous G protein)
-
Cell culture medium
-
Assay buffer (e.g., HBSS with 20 mM HEPES, pH 7.4)
-
This compound stock solution (10 mM in DMSO)
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
Black-walled, clear-bottom 96- or 384-well plates
Procedure:
-
Cell Seeding: Seed the cells into the assay plates and culture overnight to form a confluent monolayer.
-
Dye Loading: Prepare a dye loading solution containing Fluo-4 AM and probenecid in assay buffer. Remove the culture medium from the cells and add the dye loading solution. Incubate for 45-60 minutes at 37°C.
-
Washing: Gently wash the cells with assay buffer to remove excess dye.
-
Compound Preparation: Prepare a serial dilution of this compound in assay buffer.
-
Calcium Measurement: Place the cell plate into a FLIPR™ or similar instrument. Set the instrument to record a baseline fluorescence reading for 10-20 seconds. The instrument will then automatically add the this compound dilutions to the wells and continue to record the fluorescence signal for an additional 1-2 minutes.
-
Data Analysis: The change in fluorescence (peak signal - baseline) is used as a measure of the calcium response. Plot the change in fluorescence against the log of the this compound concentration and fit the data to determine the EC50.
Visualizations
The following diagrams illustrate key concepts related to this compound and its in vitro assays.
References
- 1. diabetesjournals.org [diabetesjournals.org]
- 2. A FLIPR Assay for Evaluating Agonists and Antagonists of GPCR Heterodimers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Recent Advances in the Discovery of GPR119 Agonists | New Therapeutic Strategies for Type 2 Diabetes | Books Gateway | Royal Society of Chemistry [books.rsc.org]
- 5. file.medchemexpress.com [file.medchemexpress.com]
MBX2982 Technical Support Center: Mitigating Limitations in Long-Term Studies
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address potential challenges encountered during long-term experimental studies involving MBX2982, a GPR119 agonist. Our aim is to equip researchers with the necessary information to anticipate and mitigate limitations, ensuring the generation of robust and reliable data.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section is formatted in a question-and-answer style to directly address specific issues that may arise during your experiments with this compound.
In Vitro Assay Troubleshooting
Question 1: We are observing a diminishing response (tachyphylaxis) to this compound in our cell-based assays after repeated or prolonged exposure. What could be the cause and how can we mitigate this?
Answer: Diminished responsiveness to this compound with extended exposure is a potential limitation that may be attributed to GPR119 receptor desensitization or downregulation. This is a common phenomenon for G protein-coupled receptors (GPCRs) upon continuous stimulation.
Troubleshooting Steps:
-
Confirm GPR119 Expression: Initially, verify consistent GPR119 expression in your cell line at both the mRNA and protein levels throughout the experiment's duration.
-
Optimize Agonist Concentration and Exposure Time: Determine the minimal effective concentration of this compound and the shortest exposure time required to elicit the desired biological response. Continuous exposure to high concentrations can accelerate receptor desensitization.
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Implement Washout Periods: Introduce washout periods in your experimental design. After an initial stimulation with this compound, remove the compound and allow the cells to recover in agonist-free media for a defined period before restimulation. This can help restore receptor sensitivity.
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Assess Receptor Desensitization: To quantify desensitization, perform a time-course experiment. Measure the functional response (e.g., cAMP accumulation) at various time points after continuous exposure to this compound. A decline in the response over time, despite the continued presence of the agonist, indicates desensitization.
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Investigate β-arrestin Recruitment: GPR119 desensitization may be mediated by β-arrestin recruitment. Consider performing β-arrestin recruitment assays to investigate this mechanism.
Question 2: We are concerned about potential off-target effects of this compound in our long-term cell culture experiments. How can we assess and control for these?
Answer: While this compound is a selective GPR119 agonist, the possibility of off-target effects, especially in long-term studies, should be considered. These effects can arise from interactions with other receptors or signaling pathways.
Troubleshooting Steps:
-
Utilize GPR119 Knockdown/Knockout Models: The most definitive way to identify GPR119-independent effects is to use a cell line where GPR119 has been knocked down (e.g., using siRNA) or knocked out (e.g., using CRISPR/Cas9). If an observed effect of this compound persists in the absence of GPR119, it is likely an off-target effect.
-
Perform Comprehensive Off-Target Screening: For a thorough analysis, consider utilizing commercially available off-target screening services (e.g., Eurofins SafetyScreen, CEREP BioPrint). These panels can screen this compound against a wide range of receptors, ion channels, and enzymes to identify potential off-target interactions.
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Investigate Cannabinoid Receptor Interaction: Given that some endocannabinoids can activate GPR119, it is prudent to investigate potential cross-reactivity with cannabinoid receptors (CB1 and CB2), especially if your experimental system expresses these receptors. This can be assessed through competitive binding assays or functional assays specific to cannabinoid receptor signaling.
-
Include Structurally Unrelated GPR119 Agonists: As a control, test the effects of other structurally distinct GPR119 agonists. If a particular cellular response is observed only with this compound and not with other GPR119 agonists, it may suggest an off-target effect specific to the chemical scaffold of this compound.
In Vivo Study Troubleshooting
Question 3: In our long-term rodent studies, the glucose-lowering effect of this compound appears to wane over time. What are the potential reasons and how can we address this?
Answer: A reduction in the in vivo efficacy of this compound over time can be due to several factors, including metabolic adaptation, changes in receptor expression, or the development of tolerance.
Troubleshooting Steps:
-
Pharmacokinetic Analysis: Conduct pharmacokinetic (PK) studies at different time points during the long-term study to ensure that the observed decrease in efficacy is not due to altered drug metabolism or clearance over time.
-
Re-evaluate Dosing Regimen: The initial dosing regimen may need adjustment for long-term administration. Consider intermittent dosing schedules (e.g., once daily versus continuous administration) to potentially prevent sustained receptor activation and subsequent desensitization.
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Assess Incretin (B1656795) Response: Since a major component of this compound's action is the stimulation of incretin (GLP-1 and GIP) release, measure plasma levels of these hormones at various stages of the study. A diminished incretin response could contribute to the reduced glucose-lowering effect.
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Histological Analysis of Pancreatic Islets and Intestinal L-cells: At the end of the study, perform immunohistochemical analysis to assess GPR119 expression and the health and morphology of pancreatic β-cells and intestinal L-cells.
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Combination Therapy: In preclinical models, combining GPR119 agonists with other antidiabetic agents, such as DPP-4 inhibitors, has shown synergistic effects. This could be a strategy to maintain efficacy over the long term.
Question 4: We have observed some gastrointestinal side effects (e.g., changes in stool consistency, reduced food intake) in our animal models during long-term treatment with this compound. How should we interpret and manage this?
Answer: Gastrointestinal side effects have been reported for some GPR119 agonists. These effects could be related to the stimulation of GLP-1 secretion, which is known to delay gastric emptying.
Troubleshooting Steps:
-
Dose-Response Assessment: Determine if the observed GI effects are dose-dependent. Using the lowest effective dose of this compound may help to minimize these side effects.
-
Monitor Food Intake and Body Weight: Carefully monitor daily food intake and body weight. A transient reduction in food intake may be expected, but a sustained and significant decrease could indicate a more severe adverse effect.
-
Gastric Emptying Studies: To directly assess the impact on gastrointestinal motility, perform gastric emptying studies in treated versus control animals.
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Control for GLP-1-Mediated Effects: To determine if the GI effects are primarily mediated by GLP-1, consider co-administering a GLP-1 receptor antagonist. If the side effects are attenuated, it would suggest a GLP-1-dependent mechanism.
Data Presentation
Table 1: Summary of Preclinical Pharmacokinetic Parameters of this compound
| Species | Administration | Dose (mg/kg) | Bioavailability (%) | T1/2 (hours) |
| Rat | Oral (Suspension) | 4 | 35.2[1] | N/A |
| Rat | Oral (Solution) | 4 | 98.2[1] | N/A |
| Healthy Volunteers | Oral (Single Dose) | 10 - 1000 | Rapidly absorbed | Consistent with once-daily dosing[2] |
Table 2: Summary of In Vivo Efficacy of this compound in Preclinical Models
| Animal Model | Duration | Dose (mg/kg) | Key Findings | Reference |
| KM Mice | Single Dose | 3, 10, 30 | Reduced blood glucose at all tested points. | [1] |
| KK-Ay Mice | 4 weeks | 10, 30 | Significantly reduced fasting blood glucose and triglycerides; remarkably increased serum insulin. | [1] |
| C57BL/6 Mice | Single Dose | 10 | Increased plasma GLP-1 levels without a glucose load. | [3] |
Experimental Protocols
Protocol 1: In Vitro cAMP Accumulation Assay to Assess GPR119 Agonist Potency and Desensitization
Objective: To measure the potency of this compound in stimulating cAMP production in cells expressing GPR119 and to assess receptor desensitization upon prolonged exposure.
Materials:
-
HEK293 cells stably expressing human GPR119 (or other suitable cell line)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Assay buffer (e.g., HBSS with 20 mM HEPES and 500 µM IBMX)
-
This compound
-
Forskolin (B1673556) (positive control)
-
cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based)
-
384-well white microplates
Procedure:
-
Cell Seeding: Seed HEK293-hGPR119 cells into a 384-well plate at a density of 5,000-10,000 cells per well and incubate overnight.
-
Compound Preparation: Prepare serial dilutions of this compound and forskolin in assay buffer.
-
Agonist Stimulation (for Potency):
-
Remove culture medium and add the compound dilutions to the cells.
-
Incubate for 30 minutes at room temperature.
-
-
Desensitization Protocol:
-
Pre-treat cells with a fixed concentration of this compound (e.g., EC80) for various time points (e.g., 0, 30, 60, 120, 240 minutes).
-
After the pre-treatment period, wash the cells with assay buffer.
-
Re-stimulate the cells with a challenge concentration of this compound (e.g., EC80) for 30 minutes.
-
-
Lysis and Detection: Add the lysis buffer and detection reagents from the cAMP assay kit according to the manufacturer's protocol.
-
Measurement: Read the plate on a compatible plate reader.
-
Data Analysis:
-
For potency, calculate the EC50 value by fitting the data to a sigmoidal dose-response curve.
-
For desensitization, plot the cAMP response to the challenge dose against the pre-treatment time. A decrease in the response over time indicates desensitization.
-
Protocol 2: In Vivo Oral Glucose Tolerance Test (OGTT)
Objective: To evaluate the effect of long-term this compound administration on glucose tolerance in a rodent model.
Materials:
-
C57BL/6 mice or a diabetic mouse model (e.g., db/db mice)
-
This compound formulated for oral gavage
-
Glucose solution (2 g/kg body weight)
-
Glucometer and test strips
Procedure:
-
Long-Term Dosing: Administer this compound or vehicle to the animals daily via oral gavage for the desired study duration (e.g., 4, 8, or 12 weeks).
-
Fasting: At the end of the treatment period, fast the mice overnight (approximately 16 hours) with free access to water.
-
Baseline Glucose: Measure the baseline blood glucose level (t=0) from a tail snip.
-
Final Compound Administration: Administer the final dose of this compound or vehicle.
-
Glucose Challenge: After 30-60 minutes, administer the glucose solution via oral gavage.
-
Blood Glucose Monitoring: Measure blood glucose levels at 15, 30, 60, 90, and 120 minutes after the glucose challenge.
-
Data Analysis:
-
Plot the mean blood glucose concentration over time for each treatment group.
-
Calculate the area under the curve (AUC) for the glucose excursion to quantify the overall effect on glucose tolerance.
-
Mandatory Visualizations
Caption: GPR119 signaling pathway upon this compound binding.
Caption: Workflow for assessing GPR119 receptor desensitization.
Caption: Troubleshooting logic for diminished in vitro response.
References
- 1. GPR119, a novel G protein-coupled receptor target for the treatment of type 2 diabetes and obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Randomized Controlled, Double-Masked, Crossover Study of a GPR119 Agonist on Glucagon Counterregulation During Hypoglycemia in Type 1 Diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
Validation & Comparative
GPR119 Agonists: A Comparative Analysis of MBX2982 and GSK1292263
For Researchers, Scientists, and Drug Development Professionals
G protein-coupled receptor 119 (GPR119) has emerged as a promising therapeutic target for type 2 diabetes due to its role in glucose homeostasis. Activation of GPR119, predominantly expressed on pancreatic β-cells and intestinal L-cells, stimulates glucose-dependent insulin (B600854) secretion and the release of incretin (B1656795) hormones such as glucagon-like peptide-1 (GLP-1). This dual mechanism has led to the development of several GPR119 agonists, with MBX2982 and GSK1292263 being two notable examples that have progressed to clinical evaluation. This guide provides a comparative analysis of these two compounds, supported by experimental data, to aid researchers in understanding their distinct profiles.
Mechanism of Action: GPR119 Signaling
Both this compound and GSK1292263 are agonists of the GPR119 receptor, which is coupled to the Gαs protein. Upon agonist binding, Gαs activates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). In pancreatic β-cells, elevated cAMP enhances glucose-stimulated insulin secretion (GSIS). In intestinal L-cells, increased cAMP levels stimulate the secretion of GLP-1, which in turn further potentiates insulin release from β-cells.
In Vitro Potency
The in vitro potency of this compound and GSK1292263 has been evaluated using cAMP accumulation assays in cell lines overexpressing the human GPR119 receptor.
| Compound | Assay | Cell Line | Potency (EC50 / pEC50) | Reference |
| This compound | cAMP accumulation | CHO cells | 5 µM | [1] |
| This compound | cAMP accumulation | Not specified | 3.9 nM | [2] |
| GSK1292263 | cAMP accumulation | In vitro reporter assay | pEC50 = 6.9 (~126 nM) | [3][4] |
| GSK1292263 | GLP-1 secretion | GLUTag cells | pEC50 = 8.5 | [3][5] |
Note: There is a significant discrepancy in the reported EC50 values for this compound in the literature, which may be due to different assay conditions or cell lines used.
Preclinical In Vivo Efficacy
Both compounds have demonstrated efficacy in animal models, primarily through oral glucose tolerance tests (OGTTs).
This compound
In a study with normal KM mice, oral administration of this compound at doses of 3, 10, and 30 mg/kg reduced blood glucose at all tested time points during an OGTT.[6] Furthermore, in KK-Ay diabetic mice, four weeks of treatment with this compound (10 and 30 mg/kg) significantly reduced fasting blood glucose and triglycerides, while increasing serum insulin.[6] At a dose of 30 mg/kg, this compound also significantly reduced the area under the glucose curve (AUC) during an OGTT in these mice.[6] Another study in C57BL/6 mice showed that a 10 mg/kg dose of MBX-2982 increased plasma GLP-1 levels even without a glucose challenge.[1]
GSK1292263
In male Sprague-Dawley rats, a single dose of GSK1292263 (3-30 mg/kg) increased circulating levels of GLP-1, gastric inhibitory polypeptide (GIP), and peptide YY (PYY).[7] During an OGTT in these rats, GSK1292263 led to greater increases in total GLP-1, GIP, and PYY compared to vehicle, and was associated with a decrease in the glucose AUC, although insulin responses were not significantly different.[7]
Pharmacokinetics
| Compound | Species | Administration | Bioavailability | Half-life | Reference |
| This compound | Rat | Oral (4 mg/kg) | 35.2% (suspension), 98.2% (solution) | Not specified | [6] |
| This compound | Human | Oral (10-1000 mg) | Not specified | Consistent with once-daily dosing | [8] |
| GSK1292263 | Human | Oral | Not specified | 12-18 hours | [7] |
Clinical Trial Insights
Both this compound and GSK1292263 have been evaluated in Phase 1 and Phase 2 clinical trials.
This compound
Phase 1a studies in healthy volunteers showed that this compound was well-tolerated at doses up to 1000 mg, with a pharmacokinetic profile suitable for once-daily dosing.[8] Dose-dependent reductions in glucose and increases in GLP-1 were observed following a mixed meal.[8] A Phase 2 study in patients with type 2 diabetes has been completed.[9] Interestingly, a Phase 2a trial in participants with type 1 diabetes found that while this compound (600 mg daily for 14 days) increased GLP-1 response during a mixed-meal test by 17% compared to placebo, it did not improve the glucagon (B607659) counterregulatory response to hypoglycemia.[10]
GSK1292263
Clinical studies in subjects with type 2 diabetes revealed that GSK1292263 did not significantly improve glucose control.[11] However, it demonstrated profound effects on circulating gut hormones, significantly increasing plasma total PYY levels.[11] When co-administered with metformin, GSK1292263 augmented post-prandial total GLP-1 levels.[11] The compound was generally well-tolerated.[11]
Head-to-Head Comparison
A direct comparative study showed that both this compound and GSK1292263 suppress T090-induced SREBP-1 expression and the mRNA levels of its target genes (FAS, ACC, and SCD-1) in primary cultured hepatocytes and HepG2 cells.[1] This suggests a potential role for GPR119 agonists in modulating hepatic lipogenesis.
Experimental Protocols
In Vitro cAMP Assay
A common method to assess the potency of GPR119 agonists is the measurement of intracellular cAMP accumulation in a stable cell line expressing the receptor, such as HEK293 or CHO cells.
Protocol:
-
Cell Seeding: Seed HEK293 or CHO cells stably expressing human GPR119 into a 384-well plate and incubate overnight.[12]
-
Compound Preparation: Prepare serial dilutions of the test compounds (e.g., this compound, GSK1292263) and a reference agonist.[12]
-
Cell Stimulation: Remove the culture medium and add the compound dilutions to the cells.[12]
-
Incubation: Incubate the plate for approximately 30 minutes at room temperature.[12]
-
Lysis and Detection: Add a lysis buffer and detection reagents from a commercial cAMP assay kit (e.g., HTRF).[12]
-
Measurement: Read the plate on a compatible reader.[12]
-
Data Analysis: Calculate the ratio of the fluorescence signals and plot against the compound concentration to determine the EC50 value.[12]
In Vivo Oral Glucose Tolerance Test (OGTT)
The OGTT is a standard procedure to evaluate the effect of a compound on glucose disposal in vivo.
Protocol:
-
Fasting: Fast mice overnight (approximately 16 hours) with free access to water.[12]
-
Baseline Glucose: Measure the baseline blood glucose level from a tail snip.[12]
-
Compound Administration: Administer the test compound (e.g., this compound, GSK1292263) or vehicle via oral gavage.[12]
-
Glucose Challenge: After a set period (e.g., 30-60 minutes), administer a glucose solution (e.g., 2 g/kg body weight) orally.[13]
-
Blood Glucose Monitoring: Measure blood glucose levels at various time points (e.g., 15, 30, 60, 90, and 120 minutes) after the glucose challenge.[13]
-
Data Analysis: Plot blood glucose levels over time and calculate the area under the curve (AUC) to assess glucose tolerance.[14]
Conclusion
This compound and GSK1292263 are both orally available GPR119 agonists that have demonstrated preclinical efficacy in improving glucose homeostasis. This compound has shown promise in dose-dependently reducing glucose and increasing GLP-1 in early clinical trials. In contrast, while GSK1292263 also modulates gut hormones, its effect on glycemic control in patients with type 2 diabetes was not significant in the reported studies. The discrepancy in the reported in vitro potency of this compound highlights the importance of standardized assay conditions for direct comparison. Further research, including head-to-head clinical trials with standardized endpoints, would be necessary to definitively determine the comparative therapeutic potential of these two GPR119 agonists. The insights from their development pathways provide valuable information for the future design and evaluation of novel GPR119-targeting therapies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. GPR119 agonist enhances gefitinib responsiveness through lactate-mediated inhibition of autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Gut Hormone Pharmacology of a Novel GPR119 Agonist (GSK1292263), Metformin, and Sitagliptin in Type 2 Diabetes Mellitus: Results from Two Randomized Studies | PLOS One [journals.plos.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Gut Hormone Pharmacology of a Novel GPR119 Agonist (GSK1292263), Metformin, and Sitagliptin in Type 2 Diabetes Mellitus: Results from Two Randomized Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pharmacology and Pharmacokinetics Studies of MBX-2982, A Novel GPR119 Agonists [journal11.magtechjournal.com]
- 7. | BioWorld [bioworld.com]
- 8. fiercebiotech.com [fiercebiotech.com]
- 9. MBX-2982 / Gilead [delta.larvol.com]
- 10. A Randomized Controlled, Double-Masked, Crossover Study of a GPR119 Agonist on Glucagon Counterregulation During Hypoglycemia in Type 1 Diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. Oral Glucose Tolerance Test | Taconic Biosciences [taconic.com]
A Comparative In Vivo Efficacy Analysis of GPR119 Agonists: MBX-2982 and AR231453
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive in vivo comparison of two selective G protein-coupled receptor 119 (GPR119) agonists, MBX-2982 and AR231453. Both compounds have been investigated for their therapeutic potential in type 2 diabetes due to their ability to stimulate glucose-dependent insulin (B600854) secretion and the release of incretin (B1656795) hormones. This document summarizes key experimental data, details relevant protocols, and visualizes the underlying signaling pathways and experimental workflows to facilitate an objective evaluation of their respective in vivo efficacy.
Mechanism of Action: The GPR119 Signaling Pathway
MBX-2982 and AR231453 exert their effects by activating GPR119, a Gαs-coupled receptor predominantly expressed on pancreatic β-cells and intestinal enteroendocrine L-cells.[1][2] Activation of GPR119 in pancreatic β-cells directly stimulates glucose-dependent insulin secretion. In intestinal L-cells, GPR119 activation leads to the release of incretin hormones, most notably glucagon-like peptide-1 (GLP-1), which in turn potentiates insulin secretion from β-cells in a glucose-dependent manner.[1][2][3] This dual mechanism of action makes GPR119 an attractive target for the treatment of type 2 diabetes. The signaling cascade initiated by GPR119 activation involves the stimulation of adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) levels.[1]
In Vivo Efficacy Comparison
The following tables summarize the in vivo efficacy of MBX-2982 and AR231453 from various preclinical studies. It is important to note that direct head-to-head comparative studies are limited, and experimental conditions may vary between studies.
Oral Glucose Tolerance Test (oGTT)
| Compound | Species/Strain | Dose (mg/kg) | Route | Key Findings | Reference |
| MBX-2982 | C57BL/6J Mice | 3, 10, 30 | Oral | Dose-dependent reduction in blood glucose excursion.[4] | [4] |
| C57BL/6J Mice | - | Oral | Co-administration with sitagliptin (B1680988) improved glycemic control compared to either agent alone.[5] | [5] | |
| AR231453 | C57BL/6 Mice | 20 | Oral | Improved glucose tolerance.[6] | [6] |
| Wild-type Mice | - | Oral | Reduced glucose excursions after oral glucose loading.[3] | [3] | |
| GPR119-deficient Mice | - | Oral | Inactive, demonstrating GPR119-specific action.[6] | [6] |
Insulin and GLP-1 Secretion
| Compound | Species/Strain | Dose (mg/kg) | Route | Effect on Insulin | Effect on GLP-1 | Reference |
| MBX-2982 | KK-Ay Mice | 10, 30 | Oral | Significantly increased serum insulin after 4 weeks of treatment.[4] | Increased plasma GLP-1 and GIP during oGTTs in mice and rats.[5] | [4][5] |
| C57BL/6 Mice | 10 | Oral | - | Increased plasma GLP-1 levels without a glucose load.[7][8] | [7][8] | |
| AR231453 | C57BL/6 Mice | 20 | Oral | Stimulated insulin release.[6] | Significantly increased plasma active GLP-1 levels.[9] | [6][9] |
| Diabetic KK/Ay Mice | - | Oral | Highly responsive in stimulating insulin release.[6] | - | [6] |
β-Cell Replication
| Compound | Species/Strain | Dose (mg/kg/day) | Duration | Key Findings | Reference |
| AR231453 | C57BL/6 Mice (islet transplant recipients) | 10 | 4 weeks | The percentage of insulin(+) and BrdU(+) β-cells was significantly higher in AR231453-treated mice (21.5% ± 6.9%) compared to vehicle-treated mice (5.6% ± 3.7%).[9] | [9] |
Experimental Protocols
Detailed methodologies for key in vivo experiments are provided below.
Oral Glucose Tolerance Test (oGTT) in Mice
This protocol is a standard procedure to assess glucose metabolism in vivo.
Materials:
-
Glucose meter and test strips
-
Oral gavage needles
-
Glucose solution (e.g., 20% in sterile water)
-
Test compounds (MBX-2982 or AR231453) and vehicle control
Procedure:
-
Fast mice overnight (16-18 hours) with ad libitum access to water.[10]
-
Record the body weight of each mouse.
-
Obtain a baseline blood glucose measurement (t=0) from a small tail snip.
-
Administer the test compound (MBX-2982, AR231453, or vehicle) via oral gavage.
-
After 30 minutes, administer a glucose solution (2 g/kg body weight) orally.[10]
-
Measure blood glucose levels at 15, 30, 60, and 120 minutes post-glucose administration.[10]
-
Calculate the area under the curve (AUC) for the glucose excursion to quantify glucose tolerance.
Hyperinsulinemic-Euglycemic Clamp in Mice
This is a gold-standard technique to assess insulin sensitivity.
Materials:
-
Surgical tools for catheterization
-
Infusion pumps
-
Insulin solution
-
Glucose solution (e.g., 20% dextrose)
-
Radiolabeled glucose (e.g., [3-³H]glucose)
Procedure:
-
Surgically implant catheters in the jugular vein and carotid artery at least 5 days before the study.[11][12]
-
Fast the mice for 5-6 hours.
-
Initiate a primed-continuous infusion of [3-³H]glucose for a 2-hour basal period to assess basal hepatic glucose production.[11]
-
Start a continuous infusion of human insulin (e.g., 2.5 mU/kg/min).
-
Monitor blood glucose every 10 minutes.
-
Infuse a variable rate of 20% glucose to maintain the blood glucose concentration at a predetermined euglycemic level.
-
The glucose infusion rate required to maintain euglycemia is a measure of insulin sensitivity.
In Vivo GLP-1 Secretion Assay
This protocol is used to measure the effect of the compounds on the secretion of GLP-1.
Procedure:
-
Fast C57BL/6 mice overnight.
-
Administer MBX-2982 (e.g., 10 mg/kg) or AR231453 orally.
-
To measure GLP-1 secretion independent of a glucose challenge, blood can be collected 30 minutes after compound administration.[7]
-
For glucose-dependent effects, an oral glucose load (e.g., 3 g/kg) can be administered 30 minutes after the compound, with blood collection 10 minutes later.[7]
-
It is crucial to use a dipeptidyl peptidase-4 (DPP-IV) inhibitor to prevent the degradation of active GLP-1 in the blood samples.[7][13] This can be achieved by rinsing collection syringes with a DPP-IV inhibitor and adding it to the blood collection tubes.[7]
-
Plasma active GLP-1 levels are then measured by ELISA.
β-Cell Replication Study
This protocol assesses the effect of the compounds on the proliferation of pancreatic β-cells.
Procedure (as performed with AR231453):
-
Induce diabetes in C57BL/6 mice (e.g., with streptozotocin).
-
Transplant syngeneic islets under the kidney capsule.
-
Administer AR231453 (10 mg/kg/day) and bromodeoxyuridine (BrdU) daily.[9]
-
Monitor blood glucose levels to assess islet graft function.
-
After a set period (e.g., 4 weeks), harvest the kidney bearing the islet grafts.
-
Perform immunofluorescence staining for insulin and BrdU.
-
Count the percentage of insulin-positive and BrdU-positive β-cells using confocal microscopy to determine the rate of β-cell replication.[9]
Summary and Conclusion
Both MBX-2982 and AR231453 are effective GPR119 agonists that have demonstrated promising in vivo activity in preclinical models of type 2 diabetes. They improve glucose tolerance, stimulate insulin secretion, and enhance the release of the incretin hormone GLP-1.
AR231453 has been shown to not only improve glycemic control but also to promote β-cell replication in a mouse model of islet transplantation, suggesting a potential for disease modification.[9] However, some reports have suggested potential toxic effects with chronic administration of AR231453.[14]
MBX-2982 has also shown robust in vivo efficacy in improving glucose homeostasis in various rodent models.[4][5] Studies have highlighted its ability to increase GLP-1 secretion even in the absence of a glucose stimulus.[7][8]
References
- 1. researchgate.net [researchgate.net]
- 2. tierschutz.uzh.ch [tierschutz.uzh.ch]
- 3. tandfonline.com [tandfonline.com]
- 4. Pharmacology and Pharmacokinetics Studies of MBX-2982, A Novel GPR119 Agonists [journal11.magtechjournal.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Agonists at GPR119 mediate secretion of GLP-1 from mouse enteroendocrine cells through glucose-independent pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Stimulating β-cell replication and improving islet graft function by AR231453, A GPR119 agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mmpc.org [mmpc.org]
- 11. mmpc.org [mmpc.org]
- 12. vmmpc.org [vmmpc.org]
- 13. In Vivo Inhibition of Dipeptidyl Peptidase 4 Allows Measurement of GLP-1 Secretion in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Discovery and characterization of novel smallmolecule agonists of G protein-coupled receptor 119 - PMC [pmc.ncbi.nlm.nih.gov]
Synergistic Glycemic Control: A Comparative Analysis of MBX-2982 and Sitagliptin Co-administration
For Researchers, Scientists, and Drug Development Professionals
The pursuit of more effective therapeutic strategies for type 2 diabetes has led to the exploration of combination therapies that target distinct physiological pathways involved in glucose homeostasis. This guide provides a comparative analysis of the synergistic effects of MBX-2982, a G protein-coupled receptor 119 (GPR119) agonist, and sitagliptin (B1680988), a dipeptidyl peptidase-4 (DPP-4) inhibitor. Preclinical evidence strongly suggests that the concurrent administration of these agents results in enhanced glycemic control compared to the efficacy of either compound administered alone.[1] This guide will delve into the mechanistic rationale for this synergy, present supporting experimental data from relevant preclinical studies, and provide detailed experimental protocols.
Unraveling the Mechanisms of Action: A Two-Pronged Approach
MBX-2982 and sitagliptin exert their glucose-lowering effects through distinct yet complementary mechanisms, creating a powerful synergistic interaction.
MBX-2982: A GPR119 Agonist
MBX-2982 is a potent and selective agonist of G protein-coupled receptor 119 (GPR119). This receptor is predominantly expressed in pancreatic β-cells and intestinal enteroendocrine L-cells. The activation of GPR119 by MBX-2982 initiates a signaling cascade that leads to:
-
Enhanced Glucose-Dependent Insulin (B600854) Secretion: Direct stimulation of pancreatic β-cells to release insulin in response to elevated blood glucose levels.
-
Increased Incretin (B1656795) Hormone Release: Stimulation of intestinal L-cells to secrete glucagon-like peptide-1 (GLP-1). GLP-1, in turn, potentiates glucose-dependent insulin secretion, suppresses glucagon (B607659) release, and slows gastric emptying.
Sitagliptin: A DPP-4 Inhibitor
Sitagliptin is a highly selective inhibitor of the enzyme dipeptidyl peptidase-4 (DPP-4). The primary role of DPP-4 is the rapid inactivation of incretin hormones, including GLP-1 and glucose-dependent insulinotropic polypeptide (GIP). By inhibiting DPP-4, sitagliptin:
-
Prolongs the Action of Endogenous Incretins: Increases the circulating levels of active GLP-1 and GIP.
-
Enhances Incretin-Mediated Effects: This leads to improved glucose-dependent insulin secretion and suppression of glucagon secretion from pancreatic α-cells.
The Synergistic Signaling Pathway
The combination of MBX-2982 and sitagliptin creates a synergistic effect by both increasing the secretion and prolonging the activity of the key incretin hormone GLP-1. MBX-2982 acts as a "GLP-1 secretagogue," while sitagliptin acts as a "GLP-1 preserver."
References
A Structural and Functional Comparison of MBX2982 with Other GPR119 Ligands
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the G protein-coupled receptor 119 (GPR119) agonist, MBX2982, with other notable GPR119 ligands. The information presented herein is supported by experimental data from publicly available scientific literature, offering a comprehensive overview of their structural differences, in vitro potencies, and the key experimental protocols used for their evaluation.
Introduction to GPR119 and its Ligands
G protein-coupled receptor 119 (GPR119) is a promising therapeutic target for type 2 diabetes and related metabolic disorders.[1][2] Predominantly expressed in pancreatic β-cells and enteroendocrine L-cells of the gastrointestinal tract, its activation leads to the stimulation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP).[3][4] This signaling cascade potentiates glucose-stimulated insulin (B600854) secretion (GSIS) and promotes the release of incretin (B1656795) hormones like glucagon-like peptide-1 (GLP-1).[3][5] A variety of synthetic GPR119 agonists have been developed, with this compound being a prominent example that has undergone clinical investigation.[6][7] This guide will compare this compound with other well-characterized GPR119 agonists, including AR231453, PSN632408, GSK1292263, and JNJ-38431055 (also known as APD597).
Structural Comparison
The chemical structures of GPR119 agonists can be broadly categorized based on their core motifs. This compound features a five-membered heterocyclic core.[8] In contrast, agonists like AR231453 and APD597 are classified as having six-membered heterocyclic cores.[8][9] These structural variations influence the binding affinity and potency of the ligands at the GPR119 receptor.[8][9]
Chemical Structures of Selected GPR119 Agonists:
-
This compound: 4-((4-(1H-tetrazol-1-yl)phenoxy)methyl)-2-(1-(5-ethylpyrimidin-2-yl)piperidin-4-yl)thiazole[6][10]
-
AR231453: N-(2-fluoro-4-methylsulfonylphenyl)-5-nitro-6-[4-(3-propan-2-yl-1,2,4-oxadiazol-5-yl)piperidin-1-yl]pyrimidin-4-amine[11]
-
PSN632408: A selective, orally active GPR119 agonist.[12]
-
GSK1292263: 5-[4-[[6-(4-methylsulfonylphenyl)-3-pyridinyl]oxymethyl]piperidin-1-yl]-3-propan-2-yl-1,2,4-oxadiazole[13]
-
JNJ-38431055 (APD597): 4-[[5-methoxy-6-[[2-methyl-6-(methylsulfonyl)-3-pyridinyl]amino]-4-pyrimidinyl]oxy]-1-piperidinecarboxylic acid, 1-methylethyl ester[14]
Quantitative Comparison of In Vitro Potency
The in vitro potency of GPR119 agonists is typically determined by measuring their ability to stimulate cAMP production in cell lines engineered to express the human GPR119 receptor. The half-maximal effective concentration (EC50) is a standard measure of a ligand's potency. The following table summarizes the reported EC50 values for this compound and other GPR119 agonists.
| Ligand | Chemical Class Core | Reported EC50 (nM) for human GPR119 | Reference(s) |
| This compound | Five-membered heterocycle | 5 | [15] |
| AR231453 | Six-membered heterocycle | 0.68 | [11] |
| PSN632408 | Not specified in provided results | 7900 | [12] |
| GSK1292263 | Six-membered heterocycle | pEC50 = 6.9 (~126 nM) | [1] |
| JNJ-38431055 (APD597) | Six-membered heterocycle | 46 | [14][16] |
Note: EC50 values can vary between different studies and assay conditions.
GPR119 Signaling Pathway
Activation of GPR119 by an agonist initiates a signaling cascade that is primarily coupled to the Gs alpha subunit of the heterotrimeric G protein.[4][17] This leads to the activation of adenylyl cyclase, which catalyzes the conversion of ATP to cAMP.[3] The subsequent increase in intracellular cAMP levels has a dual effect: it directly enhances glucose-stimulated insulin secretion from pancreatic β-cells and stimulates the release of incretin hormones, such as GLP-1, from enteroendocrine L-cells in the gut.[3][5]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. medkoo.com [medkoo.com]
- 7. researchgate.net [researchgate.net]
- 8. Structure of human GPR119-Gs complex binding APD597 and characterization of GPR119 binding agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Structure of human GPR119-Gs complex binding APD597 and characterization of GPR119 binding agonists [frontiersin.org]
- 10. Mbx-2982 | C22H24N8OS | CID 25025505 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. AR 231453, GPR119 agonist (CAS 733750-99-7) | Abcam [abcam.com]
- 12. file.medchemexpress.com [file.medchemexpress.com]
- 13. Gsk-1292263 | C23H28N4O4S | CID 24996872 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. caymanchem.com [caymanchem.com]
- 15. medchemexpress.com [medchemexpress.com]
- 16. APD597 (JNJ-38431055) | GPR119 agonist | Probechem Biochemicals [probechem.com]
- 17. Endogenous and synthetic agonists of GPR119 differ in signalling pathways and their effects on insulin secretion in MIN6c4 insulinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to MBX-2982 and Other Incretin-Based Therapies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the novel G protein-coupled receptor 119 (GPR119) agonist, MBX-2982, and established incretin-based therapies, including glucagon-like peptide-1 (GLP-1) receptor agonists and dipeptidyl peptidase-4 (DPP-4) inhibitors. While direct head-to-head clinical trial data is not yet available, this document synthesizes existing experimental data to offer insights into their distinct mechanisms of action and potential therapeutic effects.
Executive Summary
In the landscape of therapies for type 2 diabetes, incretin-based treatments have become a cornerstone. These therapies primarily work by enhancing the effects of the incretin (B1656795) hormones GLP-1 and glucose-dependent insulinotropic polypeptide (GIP). GLP-1 receptor agonists (GLP-1 RAs) directly activate the GLP-1 receptor, while DPP-4 inhibitors prevent the breakdown of endogenous GLP-1 and GIP.
MBX-2982 represents a different therapeutic approach. As a GPR119 agonist, it stimulates the release of incretin hormones from the gut, thereby indirectly leading to the beneficial effects on glucose homeostasis. This guide will delve into the available data for MBX-2982 and compare its pharmacological profile to that of representative GLP-1 RAs and DPP-4 inhibitors.
Mechanisms of Action: A Visual Comparison
The signaling pathways of MBX-2982, GLP-1 Receptor Agonists, and DPP-4 Inhibitors are distinct. The following diagrams illustrate these differences.
Comparative Efficacy: A Data-Driven Overview
The following tables summarize key efficacy data from clinical and preclinical studies. It is important to note that these data are not from direct head-to-head trials and are presented for comparative purposes, with the understanding that study designs, patient populations, and treatment durations may vary.
Table 1: Effects on Incretin and Glucagon (B607659) Levels
| Therapy | Mechanism | Effect on GLP-1 | Effect on GIP | Effect on Glucagon |
| MBX-2982 | GPR119 Agonist | ↑ (17% higher response during MMT vs. placebo)[1] | ↑ (Enhanced secretion)[2] | ↓ (17% reduction with 300 mg dose during MMTT)[3] |
| GLP-1 RA (e.g., Liraglutide) | GLP-1 Receptor Agonist | Directly activates GLP-1 receptors | No direct effect | ↓ |
| DPP-4 Inhibitor (e.g., Sitagliptin) | DPP-4 Inhibitor | ↑ (Augmented intact GLP-1 by 78.4% when added to liraglutide) | ↑ (Augmented intact GIP by 90.2% when added to liraglutide) | No direct effect |
Table 2: Effects on Glycemic Control and Body Weight
| Therapy | Key Clinical Outcome |
| MBX-2982 | Glucose Excursion: Significant reductions (26-37%) during MMTT in patients with impaired fasting glucose.[3] |
| GLP-1 RA (e.g., Liraglutide) | HbA1c Reduction: -1.3% vs. -0.1% for placebo when added to basal insulin.[4] Body Weight: -3.1 kg vs. placebo.[4] |
| GLP-1 RA (e.g., Semaglutide) | HbA1c Reduction: -1.5% to -1.8% (vs. placebo or active comparators in PIONEER trials). Body Weight Loss: 4.4 kg to 5.0 kg (vs. placebo or active comparators in PIONEER trials). |
| DPP-4 Inhibitor (e.g., Sitagliptin) | HbA1c Reduction: Unadjusted change of -0.79% in a meta-analysis of placebo-controlled trials.[5] Body Weight: Generally weight-neutral.[5] |
Experimental Protocols
The evaluation of these therapies relies on standardized clinical and preclinical experimental protocols. Below are simplified representations of two key methodologies.
Oral Glucose Tolerance Test (OGTT)
The OGTT is a fundamental test to assess glucose metabolism.
Protocol:
-
Fasting: The subject fasts overnight (typically 8-12 hours).
-
Baseline Sample: A fasting blood sample is taken to measure baseline glucose and hormone levels.
-
Glucose Load: The subject consumes a standardized glucose solution (typically 75g).
-
Timed Blood Draws: Blood samples are drawn at specific intervals (e.g., 30, 60, 90, and 120 minutes) post-glucose ingestion.
-
Analysis: Blood samples are analyzed for glucose, insulin, C-peptide, GLP-1, and GIP concentrations.
Hyperglycemic Clamp
The hyperglycemic clamp technique is the gold standard for assessing insulin secretion.
Protocol:
-
IV Access: Intravenous lines are placed for glucose infusion and blood sampling.
-
Glucose Infusion: A variable infusion of glucose is administered to raise and maintain blood glucose at a specific hyperglycemic level (e.g., 125 mg/dL above baseline).
-
Blood Glucose Monitoring: Blood glucose is frequently monitored (e.g., every 5-10 minutes).
-
Infusion Adjustment: The glucose infusion rate is adjusted to maintain the target blood glucose level.
-
Hormone Measurement: Blood samples are collected to measure insulin and C-peptide levels, providing a measure of pancreatic beta-cell function.
Conclusion
MBX-2982, with its unique mechanism as a GPR119 agonist, presents a novel approach to stimulating endogenous incretin release. The preliminary data suggests its potential to improve glycemic control through a multi-faceted mechanism that includes enhanced GLP-1 and GIP secretion and glucagon suppression.
In comparison, GLP-1 receptor agonists have demonstrated robust efficacy in reducing HbA1c and body weight through direct receptor activation. DPP-4 inhibitors offer a modest improvement in glycemic control by preserving endogenous incretin levels and are generally weight-neutral.
Further head-to-head clinical trials are necessary to definitively establish the comparative efficacy and safety profile of MBX-2982 against the established incretin-based therapies. The information presented in this guide, based on currently available data, provides a foundational understanding for researchers and drug development professionals exploring the evolving landscape of metabolic disease therapeutics.
References
- 1. A Randomized Controlled, Double-Masked, Crossover Study of a GPR119 Agonist on Glucagon Counterregulation During Hypoglycemia in Type 1 Diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. diabetesjournals.org [diabetesjournals.org]
- 3. researchgate.net [researchgate.net]
- 4. Efficacy and safety of liraglutide versus placebo added to basal insulin analogues (with or without metformin) in patients with type 2 diabetes: a randomized, placebo‐controlled trial - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparison of GLP-1 Analogues versus Sitagliptin in the Management of Type 2 Diabetes: Systematic Review and Meta-Analysis of Head-to-Head Studies - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Validation of MBX2982's Effects in Different Animal Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
MBX2982 is a potent and selective agonist of the G protein-coupled receptor 119 (GPR119), a promising therapeutic target for the treatment of type 2 diabetes. Activation of GPR119, which is expressed in pancreatic β-cells and intestinal L-cells, leads to a dual mechanism of action: the stimulation of glucose-dependent insulin (B600854) secretion and the release of incretin (B1656795) hormones, such as glucagon-like peptide-1 (GLP-1). This guide provides a comparative analysis of the preclinical efficacy of this compound in various animal models, with a focus on its effects on glucose homeostasis, insulin secretion, and GLP-1 release. Where available, data is compared with another GPR119 agonist, GSK1292263, to provide a broader context for evaluating its therapeutic potential.
Mechanism of Action: GPR119 Signaling Pathway
This compound acts as an agonist at the GPR119 receptor. Upon binding, it initiates a signaling cascade that results in the potentiation of glucose-stimulated insulin secretion from pancreatic β-cells and the release of GLP-1 from intestinal L-cells.
Comparative Efficacy in Animal Models
The following tables summarize the effects of this compound in various animal models, with comparative data for GSK1292263 where available.
Oral Glucose Tolerance Test (OGTT) in Mice
Objective: To assess the effect of GPR119 agonists on glucose tolerance following an oral glucose challenge.
| Animal Model | Compound | Dose (mg/kg) | Route | % Reduction in Glucose AUC | Reference |
| C57BL/6J Mice | This compound | 3, 10, 30 | Oral | Dose-dependent reduction | [1] |
| C57BL/6J Mice | Compound 28 | 3 | Oral | Efficacious | [2] |
| C57BL/6J Mice | This compound (Control) | - | Oral | More efficacious than Compound 28 | [2] |
Note: Direct comparative percentage values for glucose AUC reduction between this compound and GSK1292263 in the same study were not available in the searched literature.
Hyperglycemic Clamp in Rats
Objective: To evaluate the effect of GPR119 agonists on insulin secretion in response to a sustained hyperglycemic state.
| Animal Model | Compound | Dose | Route | Effect on Insulin Secretion | Reference |
| Rats | This compound | Not Specified | Not Specified | Enhanced insulin secretion | [1] |
Note: Specific quantitative data from direct comparative hyperglycemic clamp studies between this compound and GSK1292263 were not found in the provided search results.
GLP-1 Secretion in In Vivo Models
Objective: To measure the impact of GPR119 agonists on the secretion of GLP-1.
| Animal Model | Compound | Dose (mg/kg) | Route | Effect on Plasma GLP-1 | Reference |
| C57BL/6 Mice | This compound | 10 | Oral | Increased | [3] |
| Rats | This compound | Not Specified | Not Specified | Increased | [1] |
Note: While both compounds are known to increase GLP-1 secretion, direct head-to-head quantitative comparisons in the same animal model were not available in the search results.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Oral Glucose Tolerance Test (OGTT) in Mice
Protocol Details:
-
Animals: Male C57BL/6J mice are commonly used.
-
Fasting: Mice are fasted overnight (approximately 16 hours) with free access to water.[4]
-
Baseline Measurement: A baseline blood sample is collected from the tail vein (t=0 min) to measure fasting blood glucose and insulin levels.[4]
-
Drug Administration: this compound or vehicle is administered orally via gavage.
-
Glucose Challenge: Thirty minutes after drug administration, an oral glucose bolus (typically 2 g/kg body weight) is administered.[4]
-
Blood Sampling: Blood samples are collected at various time points post-glucose challenge (e.g., 15, 30, 60, and 120 minutes).[4]
-
Analysis: Blood glucose concentrations are measured immediately using a glucometer. Plasma is separated for subsequent insulin measurement by ELISA. The Area Under the Curve (AUC) for glucose is calculated to assess glucose tolerance.
Hyperglycemic Clamp in Rats
Protocol Details:
-
Animals: Rats are surgically prepared with indwelling catheters in the jugular vein (for infusions) and carotid artery (for blood sampling).[5][6]
-
Recovery: Animals are allowed to recover from surgery before the experiment.
-
Fasting: Rats are typically fasted before the clamp procedure.[6]
-
Clamp Procedure: A variable glucose infusion is started to raise and maintain blood glucose at a specific hyperglycemic level (e.g., 250-300 mg/dL).[6]
-
Drug Administration: this compound or vehicle is administered, and the effect on the glucose infusion rate required to maintain hyperglycemia and on plasma insulin levels is monitored.
-
Blood Sampling: Blood samples are taken frequently from the arterial line to monitor blood glucose and for subsequent analysis of insulin concentrations.[6]
-
Analysis: The glucose infusion rate and plasma insulin levels are used to determine the insulin secretory response to hyperglycemia.
In Vivo GLP-1 Secretion Assay
Protocol Details:
-
Animals: Mice (e.g., C57BL/6) are fasted overnight.[3]
-
Drug Administration: this compound or vehicle is administered orally.[3]
-
Blood Collection: At a specified time point after drug administration (e.g., 30 minutes), blood is collected. To prevent GLP-1 degradation, blood is collected into tubes containing a DPP-4 inhibitor.[3]
-
Plasma Preparation: Plasma is separated by centrifugation.
-
GLP-1 Measurement: Plasma GLP-1 levels are quantified using a specific ELISA kit.[3]
Conclusion
The available preclinical data from various animal models consistently demonstrate that this compound is an effective GPR119 agonist that improves glucose tolerance, enhances insulin secretion, and stimulates GLP-1 release. While direct head-to-head comparative studies with other GPR119 agonists like GSK1292263 are limited in the public domain, the existing evidence supports the therapeutic potential of this compound for the treatment of type 2 diabetes. Further cross-validation studies with standardized protocols would be beneficial to definitively establish the comparative efficacy of this compound against other compounds in this class. The experimental protocols and signaling pathway information provided in this guide offer a valuable resource for researchers designing future studies in this area.
References
- 1. researchgate.net [researchgate.net]
- 2. Design of Potent and Orally Active GPR119 Agonists for the Treatment of Type II Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Agonists at GPR119 mediate secretion of GLP-1 from mouse enteroendocrine cells through glucose-independent pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Oral Glucose Tolerance Test | Taconic Biosciences [taconic.com]
- 5. researchgate.net [researchgate.net]
- 6. uab.edu [uab.edu]
MBX2982's Incretin Stimulation: A Comparative Analysis of GLP-1 and GIP Secretion
For Immediate Release
HAYWARD, CA – New analysis of clinical and preclinical data provides a comparative look at the impact of MBX2982, a novel G protein-coupled receptor 119 (GPR119) agonist, on the secretion of two key incretin (B1656795) hormones: glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). This comparison guide, intended for researchers, scientists, and drug development professionals, synthesizes available data to elucidate the therapeutic potential of this compound in modulating these critical metabolic regulators.
This compound, developed by Metabolex, has been shown to stimulate the release of both GLP-1 and GIP, hormones that play a pivotal role in glucose homeostasis.[1] This dual action presents a promising avenue for the treatment of type 2 diabetes. This guide provides a detailed overview of the available quantitative data, experimental methodologies, and the underlying signaling pathways.
Quantitative Data Summary
The following tables summarize the key quantitative findings from studies investigating the effect of this compound and other GPR119 agonists on GLP-1 and GIP secretion.
Table 1: Effect of this compound on GLP-1 Secretion in Humans
| Study Population | Intervention | Outcome | Result | Citation |
| Participants with Type 1 Diabetes | This compound (600 mg daily for 14 days) vs. Placebo | GLP-1 response during a mixed-meal test (MMT) | 17% higher with this compound | [2] |
Table 2: Preclinical and Phase 1 Observations for this compound
| Study Type | Subjects | Intervention | Observed Effect on Incretins | Citation |
| Preclinical | Mice and Rats | This compound | Increased plasma GLP-1 and GIP during Oral Glucose Tolerance Tests (OGTTs) | [1][3] |
| Phase 1a Clinical Trial | Healthy Volunteers | This compound (10-1000 mg) | Dose-dependent increases in GLP-1 following a mixed meal | [4] |
Table 3: Comparative Incretin Response to Other GPR119 Agonists (Preclinical Data)
| Compound | Model | Effect on GLP-1 | Effect on GIP | Citation |
| AR231453 | Wild-type mice | Increased circulating levels | Increased circulating levels | [5] |
| GSK1292263 | Rodents | Dose-dependent increases | Dose-dependent increases | [6] |
Signaling Pathways and Experimental Workflows
The mechanism of action of this compound involves the activation of GPR119, a Gs-coupled receptor expressed on enteroendocrine L-cells (which secrete GLP-1) and K-cells (which secrete GIP), as well as on pancreatic β-cells.
Caption: GPR119 signaling pathway for GLP-1 and GIP secretion.
The experimental workflow for assessing the impact of this compound on incretin secretion typically involves in vivo studies such as the Oral Glucose Tolerance Test (OGTT) or a Mixed-Meal Tolerance Test (MMT).
Caption: Generalized workflow for in vivo incretin secretion assays.
Experimental Protocols
1. In Vivo Oral Glucose Tolerance Test (OGTT) in Mice
-
Subjects: Male C57BL/6 mice are fasted overnight.
-
Drug Administration: Mice are orally gavaged with this compound (e.g., 10 mg/kg) or a vehicle control.
-
Glucose Challenge: After a set time (e.g., 30 minutes), an oral glucose bolus (e.g., 2 g/kg) is administered.
-
Blood Collection: Blood samples are collected via tail vein at various time points (e.g., 0, 15, 30, 60, 120 minutes) post-glucose challenge.
-
Sample Processing: Blood is collected into tubes containing a DPP-4 inhibitor to prevent incretin degradation. Plasma is then separated by centrifugation.
-
Analysis: Plasma GLP-1 and GIP levels are quantified using specific enzyme-linked immunosorbent assays (ELISAs) or radioimmunoassays (RIAs).
2. Mixed-Meal Tolerance Test (MMT) in Humans
-
Participants: Healthy volunteers or patients with type 1 or type 2 diabetes.
-
Drug Administration: Participants receive a single oral dose of this compound or placebo after an overnight fast.
-
Meal Challenge: Following drug administration, participants consume a standardized liquid mixed meal.
-
Blood Collection: Venous blood samples are collected at baseline and at regular intervals for several hours after the meal.
-
Sample Processing: Blood samples are collected in tubes containing a DPP-4 inhibitor and other appropriate preservatives. Plasma is separated and stored frozen until analysis.
-
Analysis: Plasma concentrations of active GLP-1 and total GIP are measured using validated immunoassays.
Discussion
The available data consistently demonstrate that this compound is an effective agonist of the GPR119 receptor, leading to the enhanced secretion of the incretin hormone GLP-1. A clinical study in individuals with Type 1 Diabetes reported a significant 17% increase in GLP-1 response during a mixed-meal test following treatment with this compound.[2] Preclinical studies in rodents further support this, showing that this compound elevates plasma levels of both GLP-1 and GIP during an OGTT.[1][3]
While the stimulatory effect of this compound on GIP secretion is established in preclinical models, specific quantitative data from human clinical trials directly comparing the magnitude of the GIP response to the GLP-1 response is not yet widely published. The relative impact of this compound on GLP-1 versus GIP secretion in humans is an important area for further investigation, as the two incretins have distinct physiological roles. GLP-1 is known to suppress appetite and slow gastric emptying, in addition to its insulinotropic effects, while GIP's primary role is to stimulate insulin (B600854) secretion. A comprehensive understanding of how this compound modulates both hormones will be crucial in defining its therapeutic profile.
In comparison to other GPR119 agonists such as AR231453 and GSK1292263, this compound shows a similar mechanism of action in preclinical models, stimulating both GLP-1 and GIP release.[5][6] However, a direct head-to-head comparative clinical study with quantitative incretin data is needed to fully assess the relative potencies and potential differential effects of these compounds.
Conclusion
This compound demonstrates a clear and quantifiable stimulatory effect on GLP-1 secretion in humans. Its ability to also enhance GIP secretion in preclinical models positions it as a promising dual incretin secretagogue. Further clinical research providing a quantitative comparison of its effects on both GLP-1 and GIP secretion in humans is warranted to fully elucidate its therapeutic potential for the treatment of type 2 diabetes and other metabolic disorders. The detailed experimental protocols provided herein offer a standardized framework for such future investigations.
References
- 1. researchgate.net [researchgate.net]
- 2. A Randomized Controlled, Double-Masked, Crossover Study of a GPR119 Agonist on Glucagon Counterregulation During Hypoglycemia in Type 1 Diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. fiercebiotech.com [fiercebiotech.com]
- 5. academic.oup.com [academic.oup.com]
- 6. books.rsc.org [books.rsc.org]
Evaluating the Selectivity of MBX-2982 for GPR119: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive evaluation of the selectivity of MBX-2982, a G protein-coupled receptor 119 (GPR119) agonist. By objectively comparing its performance with potential off-target receptors and providing detailed experimental methodologies, this document serves as a valuable resource for researchers in the field of metabolic disorders and drug discovery.
Introduction to MBX-2982 and GPR119
MBX-2982 is a synthetic, orally available agonist for GPR119, a Class A G protein-coupled receptor primarily expressed in pancreatic β-cells and intestinal L-cells. Activation of GPR119 is known to stimulate glucose-dependent insulin (B600854) secretion and the release of incretin (B1656795) hormones such as glucagon-like peptide-1 (GLP-1). This dual mechanism of action makes GPR119 an attractive therapeutic target for the treatment of type 2 diabetes and other metabolic diseases. A critical aspect of the pharmacological profile of any drug candidate is its selectivity for its intended target over other receptors, as off-target effects can lead to undesirable side effects.
GPR119 Signaling Pathway
Upon agonist binding, GPR119 couples to the stimulatory G protein, Gαs. This activates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. Elevated cAMP then activates Protein Kinase A (PKA), which in turn phosphorylates various downstream targets, ultimately resulting in enhanced insulin secretion and GLP-1 release.
A meta-analysis of clinical trial outcomes for GPR119 agonists including MBX2982
A detailed review of the clinical trial landscape for GPR119 agonists, with a special focus on MBX2982, reveals a promising yet challenging path for this class of drugs in the treatment of type 2 diabetes and other metabolic disorders. While preclinical data has been encouraging, clinical outcomes have been modest, leading to a nuanced perspective on their therapeutic potential.
G protein-coupled receptor 119 (GPR119) is a promising drug target primarily expressed in pancreatic β-cells and intestinal L-cells.[1] Its activation stimulates glucose-dependent insulin (B600854) secretion and the release of incretin (B1656795) hormones like glucagon-like peptide-1 (GLP-1), offering a dual mechanism for improving glycemic control.[2][3] This has led to the development of several synthetic GPR119 agonists, including this compound, with the hope of creating a new class of oral anti-diabetic agents.[3]
GPR119 Signaling Pathway
Activation of GPR119 by an agonist initiates a signaling cascade within the cell. The receptor is coupled to a stimulatory G protein (Gαs), which, upon activation, stimulates adenylyl cyclase to produce cyclic AMP (cAMP).[4][5] This increase in intracellular cAMP leads to the activation of Protein Kinase A (PKA), which in pancreatic β-cells, ultimately results in the potentiation of glucose-stimulated insulin secretion. In intestinal L-cells, this pathway stimulates the secretion of incretin hormones.[5]
Clinical Trial Workflow for Metabolic Drugs
The clinical development of GPR119 agonists, like other metabolic drugs, follows a structured multi-phase process to ensure safety and efficacy.
Comparative Analysis of Clinical Trial Outcomes
While a formal meta-analysis pooling statistical data across all GPR119 agonist trials is not publicly available, a comparison of the results from individual studies provides valuable insights.
This compound Clinical Trial Data
This compound has been evaluated in several early-phase clinical trials.
Table 1: Summary of this compound Clinical Trial Outcomes
| Trial Phase | Population | Dosage | Key Outcomes | Reference |
| Phase 1a | Healthy Volunteers | 10 - 1000 mg (single ascending dose) | Well-tolerated; Dose-dependent reductions in glucose and increases in GLP-1 following a mixed meal. | [2] |
| Phase 1b | Males with Impaired Fasting Glucose (IFG) | 100 or 300 mg (multiple doses) | Significant reductions in glucose excursion (26-44%) and glucagon (B607659) (17% with 300 mg dose) in a Mixed Meal Tolerance Test (MMTT); Evidence of enhanced glucose-sensitive insulin secretion (GSIS). | [6] |
| Phase 2a | Adults with Type 1 Diabetes | 600 mg daily for 14 days | Did not improve glucagon counterregulatory responses to hypoglycemia; Increased fasting and postprandial GLP-1 levels, demonstrating target engagement. | [7][8] |
Experimental Protocols for this compound Trials:
-
Phase 1a Study: This was a randomized, placebo-controlled, double-blind, ascending-dose clinical trial in 60 healthy male and female volunteers.[2]
-
Phase 2a Study (Type 1 Diabetes): This was a randomized, double-masked, crossover trial in 18 participants.[8] Participants received 600 mg of MBX-2982 or placebo daily for 14 days, with a 2-week washout period between treatments.[8] The primary outcomes were assessed during a hyperinsulinemic euglycemic-hypoglycemic clamp and a mixed-meal tolerance test (MMTT).[8]
Other GPR119 Agonists in Clinical Development
Other GPR119 agonists have also been investigated in clinical trials, with varying degrees of success.
Table 2: Comparison of Clinical Trial Outcomes for Various GPR119 Agonists
| Agonist | Sponsor | Trial Phase | Population | Key Outcomes | Reference |
| DS-8500a | Daiichi Sankyo | Phase 2b | Japanese patients with Type 2 Diabetes | Dose-dependent reduction in HbA1c (-0.23% to -0.44%) compared to placebo over 12 weeks; Significantly lowered fasting plasma glucose (FPG) and postprandial glucose (PPG) at higher doses; Also showed improvements in lipid profiles. | [9] |
| APD597 | Arena/Ortho McNeil | Phase 1 | Not specified | Confirmatory reports of clinical proof of concept with respect to glycemic control and incretin release. | [3] |
| PSN821 | Prosidion/OSI | Phase 1 | Not specified | Confirmatory reports of clinical proof of concept with respect to glycemic control and incretin release. | [3] |
Experimental Protocols for Other GPR119 Agonist Trials:
-
DS-8500a Phase 2b Study: This was a randomized, double-blind, parallel-group comparison study in Japan.[9] Patients with type 2 diabetes were randomized to receive placebo, DS-8500a (25, 50, or 75 mg), or sitagliptin (B1680988) 50 mg once daily for 12 weeks.[9] The primary efficacy endpoint was the change in HbA1c from baseline to week 12.[9]
Discussion and Future Outlook
The clinical trial data for GPR119 agonists, including this compound, indicate that while these agents can modulate glucose metabolism and incretin secretion, their overall efficacy as monotherapy for type 2 diabetes has been less robust than initially anticipated.[10] The modest effects on glycemic control have led to questions about the therapeutic potential of this drug class.[10]
The results from the this compound trial in type 1 diabetes are particularly noteworthy. While the drug did not achieve its primary endpoint of improving glucagon response to hypoglycemia, the observed increase in GLP-1 levels confirms that the drug engaged its target in the gut.[7][8] This suggests that the therapeutic utility of GPR119 agonists might be more complex and may involve combination therapies. For instance, combining a GPR119 agonist with a DPP-4 inhibitor to prolong the action of secreted GLP-1 could be a viable strategy.[10]
References
- 1. researchgate.net [researchgate.net]
- 2. fiercebiotech.com [fiercebiotech.com]
- 3. GPR119 agonists for the treatment of type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. GPR119, a novel G protein-coupled receptor target for the treatment of type 2 diabetes and obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeting the GPR119/incretin axis: a promising new therapy for metabolic-associated fatty liver disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. diabetesjournals.org [diabetesjournals.org]
- 8. A Randomized Controlled, Double-Masked, Crossover Study of a GPR119 Agonist on Glucagon Counterregulation During Hypoglycemia in Type 1 Diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Efficacy and Safety of GPR119 Agonist DS-8500a in Japanese Patients with Type 2 Diabetes: a Randomized, Double-Blind, Placebo-Controlled, 12-Week Study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
A Comparative Safety Analysis of MBX2982 Against Leading Oral Hypoglycemic Agents
An Objective Guide for Researchers and Drug Development Professionals
This guide provides a comprehensive comparison of the safety profile of the investigational G protein-coupled receptor 119 (GPR119) agonist, MBX2982, against established classes of oral hypoglycemic agents. The information is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation based on available preclinical and clinical data.
Introduction to this compound and its Mechanism of Action
This compound is a selective, orally-available agonist for the G protein-coupled receptor 119 (GPR119).[1][2] GPR119 is highly expressed in pancreatic β-cells and intestinal L-cells.[2][3] Its activation is a promising therapeutic target for type 2 diabetes because it can stimulate both glucose-dependent insulin (B600854) secretion from the pancreas and the release of glucagon-like peptide-1 (GLP-1) from the gut.[3][4] This dual mechanism is expected to lower blood glucose with a low intrinsic risk of hypoglycemia.[5]
Comparative Safety Profile Overview
The safety of any antidiabetic agent is paramount. Key considerations include the risk of hypoglycemia, gastrointestinal disturbances, cardiovascular events, and effects on body weight. The following table summarizes the known safety profiles of this compound and other major classes of oral hypoglycemic agents. Data for this compound is based on limited clinical trial information and should be considered preliminary.
Table 1: Comparative Summary of Adverse Event Profiles
| Adverse Event Class | This compound (GPR119 Agonist) | Metformin (Biguanide) | Sulfonylureas (e.g., Glipizide) | DPP-4 Inhibitors (e.g., Sitagliptin) | SGLT2 Inhibitors (e.g., Canagliflozin) | Thiazolidinediones (TZDs) (e.g., Pioglitazone) |
| Hypoglycemia Risk | Low intrinsic risk; GPR119 agonists are expected to have a low potential to induce hypoglycemia.[5] One study of a GPR119 agonist reported two cases of clinically relevant hypoglycemia.[4][6] | Very low as monotherapy.[7] | High risk , especially with longer-acting agents like glyburide.[7][8][9] | Low as monotherapy.[10] Risk increases when combined with sulfonylureas or insulin.[11] | Low as monotherapy.[12] Risk increases when combined with other agents that can cause hypoglycemia. | Very low as monotherapy.[13] Risk may increase when combined with sulfonylureas or insulin. |
| Gastrointestinal (GI) | Some participants (3) withdrew from a study due to GI side effects.[14] | High incidence of diarrhea and nausea, often dose-limiting.[7][11] | Low incidence. | Generally low; may include nausea, diarrhea, and stomach pain.[15][16] | Low incidence. A meta-analysis showed an elevated risk of GI side effects compared to placebo.[17][18] | Low incidence. |
| Body Weight | GPR119 agonists are suggested to have a beneficial impact on body weight.[5] | Neutral or modest weight loss. | Weight gain .[8] | Generally weight-neutral. | Weight loss .[17] | Weight gain , often associated with fluid retention and fat accumulation.[13][19][20] |
| Cardiovascular | Associated with a minor, clinically acceptable increase in mean QTcF interval in one study. | No evidence of increased macrovascular risk. | Some older agents were associated with increased cardiovascular mortality.[21] Some data suggests glipizide (B1671590) may carry a greater hazard for MACE compared to DPP-4 inhibitors.[22] | Generally considered safe with no increased risk of cardiovascular events.[10] | Demonstrated cardiovascular benefits, reducing MACE in high-risk patients.[23][24] | Increased risk of congestive heart failure due to fluid retention.[19][20][25] Pioglitazone (B448) may be associated with decreased CVD events, while rosiglitazone (B1679542) was linked to increased risk.[19][20] |
| Genitourinary | Not reported in available data. | Not a typical side effect. | Not a typical side effect. | Rare reports of urinary tract infections.[11] | Increased risk of genital mycotic infections and urinary tract infections .[12][24][26] | Not a typical side effect. |
| Other Major Risks | Headache was the most frequently reported event in one study (11% vs 28% for placebo). | Rare but serious risk of lactic acidosis .[7] | Rare reports of blood dyscrasias and SIADH.[21][27] | Rare reports of severe joint pain and a potential increased risk of pancreatitis .[16][28] | Increased risk of diabetic ketoacidosis (DKA) , including euglycemic DKA.[26][29] Potential increased risk of lower-limb amputation (Canagliflozin).[12][24] | Increased risk of bone fractures and a small increased risk of bladder cancer .[13][19] |
Methodologies for Key Safety Experiments
Objective assessment of a drug's safety profile relies on standardized experimental protocols. Below are methodologies for two critical safety assessments for oral hypoglycemic agents.
The in vitro hERG assay is a mandatory component of preclinical safety assessment to evaluate a drug's potential to cause QT interval prolongation, a risk factor for fatal cardiac arrhythmias.[30][31]
-
Objective: To determine the concentration-dependent inhibitory effect (IC50) of a test compound on the hERG potassium current.[30]
-
Cell Line: Human Embryonic Kidney (HEK293) cells stably transfected with the hERG gene.[32]
-
Methodology: Automated patch-clamp electrophysiology (e.g., QPatch or SyncroPatch systems).[32]
-
Procedure:
-
Baseline Recording: A stable hERG current is recorded for a minimum of 3 minutes in an external vehicle control solution.[30]
-
Compound Application: The test compound (e.g., this compound) is applied sequentially at increasing concentrations (e.g., 0.1, 1, 10 µM).[32] Each concentration is perfused for 3-5 minutes to allow the inhibitory effect to reach a steady state.[30]
-
Washout: Following the highest concentration, the cells are perfused with the external solution to assess the reversibility of any inhibition.[30]
-
Positive Control: A known hERG blocker, such as E-4031, is applied at the end of the experiment to confirm the cell's sensitivity to hERG inhibition.[30][32]
-
-
Data Analysis: The peak amplitude of the hERG tail current is measured. The percentage of inhibition at each concentration is calculated relative to the baseline current, and an IC50 value is determined from the concentration-response curve.
Standardized assessment of hypoglycemia is critical in clinical trials for diabetes therapies to ensure patient safety and allow for accurate comparison between drugs.
-
Objective: To quantify the incidence and severity of hypoglycemic events during treatment with the investigational agent compared to a placebo or active comparator.
-
Definitions of Hypoglycemia (based on ADA guidance):
-
Level 1 (Alert Value): A measured glucose concentration ≤70 mg/dL (3.9 mmol/L).[8] Treatment with fast-acting carbohydrates is initiated.
-
Level 2 (Clinically Significant): A measured glucose concentration <54 mg/dL (3.0 mmol/L), indicating serious, clinically important hypoglycemia.[33]
-
Level 3 (Severe): An event requiring assistance from another person to administer carbohydrates or glucagon, or to take other corrective actions. Plasma glucose concentration may not be available, but cognitive impairment is typically present.[33]
-
-
Procedure:
-
Patient Training: All participants are educated on the symptoms of hypoglycemia and the proper use of a self-monitoring blood glucose (SMBG) device.[33]
-
Monitoring: Participants are instructed to perform SMBG testing multiple times daily and whenever symptoms of hypoglycemia occur.[33] Continuous Glucose Monitoring (CGM) systems may be used for more comprehensive data collection.[33]
-
Event Documentation: All hypoglycemic events, including the date, time, symptoms, glucose value (if available), and corrective actions taken, are recorded by the participant in a study-specific diary.
-
Data Review: Investigators review the hypoglycemia data at each study visit to assess safety and treatment compliance.
-
Adverse Event Reporting: Severe hypoglycemic events are reported as Serious Adverse Events (SAEs) according to regulatory guidelines.
-
Visualizing Pathways and Workflows
Activation of GPR119 by an agonist like this compound in pancreatic β-cells initiates a signaling cascade that potentiates glucose-stimulated insulin secretion.
Caption: GPR119 agonist signaling cascade in pancreatic β-cells.
The development of a new oral hypoglycemic agent follows a structured workflow to ensure safety and tolerability from preclinical stages through clinical trials.
Caption: General workflow for safety assessment of a new drug.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Efficacy and safety of the G protein‐coupled receptor 119 agonist DS‐8500a in Japanese type 2 diabetes mellitus patients with inadequate glycemic control on sitagliptin: A phase 2 randomized placebo‐controlled study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Efficacy and Safety of GPR119 Agonist DS-8500a in Japanese Patients with Type 2 Diabetes: a Randomized, Double-Blind, Placebo-Controlled, 12-Week Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. G Protein-Coupled Receptor 119 (GPR119) Agonists for the Treatment of Diabetes: Recent Progress and Prevailing Challenges - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Efficacy and Safety of GPR119 Agonist DS-8500a in Japanese Patients with Type 2 Diabetes: a Randomized, Double-Blind, Placebo-Controlled, 12-Week Study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. acpjournals.org [acpjournals.org]
- 8. Sulfonylureas - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. What Are Sulfonylureas? Glipizide, Glimepiride, Glyburide, and More - GoodRx [goodrx.com]
- 10. Frontiers | Clinical Use of DPP-4 Inhibitors [frontiersin.org]
- 11. A review of the efficacy and safety of oral antidiabetic drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Safety profile of sodium glucose co-transporter 2 (SGLT2) inhibitors: A brief summary - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Thiazolidinediones (glitazones) | Diabetes UK [diabetes.org.uk]
- 14. diabetesjournals.org [diabetesjournals.org]
- 15. Adverse event profiles of dipeptidyl peptidase-4 inhibitors: data mining of the public version of the FDA adverse event reporting system - PMC [pmc.ncbi.nlm.nih.gov]
- 16. diabetes.co.uk [diabetes.co.uk]
- 17. Comparative efficacy and safety of oral hypoglycaemic drugs as adjunctive therapy in the management of type 1 diabetes mellitus: A systematic review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. droracle.ai [droracle.ai]
- 20. researchgate.net [researchgate.net]
- 21. Glipizide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 22. Glipizide, Commonly Used Sulfonylurea, Linked to Greater CV Risks | tctmd.com [tctmd.com]
- 23. researchgate.net [researchgate.net]
- 24. Canagliflozin review – safety and efficacy profile in patients with T2DM - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Risk management and outcomes of adverse events to pioglitazone in primary care in the UK: an observational study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. consultqd.clevelandclinic.org [consultqd.clevelandclinic.org]
- 27. accessdata.fda.gov [accessdata.fda.gov]
- 28. fda.gov [fda.gov]
- 29. Summary Safety Review - SGLT2 Inhibitors (canagliflozin, dapagliflozin, empagliflozin) - Assessing the Risk of the Body Producing High Levels of Acids in the Blood (diabetic ketoacidosis) - Canada.ca [canada.ca]
- 30. benchchem.com [benchchem.com]
- 31. Enhancing Drug Safety with HERG Testing: Strategies for Ion Channel Screening - Blog - ICE Bioscience [en.ice-biosci.com]
- 32. hERG Safety | Cyprotex ADME-Tox Solutions - Evotec [evotec.com]
- 33. diabetesjournals.org [diabetesjournals.org]
Safety Operating Guide
Proper Disposal of MBX2982: A Step-by-Step Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of investigational compounds like MBX2982 is a critical component of laboratory safety and regulatory compliance. As no specific disposal instructions for this compound are publicly available, a conservative approach grounded in established guidelines for investigational drug disposal is essential. The primary determinant for the disposal pathway of any chemical is its classification as hazardous or non-hazardous waste under the Resource Conservation and Recovery Act (RCRA).
This guide provides a procedural framework to ensure the safe and compliant disposal of this compound.
Step 1: Hazardous Waste Determination
The generator of the waste is responsible for determining if it is hazardous. This is a critical first step as it dictates the entire disposal process.
1.1. Check RCRA P and U Lists: The first step is to determine if this compound is explicitly listed as a hazardous waste by the Environmental Protection Agency (EPA). Based on a review of the RCRA P and U lists, This compound (CAS No. 1037792-44-1) is not a listed hazardous waste.
1.2. Evaluate Hazardous Characteristics: Even if a chemical is not listed, it may still be considered hazardous if it exhibits one or more of the following characteristics:
| Characteristic | Description | General Indicators for Evaluation |
| Ignitability | Can create a fire hazard under certain conditions. | Liquids with a flash point less than 60°C (140°F). Solids that can spontaneously combust. |
| Corrosivity | Can corrode metal containers. | Aqueous solutions with a pH ≤ 2 or ≥ 12.5. |
| Reactivity | Can be unstable and undergo rapid or violent chemical reactions. | Unstable under normal conditions; may react violently with water. |
| Toxicity | Can be harmful or fatal if ingested or absorbed. | Contains contaminants at concentrations at or above those listed in 40 CFR 261.24. |
It is crucial to consult your institution's Environmental Health and Safety (EHS) department to assist in this evaluation. They have the expertise and resources to determine if this compound exhibits any of these characteristics, either through a review of available data or through analytical testing.
Step 2: Disposal Procedures
The disposal pathway for this compound will diverge based on the hazardous waste determination.
Scenario A: this compound is Determined to be Non-Hazardous Waste
If, after thorough evaluation, this compound is confirmed to be non-hazardous, the following general procedures for investigational drug disposal should be followed:
-
Consult Institutional and Sponsor Guidelines: Always check with your institution's EHS department and the study sponsor for any specific protocols for non-hazardous investigational drug disposal.
-
Segregation: Keep this compound waste separate from other chemical waste streams.
-
Containerization: Place the waste in a well-labeled, sealed container that is compatible with the material.
-
Labeling: Clearly label the container as "Non-Hazardous Investigational Drug Waste" and include the name "this compound."
-
Disposal Vendor: Arrange for pickup and disposal through your institution's approved waste vendor. Incineration is often the preferred method for the destruction of pharmaceutical waste to ensure complete destruction.
Scenario B: this compound is Determined to be Hazardous Waste
If this compound is determined to be a hazardous waste (either by being listed or by exhibiting a hazardous characteristic), strict adherence to hazardous waste regulations is mandatory.
-
Follow EHS Protocols: Your institution's EHS department will provide specific instructions for the disposal of hazardous waste. These protocols are designed to be compliant with federal, state, and local regulations.
-
Segregation and Containerization: Store hazardous this compound waste in a designated Satellite Accumulation Area (SAA). Use a compatible, leak-proof container with a secure lid.
-
Hazardous Waste Labeling: The container must be labeled with a "Hazardous Waste" label as soon as the first drop of waste is added. The label must include:
-
The words "Hazardous Waste"
-
The name and address of the generating facility
-
The chemical name (this compound) and its hazardous characteristics
-
The accumulation start date
-
-
Accumulation Time Limits: Be aware of the time limits for storing hazardous waste in an SAA.
-
Disposal: Your EHS department will arrange for the pickup and disposal of the hazardous waste by a licensed hazardous waste contractor. A hazardous waste manifest will be required to track the waste from generation to its final disposal.
Experimental Protocols and Data Presentation
As no specific experimental protocols for the disposal of this compound were found, this section is not applicable. Similarly, no quantitative data regarding its disposal was available to summarize in a table. The key data point for disposal determination is the result of the hazardous characteristic evaluation, which must be conducted by the waste generator.
Visualizing the Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound, from initial assessment to final disposition.
Caption: Logical workflow for the proper disposal of this compound.
By following this structured approach and working closely with your institution's EHS department, you can ensure the safe, compliant, and responsible disposal of this compound and other investigational compounds.
Personal protective equipment for handling MBX2982
Essential Safety and Handling Guide for MBX2982
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate, essential safety and logistical information for the handling of this compound, a selective, orally-available G protein-coupled receptor 119 (GPR119) agonist. Adherence to these guidelines is crucial for ensuring laboratory safety and the integrity of your research.
Personal Protective Equipment (PPE)
When handling this compound, appropriate personal protective equipment is mandatory to prevent accidental exposure. The following PPE should be worn at all times in the laboratory setting.
| PPE Category | Item | Specifications |
| Eye Protection | Safety Glasses with Side Shields | Must be worn to protect against splashes. |
| Hand Protection | Nitrile Gloves | Disposable and chemical-resistant. Change gloves immediately if contaminated. |
| Body Protection | Laboratory Coat | To protect skin and personal clothing. |
Handling and Storage
Proper handling and storage are critical to maintain the stability and integrity of this compound.
| Aspect | Guideline |
| Handling | Handle in a well-ventilated area, preferably in a chemical fume hood to avoid inhalation of any dust or aerosols. Avoid direct contact with skin and eyes. |
| Storage | Store in a tightly sealed, light-resistant container in a cool, dry, and well-ventilated area. Follow the specific storage temperature recommendations on the product vial. |
Emergency Procedures
In the event of accidental exposure, immediate action is required.
| Exposure Route | First Aid Measures |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention. |
| Skin Contact | Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation develops. |
| Inhalation | Move the exposed individual to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention. |
| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek medical attention. |
Spill and Disposal Plan
A clear plan for managing spills and disposing of waste is essential for laboratory safety and environmental compliance.
Spill Cleanup Protocol:
-
Evacuate and Ventilate: Evacuate the immediate area of the spill and ensure adequate ventilation.
-
Wear Appropriate PPE: Before cleaning up, don the recommended personal protective equipment (safety glasses, gloves, lab coat).
-
Contain the Spill: For a solid spill, carefully sweep or scoop the material to avoid creating dust. For a liquid spill, use an inert absorbent material (e.g., vermiculite, sand, or earth).
-
Collect Waste: Place the spilled material and any contaminated absorbent into a sealed, labeled container for disposal.
-
Decontaminate Area: Clean the spill area with a suitable detergent and water.
-
Dispose of Waste: Dispose of the collected waste according to your institution's and local environmental regulations for non-hazardous chemical waste.
Disposal Plan:
This compound, in small research quantities, is typically not classified as hazardous waste. However, all chemical waste should be handled with care.
| Waste Type | Disposal Procedure |
| Solid Waste (unused compound, contaminated disposables) | Place in a clearly labeled, sealed container. Dispose of as non-hazardous solid laboratory waste according to your institution's guidelines. Do not place in regular trash cans.[1] |
| Empty Containers | Rinse the container three times with a suitable solvent. The rinsate should be collected and disposed of as chemical waste. The "RCRA empty" container can then be disposed of in the regular trash after defacing the label.[2] |
Experimental Protocols
The following are detailed methodologies for key experiments involving this compound.
In Vitro: cAMP Accumulation Assay
This assay measures the increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP) following the activation of GPR119 by this compound.[3][4]
Materials:
-
HEK293 cells stably expressing human GPR119
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Assay buffer (e.g., HBSS with 20 mM HEPES)
-
This compound
-
Reference agonist (e.g., AR231453)
-
cAMP HTRF assay kit (e.g., from Cisbio or PerkinElmer)
-
384-well white microplates
Procedure:
-
Cell Seeding: Seed the HEK293-hGPR119 cells into a 384-well plate at a density of 5,000-10,000 cells per well and incubate overnight.
-
Compound Preparation: Prepare serial dilutions of this compound and the reference agonist in the assay buffer.
-
Cell Stimulation: Remove the culture medium and add the compound dilutions to the cells.
-
Incubation: Incubate the plate for 30 minutes at room temperature.
-
Lysis and Detection: Add the HTRF lysis buffer and detection reagents according to the manufacturer's protocol.
-
Final Incubation: Incubate for 1 hour at room temperature, protected from light.
-
Measurement: Read the plate on an HTRF-compatible reader at 620 nm and 665 nm.
-
Data Analysis: Calculate the 665/620 nm ratio for each well and plot it against the logarithm of the compound concentration to determine the EC50 value.
In Vivo: Oral Glucose Tolerance Test (OGTT) in Mice
This protocol evaluates the effect of this compound on glucose regulation in a mouse model.[3][5]
Materials:
-
C57BL/6 mice
-
This compound formulated for oral gavage
-
Glucose solution (e.g., 2 g/kg body weight)
-
Glucometer and test strips
-
Oral gavage needles
Procedure:
-
Fasting: Fast the mice overnight (approximately 16 hours) with free access to water.
-
Baseline Glucose Measurement: Measure the baseline blood glucose level (t=0) from a tail snip.
-
Compound Administration: Administer this compound (e.g., at a dose of 10 mg/kg) or the vehicle control via oral gavage.
-
Waiting Period: Wait for a specified period (e.g., 30-60 minutes) for the compound to be absorbed.
-
Glucose Challenge: Administer the glucose solution via oral gavage.
-
Blood Glucose Monitoring: Measure blood glucose levels at various time points after the glucose challenge (e.g., 15, 30, 60, 90, and 120 minutes).
-
Data Analysis: Plot the blood glucose levels over time to generate a glucose tolerance curve. Calculate the area under the curve (AUC) to quantify the effect of this compound on glucose disposal.
Signaling Pathway and Workflow Visualizations
This compound-Induced GPR119 Signaling Pathway
Caption: GPR119 activation by this compound initiates a Gs-protein-mediated signaling cascade.
General Experimental Workflow for In Vitro cAMP Assay
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
